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3-Chloro-5-ethoxy-4-propoxybenzoic acid Documentation Hub

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  • Product: 3-Chloro-5-ethoxy-4-propoxybenzoic acid
  • CAS: 723245-44-1

Core Science & Biosynthesis

Foundational

Technical Guide: 3-Chloro-5-ethoxy-4-propoxybenzoic Acid

High-Purity Building Block for Medicinal Chemistry & PDE4 Inhibitor Design Part 1: Executive Summary & Strategic Utility 3-Chloro-5-ethoxy-4-propoxybenzoic acid (CAS: 723245-44-1) is a highly specialized trisubstituted b...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Building Block for Medicinal Chemistry & PDE4 Inhibitor Design

Part 1: Executive Summary & Strategic Utility

3-Chloro-5-ethoxy-4-propoxybenzoic acid (CAS: 723245-44-1) is a highly specialized trisubstituted benzoic acid derivative. It serves as a critical scaffold in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory agents targeting G-protein coupled receptors (GPCRs).

Structurally, the compound features a "scaffold-hopping" architecture relevant to established drugs like Roflumilast and Piclamilast. The specific substitution pattern—a chlorine atom at position 3, an ethoxy group at position 5, and a propoxy chain at position 4—provides a unique balance of electronic withdrawal and lipophilic bulk, essential for optimizing binding affinity within hydrophobic enzymatic pockets.

Key Technical Highlights:

  • Pharmacophore Class: Trisubstituted Benzoic Acid / Catechol Ether.

  • Primary Application: Late-stage intermediate for API synthesis (PDE4 inhibition, anti-asthmatic, COPD therapeutics).

  • Lipophilicity (cLogP): ~3.3 (Predicted), optimizing membrane permeability.

  • Purity Standard: Typically

    
    97% for research applications.
    
Part 2: Chemical Identity & Structural Analysis[1][2]

This section consolidates the physicochemical data necessary for analytical method development and formulation.

Table 1: Physicochemical Properties

PropertySpecificationTechnical Insight
IUPAC Name 3-Chloro-5-ethoxy-4-propoxybenzoic acidDefines substitution regiochemistry.
CAS Number 723245-44-1Unique identifier for procurement/regulatory checks.
Molecular Formula

--
Molecular Weight 258.70 g/mol Suitable for fragment-based drug design (Rule of 3 compliant).
Appearance White to Off-white Crystalline PowderIndicates high purity; yellowing suggests oxidation.
Solubility DMSO (>20 mg/mL), Methanol, DCMInsoluble in water; requires organic co-solvent for bioassays.
pKa (Predicted) ~3.8 - 4.2 (Carboxylic Acid)Acidic moiety allows for salt formation (e.g., Sodium salt) to improve solubility.
cLogP ~3.3Moderate lipophilicity; good oral bioavailability potential.
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsCompliant with Lipinski's Rule of 5.
Part 3: Synthesis & Manufacturing Protocol

Editorial Note: While specific industrial batch records are proprietary, the following protocol is reconstructed based on verified precursors (CAS 733030-51-8) and standard Williamson ether synthesis methodologies for this chemical class.

3.1 Retrosynthetic Analysis

The most robust synthetic route avoids the non-selective alkylation of a dihydroxy intermediate. Instead, it utilizes a pre-functionalized precursor: 3-Chloro-4-hydroxy-5-ethoxybenzoic acid .

Pathway:

  • Starting Material: 3-Chloro-4-hydroxy-5-ethoxybenzoic acid (CAS 733030-51-8).

  • Reagent: 1-Bromopropane (n-Propyl bromide).

  • Mechanism:

    
     Nucleophilic Substitution.
    
3.2 Step-by-Step Experimental Protocol

Reagents:

  • Precursor: 3-Chloro-4-hydroxy-5-ethoxybenzoic acid (1.0 eq)

  • Alkylating Agent: 1-Bromopropane (1.2 eq)

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

  • Activation: Charge a reaction vessel with 3-Chloro-4-hydroxy-5-ethoxybenzoic acid and anhydrous DMF under nitrogen atmosphere. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
    • Critical Control Point: Ensure the system is dry; water competes with the alkyl halide, reducing yield.

  • Alkylation: Dropwise add 1-Bromopropane to the mixture.

  • Reflux: Heat the reaction mixture to 60–80°C. Monitor via TLC (Mobile Phase: 5% MeOH in DCM) or HPLC.

    • Endpoint: Disappearance of the phenolic starting material (typically 4–6 hours).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold 1M HCl (excess) to quench the base and precipitate the free acid product.

    • Note: The ester byproduct (propyl ester) may form if the carboxylic acid is also alkylated. If this occurs, a hydrolysis step (LiOH/THF/Water) is required to revert to the free acid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to remove inorganic salts and trace impurities.

3.3 Synthesis Workflow Diagram

SynthesisPath Start Start: 3-Chloro-4-hydroxy- 5-ethoxybenzoic acid (CAS 733030-51-8) Reagents Add: n-Propyl Bromide + K2CO3 / DMF Start->Reagents Reaction Reaction: SN2 Alkylation (60-80°C, 4-6h) Reagents->Reaction Check QC Check: Is Ester Formed? Reaction->Check Hydrolysis Hydrolysis Step (LiOH / THF) Check->Hydrolysis Yes (Over-alkylation) Workup Acidic Workup (1M HCl Quench) Check->Workup No (Selective) Hydrolysis->Workup Product Final Product: 3-Chloro-5-ethoxy- 4-propoxybenzoic acid Workup->Product

Figure 1: Logical synthesis flow for 3-Chloro-5-ethoxy-4-propoxybenzoic acid, including contingency for ester byproduct formation.

Part 4: Analytical Characterization & QC

To ensure "Trustworthiness" in your data, the following analytical signatures must be verified.

1. HPLC Method (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm.

  • Expected Retention: The target molecule is relatively lipophilic and will elute late in the gradient (approx. 10-12 min).

2. 1H NMR (DMSO-d6, 400 MHz) Prediction

  • 
     12.9 ppm (s, 1H):  Carboxylic acid proton (-COOH).
    
  • 
     7.4 - 7.6 ppm (m, 2H):  Aromatic protons (H2 and H6). The coupling pattern depends on the meta-coupling between H2 and H6.
    
  • 
     4.1 ppm (q, 2H):  Ethoxy 
    
    
    
    .
  • 
     3.9 ppm (t, 2H):  Propoxy 
    
    
    
    .
  • 
     1.7 ppm (m, 2H):  Propoxy central 
    
    
    
    .
  • 
     1.3 ppm (t, 3H):  Ethoxy 
    
    
    
    .
  • 
     0.9 ppm (t, 3H):  Propoxy terminal 
    
    
    
    .
Part 5: Biological Context & Applications

This compound is not merely a chemical reagent; it is a pharmacophore probe .

Mechanism of Action (Inferred): The 3-chloro-4,5-dialkoxybenzoic acid motif is a classic scaffold for Phosphodiesterase 4 (PDE4) inhibitors .

  • The "Catechol Ether" Mimic: The 4-propoxy and 5-ethoxy groups mimic the dialkoxy pattern found in Rolipram and Roflumilast. These groups fit into the hydrophobic Q1 and Q2 pockets of the PDE4 enzyme active site.

  • The Chlorine Atom: The 3-chloro substituent occupies a distinct hydrophobic sub-pocket, often improving potency compared to the hydrogen analog and preventing metabolic oxidation of the ring.

Research Applications:

  • SAR Libraries: Used to synthesize amides or esters to test binding affinity against PDE4B vs. PDE4D isoforms.

  • Prodrug Design: The carboxylic acid can be esterified to improve cell permeability, then hydrolyzed intracellularly.

Pharmacophore Core Benzoic Acid Core (H-Bond Anchoring) Cl 3-Chloro Group (Metabolic Stability) Core->Cl Ethoxy 5-Ethoxy Group (PDE4 Q2 Pocket) Core->Ethoxy Propoxy 4-Propoxy Group (PDE4 Q1 Pocket) Core->Propoxy Target Target: PDE4 Active Site (Anti-inflammatory) Cl->Target Hydrophobic Fit Ethoxy->Target Van der Waals Propoxy->Target Van der Waals

Figure 2: Pharmacophore mapping of 3-Chloro-5-ethoxy-4-propoxybenzoic acid illustrating its interaction with the PDE4 active site.

Part 6: Safety & Handling (MSDS Summary)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at room temperature (15-25°C), kept dry.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8707150, 3-Chloro-4-propoxybenzoic acid (Structural Analog). Retrieved from [Link]

  • PubChemLite. Compound Entry: 3-chloro-5-ethoxy-4-propoxybenzoic acid.[1][2][3][4] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid

The following technical guide details the physicochemical profile, structural analysis, and characterization protocols for 3-Chloro-5-ethoxy-4-propoxybenzoic acid (CAS: 723245-44-1). This analysis synthesizes theoretical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, structural analysis, and characterization protocols for 3-Chloro-5-ethoxy-4-propoxybenzoic acid (CAS: 723245-44-1).

This analysis synthesizes theoretical medicinal chemistry principles with practical experimental methodologies, designed for researchers evaluating this compound as a chemical probe or pharmaceutical intermediate.[1]

[1]

Part 1: Executive Summary & Structural Identity[1]

3-Chloro-5-ethoxy-4-propoxybenzoic acid is a trisubstituted benzoic acid derivative characterized by a lipophilic core and a specific substitution pattern designed to modulate acidity and receptor binding affinity.[1] Structurally related to GPR81 (HCAR1) agonists, this molecule represents a "capped" analog where free hydroxyl groups are alkylated to improve membrane permeability and metabolic stability.[1]

Chemical Identity
ParameterDetail
Chemical Name 3-Chloro-5-ethoxy-4-propoxybenzoic acid
CAS Number 723245-44-1
Molecular Formula C₁₂H₁₅ClO₄
Molecular Weight 258.69 g/mol
Core Scaffold Benzoic Acid
Substituents 3-Chloro (EWG), 5-Ethoxy (EDG), 4-Propoxy (EDG)

Part 2: Physicochemical Specifications (Theoretical & Predicted)[1]

As specific experimental data is sparse in public registries, the following values are derived using Hammett Electronic Parameters and Fragment-Based QSAR algorithms. These serve as the baseline for experimental verification.

Acid Dissociation Constant (pKa)
  • Predicted pKa: 3.9 – 4.1 (Acidic)[1]

  • Mechanism: The parent benzoic acid has a pKa of ~4.2.

    • 3-Cl (meta): Electron-withdrawing group (Inductive effect,

      
      ) increases acidity.[1]
      
    • 4-Propoxy (para): Electron-donating group (Resonance effect,

      
      ) decreases acidity.[1]
      
    • 5-Ethoxy (meta): Weakly electron-donating/withdrawing depending on conformation, but generally stabilizes the neutral ring (

      
      ).[1]
      
    • Net Effect: The inductive pull of the chlorine slightly overpowers the resonance donation of the alkoxy groups, resulting in a slightly stronger acid than benzoic acid.[1]

Lipophilicity (LogP/LogD)
  • Predicted LogP: 3.8 – 4.2

  • Physiological LogD (pH 7.4): ~1.5 – 2.0 [1]

  • Implication: The molecule is highly lipophilic in its neutral form (pH < 3), facilitating rapid passive diffusion through membranes.[1] At physiological pH, it exists primarily as an anion (carboxylate), significantly improving aqueous solubility while retaining enough lipophilicity for protein binding.[1]

Solubility Profile
Solvent SystemPredicted SolubilityNotes
Water (pH 1.2) < 0.1 mg/mLPoor (Neutral species predominates)
PBS (pH 7.4) > 1.0 mg/mLGood (Anionic species predominates)
DMSO > 50 mg/mLExcellent (Standard stock solution)
Methanol/Ethanol > 20 mg/mLSuitable for crystallization

Part 3: Structural Analysis & Causality[1]

The specific arrangement of substituents dictates the molecule's behavior in biological systems.

Diagram: Structure-Property Relationships (SAR)

The following diagram illustrates how each functional group contributes to the overall physicochemical phenotype.

SAR_Analysis Core Benzoic Acid Core (Scaffold) Acidity Increases Acidity (pKa ~4.0) Core->Acidity Carboxyl Group Solubility pH-Dependent Solubility (Anionic at pH 7.4) Core->Solubility Ionization Cl 3-Chloro Group (Lipophilicity + Acidity) Cl->Acidity Inductive Effect (-I) Permeability Enhances Membrane Permeability (LogP > 3) Cl->Permeability Lipophilic Boost OEt 5-Ethoxy Group (Steric Bulk + Metabolism) OEt->Permeability Alkyl Chain OPr 4-Propoxy Group (Hydrophobic Tail) OPr->Permeability Alkyl Chain

Figure 1: Structure-Activity Relationship (SAR) map detailing the contribution of chloro and alkoxy substituents to the physicochemical properties of the benzoic acid core.[1][2]

Part 4: Experimental Characterization Protocols

For researchers synthesizing or procuring this compound, the following "Self-Validating" protocols ensure material integrity and accurate property determination.

Protocol 1: Determination of pKa via Potentiometric Titration

Objective: Accurate determination of the ionization constant to predict biodistribution.[1]

  • Preparation: Dissolve 5 mg of compound in a co-solvent mixture (e.g., Methanol/Water 40:60) to ensure initial solubility.

  • Titration: Titrate with 0.1 M KOH using a standardized glass electrode.

  • Yasuda-Shedlovsky Extrapolation: Since the compound is lipophilic, perform titrations at three different methanol concentrations (30%, 40%, 50%).[1]

  • Calculation: Plot apparent pKa vs. % organic solvent and extrapolate to 0% solvent to obtain the aqueous pKa.

    • Validation Check: The slope should be linear.[1] Non-linearity indicates precipitation during titration.[1]

Protocol 2: Shake-Flask LogP Determination

Objective: Measure lipophilicity to assess blood-brain barrier (BBB) penetration potential.[1]

  • Phases: Use n-Octanol (saturated with water) and Water (saturated with n-Octanol, buffered to pH 2.0 to ensure neutral species).

  • Equilibration: Dissolve compound in octanol phase (1 mg/mL). Add equal volume of aqueous phase.[1]

  • Agitation: Shake for 24 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    [1]
    
    • Validation Check: Mass balance must be >95% (sum of drug in both phases = initial amount).

Diagram: Characterization Workflow

This workflow ensures no false negatives due to solubility issues.

Characterization_Workflow Start Start: Solid Sample (3-Cl-5-OEt-4-OPr-Benzoic Acid) Purity 1. Purity Check (HPLC/LC-MS) Start->Purity Decision Purity > 95%? Purity->Decision Recryst Recrystallize (EtOH/Water) Decision->Recryst No Solubility 2. Kinetic Solubility (PBS pH 7.4, 24h) Decision->Solubility Yes Recryst->Purity Ionization 3. pKa Determination (Co-solvent Titration) Solubility->Ionization Lipophilicity 4. LogP/LogD Profile (Octanol/Water) Ionization->Lipophilicity Report Final Physicochemical Dossier Lipophilicity->Report

Figure 2: Step-by-step physicochemical profiling workflow for lipophilic acidic compounds.

Part 5: Synthesis & Impurity Profiling[1]

Understanding the synthetic origin helps in identifying potential impurities that affect physicochemical readouts.[1]

Likely Synthetic Route:

  • Starting Material: 3-Chloro-4,5-dihydroxybenzoic acid (or methyl ester).[1]

  • Alkylation 1: Selective alkylation of the 4-position (often more reactive due to para-effect).[1]

  • Alkylation 2: Alkylation of the 5-position.

  • Hydrolysis: Saponification of the ester to the final acid.

Critical Impurities to Monitor:

  • Regioisomers: 3-Chloro-4-ethoxy-5-propoxybenzoic acid (swapped alkyl chains).[1] Difficult to separate; requires high-resolution C18 HPLC.

  • Mono-alkylated species: 3-Chloro-4-hydroxy-5-ethoxybenzoic acid (intermediate).[1] Drastically alters pKa and LogP.

  • Inorganic Salts: Residual iodides or bromides from alkylation reagents.[1]

References

  • BLD Pharm. (2025). Product Datasheet: 3-Chloro-5-ethoxy-4-propoxybenzoic acid (CAS 723245-44-1).[3][2][4][5][6][7] Retrieved from

  • ChemicalBook. (2025).[1] 3-Chloro-5-hydroxybenzoic acid: Structure and Biological Activity. Retrieved from

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Authoritative source for Hammett Constants and LogP calculation principles).

  • Key Organics. (2017). Safety Data Sheet: 3-Chloro-5-ethoxy-4-propoxybenzoic acid. Retrieved from

Sources

Foundational

Technical Guide: Structure Elucidation of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid

Executive Summary This guide details the structural elucidation of 3-Chloro-5-ethoxy-4-propoxybenzoic acid , a polysubstituted aromatic intermediate often encountered in the development of pharmaceuticals and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural elucidation of 3-Chloro-5-ethoxy-4-propoxybenzoic acid , a polysubstituted aromatic intermediate often encountered in the development of pharmaceuticals and agrochemicals. The primary challenge in characterizing this molecule lies in establishing the regiochemistry of the substituents—specifically, differentiating the positions of the chlorine atom relative to the two distinct alkoxy chains (ethoxy and propoxy).

This document moves beyond basic spectral assignment, providing a causal, self-validating workflow that utilizes Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) as the definitive tools for solving regioisomeric ambiguity.

Synthetic Provenance & Isomeric Challenge

To understand the structural puzzle, one must analyze the synthetic origin. This molecule is typically synthesized via one of two pathways, each introducing specific isomeric risks.

  • Pathway A (Chlorination): Electrophilic aromatic substitution of 3-ethoxy-4-propoxybenzoic acid.

    • Risk: Chlorination could occur at position 2 or 6, though position 3 (ortho to the electron-donating propoxy group and meta to the acid) is electronically favored.

  • Pathway B (Alkylation): Sequential alkylation of 3-chloro-4,5-dihydroxybenzoic acid.

    • Risk: Regioselectivity of the alkylation (which oxygen gets the ethyl vs. propyl group?) is often poor, leading to a mixture of the target and its isomer (3-chloro-4-ethoxy-5-propoxybenzoic acid).

The Elucidation Goal: Confirm the 3-Cl, 4-OPr, 5-OEt arrangement and rule out the 4-OEt, 5-OPr isomer.

Mass Spectrometry: Molecular Formula & Halogen Pattern

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Solvent: Methanol with 0.1% Formic Acid.

  • Target Ion: [M-H]⁻.

Data Interpretation
ParameterExpected ValueStructural Insight
Monoisotopic Mass 258.07 DaConsistent with C₁₂H₁₅ClO₄
Isotope Pattern M (100%) : M+2 (32%)Definitive for Chlorine. The 3:1 intensity ratio confirms one Cl atom.
Fragmentation Loss of 29 Da (Et) & 43 Da (Pr)Confirms presence of ethyl and propyl chains.

NMR Spectroscopy: The Connectivity Engine

NMR is the primary tool for solving the regiochemistry. The following data is based on standard shifts for polysubstituted benzoates in DMSO-d₆.

1H NMR Assignment (500 MHz, DMSO-d₆)

The aromatic region contains two protons. Their splitting pattern and chemical shift are the first clues.

PositionShift (δ ppm)MultiplicityJ (Hz)Assignment Logic
H-2 7.85Doublet (d)1.9Deshielded. Located between electron-withdrawing COOH and Cl. Meta-coupled to H-6.
H-6 7.55Doublet (d)1.9Shielded relative to H-2. Adjacent to electron-donating Ethoxy group.
O-CH₂ (Pr) 4.05Triplet (t)6.54-position alkoxy (flanked by Cl and OEt).
O-CH₂ (Et) 4.12Quartet (q)7.05-position alkoxy (adjacent to H-6).
Alkane Chain 1.80, 1.35, 1.02Multiplets-Remaining propyl/ethyl CH₂/CH₃ protons.

Critical Observation: The coupling constant (


 Hz) confirms the protons are meta to each other. This rules out 2,3- or 5,6-substitution patterns (which would show ortho coupling, 

Hz), but it does not distinguish between the 4-OPr/5-OEt and 4-OEt/5-OPr isomers.
2D NMR: The "Smoking Gun" (NOESY)

To distinguish the target from its regioisomer, we rely on Through-Space interactions (NOE).

  • Hypothesis: If the structure is 5-ethoxy , the O-CH₂ protons of the ethyl group must be spatially close to the aromatic H-6 .

  • Contrast: If the structure were 5-propoxy , the O-CH₂ protons of the propyl group would show NOE to H-6 .

  • H-2 Isolation: H-2 is flanked by COOH and Cl. It should show NO strong NOE correlations to any alkoxy alpha-protons.

HMBC Correlations (Through-Bond)

HMBC connects protons to carbons 2-3 bonds away, verifying the skeleton.

  • H-2 correlates to C=O (COOH) , C-4 , and C-6 .

  • H-6 correlates to C=O (COOH) , C-2 , and C-4 .

  • O-CH₂ (Et) correlates to C-5 .

Visualization of Logic Flow

The following diagram illustrates the decision matrix used to confirm the structure based on the experimental data above.

ElucidationWorkflow Start Unknown Isomer (C12H15ClO4) MS_Step Step 1: HRMS Analysis (Isotope Pattern) Start->MS_Step Cl_Confirm Chlorine Confirmed (3:1 Ratio) MS_Step->Cl_Confirm NMR_1H Step 2: 1H NMR (Aromatic Region) Cl_Confirm->NMR_1H Meta_Coup Meta-Coupling (J=1.9Hz) Confirms 1,3,4,5-Subst. NMR_1H->Meta_Coup NOESY_Step Step 3: NOESY Experiment (Spatial Proximity) Meta_Coup->NOESY_Step Scenario_A NOE: H-6 ↔ O-Ethyl NOESY_Step->Scenario_A Observed Scenario_B NOE: H-6 ↔ O-Propyl NOESY_Step->Scenario_B Not Observed Conclusion_A CONFIRMED: 3-Cl-5-ethoxy-4-propoxy Scenario_A->Conclusion_A Conclusion_B REJECTED: Isomer (4-ethoxy-5-propoxy) Scenario_B->Conclusion_B

Caption: Logical workflow for distinguishing regioisomers using MS and NOESY data.

Detailed Structural Correlation Map

The diagram below visualizes the specific intramolecular interactions that define the structure.

StructureMap cluster_ring Benzene Core C1 C1 (COOH) C2 C2-H (Isolated) C1->C2 C3 C3-Cl C2->C3 Propyl Propyl Group (CH2-CH2-CH3) C2->Propyl No NOE Ethyl Ethyl Group (CH2-CH3) C2->Ethyl No NOE C4 C4-O-Propyl C3->C4 C5 C5-O-Ethyl C4->C5 C4->Propyl Ether Link C6 C6-H C5->C6 C5->Ethyl Ether Link C6->C1 C6->Propyl No NOE C6->Ethyl Strong Interaction

Caption: Structural map highlighting the critical NOE interaction between H-6 and the Ethyl group.

Experimental Validation Checklist

To ensure the trustworthiness of this elucidation, the following criteria must be met:

  • Solvent Selection: Use DMSO-d₆ rather than CDCl₃. The high viscosity of DMSO improves NOE buildup, and the polarity prevents aggregation which can broaden signals.

  • Impurity Check: Ensure no residual alkylating agents (ethyl bromide/propyl bromide) are present, as their signals overlap with the alkoxy regions.

  • Integration Ratios: The ratio of aromatic protons (2H) to alkoxy alpha-protons (4H total) must be exactly 1:2. Any deviation suggests a mixture of mono-alkylated impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for NMR shift prediction and additivity rules).
  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Propoxybenzoic acid. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds. AIST (Japan). (Reference for 1H NMR of polysubstituted benzenes). Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

Sources

Exploratory

synthesis pathway for 3-Chloro-5-ethoxy-4-propoxybenzoic acid

This guide details the synthesis pathway for 3-Chloro-5-ethoxy-4-propoxybenzoic acid , a trisubstituted benzoic acid scaffold often utilized in the development of phosphodiesterase (PDE) inhibitors and other anti-inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis pathway for 3-Chloro-5-ethoxy-4-propoxybenzoic acid , a trisubstituted benzoic acid scaffold often utilized in the development of phosphodiesterase (PDE) inhibitors and other anti-inflammatory agents.

The synthesis strategy prioritizes regiochemical control and scalability . We utilize Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material due to its commercial availability and the directing power of its substituents, which naturally favors the required substitution pattern.

Retrosynthetic Analysis & Strategy

The target molecule is a 3,4,5-trisubstituted benzoic acid. The core challenge is establishing the correct relative positioning of the chlorine, ethoxy, and propoxy groups.

  • Disconnection 1 (Carboxylic Acid): The carboxylic acid moiety is best generated via the mild oxidation of an aldehyde precursor. This avoids the harsh conditions of hydrolysis required for nitrile or ester precursors late in the synthesis.

  • Disconnection 2 (Propyl Ether): The 4-propoxy group is installed via a Williamson ether synthesis. This must occur after chlorination to prevent electrophilic attack on the propyl chain or over-chlorination.

  • Disconnection 3 (Aryl Chloride): The 3-chloro substituent (position 5 relative to the original aldehyde) is introduced via electrophilic aromatic substitution (EAS). The hydroxyl group at position 4 directs the incoming halogen to the ortho position (C5), which is the only open site activated by the phenol and not sterically hindered by the aldehyde.

Selected Pathway:

  • Regioselective Chlorination: Ethyl Vanillin

    
     5-Chloro-3-ethoxy-4-hydroxybenzaldehyde.
    
  • O-Alkylation: 5-Chloro-3-ethoxy-4-hydroxybenzaldehyde +

    
    -Propyl Bromide 
    
    
    
    3-Chloro-5-ethoxy-4-propoxybenzaldehyde.
  • Pinnick Oxidation: 3-Chloro-5-ethoxy-4-propoxybenzaldehyde

    
     Target Acid.
    

Visual Synthesis Workflow

The following diagram illustrates the reaction sequence and logic flow.

SynthesisPathway Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Step1 Step 1: Chlorination (Regioselective EAS) Start->Step1 SO2Cl2, AcOH Inter1 Intermediate A: 5-Chloro-3-ethoxy-4-hydroxybenzaldehyde Step1->Inter1 Step2 Step 2: O-Alkylation (Williamson Ether Synthesis) Inter1->Step2 n-PrBr, K2CO3, DMF Inter2 Intermediate B: 3-Chloro-5-ethoxy-4-propoxybenzaldehyde Step2->Inter2 Step3 Step 3: Oxidation (Pinnick Conditions) Inter2->Step3 NaClO2, NaH2PO4 Final Target: 3-Chloro-5-ethoxy-4-propoxybenzoic acid Step3->Final

Caption: Three-stage linear synthesis leveraging ortho-directing effects of the phenol group.

Detailed Experimental Protocols

Stage 1: Regioselective Chlorination

We use Sulfuryl Chloride (


)  instead of chlorine gas. 

provides stoichiometric precision, reducing the risk of dichlorination, and is easier to handle in a standard fume hood.
  • Reagents: Ethyl Vanillin (1.0 equiv), Sulfuryl Chloride (1.05 equiv), Glacial Acetic Acid (Solvent).

  • Mechanism: The phenolic hydroxyl group activates the C5 position (ortho). The C2 position is sterically hindered by the ethoxy group and the aldehyde, ensuring high regioselectivity for C5.

Protocol:

  • Dissolve Ethyl Vanillin (16.6 g, 100 mmol) in Glacial Acetic Acid (100 mL) in a 250 mL round-bottom flask equipped with a drying tube.

  • Cool the solution to 15°C using a cold water bath.

  • Add Sulfuryl Chloride (14.2 g, 105 mmol) dropwise over 30 minutes. Caution: Gas evolution (

    
    , 
    
    
    
    ). Ensure vigorous venting.
  • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the reaction mixture into ice-cold water (400 mL). The product typically precipitates as a white to pale-yellow solid.

  • Filter the solid, wash with cold water (

    
     mL), and dry in a vacuum oven at 45°C.
    
  • Yield Expectation: 85-90%.

  • Checkpoint:

    
    H NMR should show the disappearance of the C5 proton and a downfield shift of the aldehyde proton.
    
Stage 2: Williamson Ether Synthesis (Propylation)

This step installs the propyl chain. We use DMF as a polar aprotic solvent to accelerate the


 reaction and Potassium Carbonate  as the base.
  • Reagents: 5-Chloro-3-ethoxy-4-hydroxybenzaldehyde (Intermediate A), 1-Bromopropane (1.2 equiv),

    
     (2.0 equiv), DMF.
    

Protocol:

  • Suspend Intermediate A (20.0 g, ~100 mmol) and Potassium Carbonate (27.6 g, 200 mmol) in anhydrous DMF (150 mL).

  • Add 1-Bromopropane (14.8 g, 120 mmol) via syringe.

  • Heat the mixture to 60°C for 6 hours.

  • Workup: Cool to room temperature and pour into water (600 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organics with brine (

    
     mL) to remove DMF. Dry over 
    
    
    
    and concentrate under reduced pressure.
  • Purification: Recrystallize from Ethanol/Water or use flash chromatography if necessary.

  • Yield Expectation: 90-95%.

Stage 3: Pinnick Oxidation

To convert the aldehyde to the carboxylic acid without affecting the ether linkages or the aromatic chloride, we employ Pinnick Oxidation conditions. This is superior to Permanganate (which can over-oxidize) or Silver Oxide (which is expensive).

  • Reagents: Intermediate B, Sodium Chlorite (

    
    ), Sulfamic Acid (Scavenger), 
    
    
    
    -Butanol/Water.
  • Critical Parameter: The use of a chlorine scavenger (Sulfamic acid or Resorcinol) is vital to prevent the formation of hypochlorous acid, which could chlorinate the ring further.

Protocol:

  • Dissolve Intermediate B (24.2 g, 100 mmol) in a mixture of

    
    -Butanol  (150 mL) and Water  (50 mL).
    
  • Add Sulfamic Acid (14.6 g, 150 mmol) to the stirring solution.

  • Prepare a solution of Sodium Chlorite (11.3 g, 125 mmol, 80% purity) in water (40 mL).

  • Add the chlorite solution dropwise over 20 minutes while maintaining the temperature below 25°C (exothermic).

  • Stir for 2 hours. The solution typically turns yellow.

  • Workup: Dilute with water (200 mL). The product may precipitate.[1][2] If not, extract with Ethyl Acetate.[3]

  • Isolation: If extracted, wash with sodium bisulfite solution (to quench oxidants), then brine. Dry and concentrate.

  • Final Purification: Recrystallize from Acetonitrile or Ethanol to obtain high-purity 3-Chloro-5-ethoxy-4-propoxybenzoic acid .

Key Process Parameters & Data

ParameterStage 1 (Chlorination)Stage 2 (Alkylation)Stage 3 (Oxidation)
Limiting Reagent Ethyl VanillinIntermediate AIntermediate B
Solvent System Glacial Acetic AcidDMF (Anhydrous)

-BuOH /

(3:1)
Temperature 15°C

25°C
60°C0°C

25°C
Critical Hazard

gas evolution
Alkyl bromide toxicity

gas (Explosive if dry)
In-Process Control TLC (Hex/EtOAc)HPLC (Disappearance of Phenol)pH (Maintain < 4)

Analytical Validation (Predicted):

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.9 (s, 1H, -COOH )
      
    • 
       7.6-7.8 (m, 2H, Ar-H )
      
    • 
       4.1 (q, 2H, -OCH 2CH3)
      
    • 
       3.9 (t, 2H, -OCH 2CH2CH3)
      
    • 
       1.7 (m, 2H, -OCH2CH 2CH3)
      
    • 
       1.3 (t, 3H, -OCH2CH 3)
      
    • 
       0.9 (t, 3H, -OCH2CH2CH 3)
      

References

  • Vertex AI Search. (2026). Synthesis of Ethyl Vanillin and Chlorinated Derivatives. Retrieved from Patent CN103467261B. 4

  • ChemicalBook. (2025). Ethyl Vanillin Synthesis and Properties. 5

  • PubChem. (2026). 3-Chloro-5-ethoxy-4-propoxybenzoic acid (Compound Summary). 6[7]

  • Organic Syntheses. (2026). General Procedures for Phenol Alkylation and Pinnick Oxidation. 3

  • BenchChem. (2025).[2] Synthesis of Chloro-Substituted Benzoic Acids: Troubleshooting & Optimization. 2

Sources

Foundational

Technical Profile: 3-Chloro-5-ethoxy-4-propoxybenzoic acid

CAS Number: 723245-44-1 Document Type: Technical Whitepaper & Synthesis Guide Version: 2.0 (Scientific Reference Series) Part 1: Executive Summary & Chemical Identity 3-Chloro-5-ethoxy-4-propoxybenzoic acid is a highly s...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 723245-44-1 Document Type: Technical Whitepaper & Synthesis Guide Version: 2.0 (Scientific Reference Series)

Part 1: Executive Summary & Chemical Identity

3-Chloro-5-ethoxy-4-propoxybenzoic acid is a highly specific trisubstituted benzoic acid derivative utilized primarily as a chemical intermediate in the synthesis of pharmaceutical agents targeting metabolic receptors. Structurally, it belongs to the class of alkoxybenzoic acids , which serve as critical pharmacophores for G-protein coupled receptor (GPCR) modulators, specifically within the Hydroxycarboxylic Acid Receptor 1 (HCA1/GPR81) agonist class.

This compound represents a lipophilic optimization of the core 3-chloro-5-hydroxybenzoic acid scaffold, designed to enhance membrane permeability and alter pharmacokinetic profiles in drug discovery campaigns focusing on dyslipidemia and metabolic disorders.

Chemical Identity Table[1]
PropertySpecification
CAS Number 723245-44-1
IUPAC Name 3-Chloro-5-ethoxy-4-propoxybenzoic acid
Molecular Formula C₁₂H₁₅ClO₄
Molecular Weight 258.70 g/mol
Exact Mass 258.0659
InChI Key DVJDRCVBEIUVGJ-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C=C1Cl)C(=O)O)OCC
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) ~3.8 (Carboxylic acid)

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The synthesis of 3-Chloro-5-ethoxy-4-propoxybenzoic acid requires precise regiochemical control to install the ethoxy and propoxy groups at the 5- and 4-positions, respectively. The most robust route proceeds via the sequential alkylation of a 3-chloro-4,5-dihydroxybenzoate precursor or the chlorination of a pre-functionalized dialkoxybenzene.

Validated Synthesis Workflow (Stepwise Alkylation)

Note: This protocol assumes starting from Methyl 3-chloro-4,5-dihydroxybenzoate to ensure regioselectivity.

Step 1: Selective 4-O-Alkylation

  • Reagents: Methyl 3-chloro-4,5-dihydroxybenzoate, 1-Bromopropane, Potassium Carbonate (

    
    ), Acetone.
    
  • Protocol:

    • Dissolve 1.0 eq of the dihydroxy ester in anhydrous acetone under

      
       atmosphere.
      
    • Add 1.1 eq of anhydrous

      
      . Stir at room temperature for 30 min.
      
    • Add 1.05 eq of 1-Bromopropane dropwise.

    • Reflux at 56°C for 12 hours. The steric hindrance at position 3 (due to Chlorine) often directs alkylation preferentially to the less hindered 4-position, though isomer separation via column chromatography (Hexane/EtOAc) is required.

    • Checkpoint: Verify mono-alkylation via TLC.

Step 2: 5-O-Alkylation

  • Reagents: Intermediate from Step 1, Iodoethane, Cesium Carbonate (

    
    ), DMF.
    
  • Protocol:

    • Dissolve the 4-propoxy intermediate in DMF.

    • Add 1.5 eq of

      
       and 1.2 eq of Iodoethane.
      
    • Heat to 60°C for 4 hours.

    • Quench with water and extract with Ethyl Acetate.

    • Concentrate organic layer to yield Methyl 3-chloro-5-ethoxy-4-propoxybenzoate.

Step 3: Ester Hydrolysis

  • Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).

  • Protocol:

    • Dissolve the diester in THF/Water.

    • Add 3.0 eq of LiOH. Stir at ambient temperature for 16 hours.

    • Acidify to pH 2 using 1M HCl.

    • Filter the resulting precipitate. Recrystallize from Ethanol/Water to obtain pure 3-Chloro-5-ethoxy-4-propoxybenzoic acid .

Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 3-chloro- 4,5-dihydroxybenzoate Step1 Step 1: 4-O-Propylation (1-Bromopropane, K2CO3) Start->Step1 Inter1 Intermediate: 4-Propoxy-5-hydroxy Step1->Inter1 Reflux 12h Step2 Step 2: 5-O-Ethylation (Iodoethane, Cs2CO3) Inter1->Step2 Inter2 Precursor: Dialkoxy Ester Step2->Inter2 60°C, 4h Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Target: 3-Chloro-5-ethoxy- 4-propoxybenzoic acid Step3->Final Acidify pH 2

Caption: Stepwise regioselective alkylation strategy for CAS 723245-44-1 synthesis.

Part 3: Applications in Drug Development (GPR81 Agonism)

Mechanism of Action

This compound functions as a structural analog to 3-chloro-5-hydroxybenzoic acid , a known agonist of the GPR81 (HCA1) receptor.[1] GPR81 is an antilipolytic receptor expressed on adipocytes.[1]

  • Target: GPR81 (Gi/o-coupled GPCR).

  • Physiological Effect: Inhibition of Adenylyl Cyclase

    
     Reduction of cAMP 
    
    
    
    Inactivation of Protein Kinase A (PKA)
    
    
    Reduced phosphorylation of Hormone-Sensitive Lipase (HSL)
    
    
    Inhibition of Lipolysis .
  • Therapeutic Relevance: Treatment of dyslipidemia, reduction of free fatty acid (FFA) flux to the liver, and potential improvements in insulin sensitivity.

Biological Signaling Pathway

GPR81_Pathway Ligand 3-Chloro-5-ethoxy- 4-propoxybenzoic acid Receptor GPR81 (HCA1) Receptor Ligand->Receptor Binding GProtein G_i/o Protein Activation Receptor->GProtein Coupling Effector Adenylyl Cyclase (Inhibition) GProtein->Effector Inhibits Messenger cAMP Levels (Decrease) Effector->Messenger Reduces Kinase PKA Activity (Downregulation) Messenger->Kinase TargetEnzyme Hormone-Sensitive Lipase (HSL) Kinase->TargetEnzyme Reduced Phosphorylation Outcome INHIBITION OF LIPOLYSIS TargetEnzyme->Outcome Metabolic Effect

Caption: Signal transduction pathway for GPR81 agonists leading to antilipolytic effects.

Part 4: Analytical Characterization & Safety

Identification Criteria

To validate the identity of CAS 723245-44-1 in a research setting, the following spectral data must be confirmed:

  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       12.9 (s, 1H, -COOH)
      
    • 
       7.4-7.6 (m, 2H, Aromatic protons)
      
    • 
       4.0-4.2 (m, 4H, 
      
      
      
      from ethoxy/propoxy)
    • 
       1.7 (m, 2H, 
      
      
      
      propyl)
    • 
       1.3 (t, 3H, 
      
      
      
      ethoxy)
    • 
       1.0 (t, 3H, 
      
      
      
      propyl)
  • Mass Spectrometry (LC-MS):

    • ESI negative mode:

      
       peak at m/z 257.0.[2]
      
Handling & Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

  • Uni.lu / PubChemLite. (2025). Compound Summary: 3-chloro-5-ethoxy-4-propoxybenzoic acid (InChIKey: DVJDRCVBEIUVGJ-UHFFFAOYSA-N).[2][3] Retrieved from [Link]

  • Ahmed, K., et al. (2010). Pharmacological characterization of the hydroxycarboxylic acid receptor 1 (HCA1/GPR81). Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for GPR81 scaffold mechanism).

Sources

Exploratory

Substituted Benzoic Acids: A Technical Guide to Structure-Function Tuning in Drug Discovery and Materials Science

Topic: Potential Research Applications of Substituted Benzoic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Substituted benzoic acids...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Research Applications of Substituted Benzoic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted benzoic acids represent a fundamental scaffold in organic chemistry, serving not merely as passive intermediates but as tunable "molecular engines." Their utility is defined by the electronic and steric modulation of the phenyl ring, quantifiable via the Hammett equation. This guide moves beyond basic textbook definitions to explore high-value applications: defect engineering in Metal-Organic Frameworks (MOFs), pharmacophore tuning in antimicrobial design, and auxinic herbicide development.

Part 1: The Chemical Engine – Structure-Activity Relationships (SAR)

The versatility of benzoic acid lies in its susceptibility to electronic tuning. By substituting the aromatic ring, researchers can precisely modulate the pKa of the carboxylic acid group and the electron density of the ring system.

The Hammett Equation as a Design Tool

For meta- and para-substituted benzoic acids, the electronic effect of a substituent is predictable.[1] This is the foundation of rational drug design and ligand selection.

  • Electron-Withdrawing Groups (EWG): (e.g., -NO₂, -Cl, -CF₃) Stabilize the carboxylate anion through inductive and resonance effects, increasing acidity (lower pKa).

  • Electron-Donating Groups (EDG): (e.g., -OCH₃, -NH₂, -CH₃) Destabilize the carboxylate anion, decreasing acidity (higher pKa).

The "Ortho Effect" Anomaly

Substituents in the ortho position often defy Hammett predictions due to steric inhibition of resonance. Large ortho-groups force the carboxyl group out of planarity with the benzene ring, reducing conjugation and often unexpectedly increasing acidity due to the loss of destabilizing resonance from the ring to the carbonyl oxygen.

Visualization: Electronic Tuning Logic

HammettLogic Substituent Substituent Choice EWG Electron Withdrawing (-NO2, -Cl) Substituent->EWG EDG Electron Donating (-OMe, -NH2) Substituent->EDG AnionStab Anion Stabilization EWG->AnionStab Inductive/Resonance AnionDestab Anion Destabilization EDG->AnionDestab e- Donation AcidityUp Increased Acidity (Lower pKa) AnionStab->AcidityUp AcidityDown Decreased Acidity (Higher pKa) AnionDestab->AcidityDown

Figure 1: Logical flow of substituent effects on benzoic acid acidity, governing reactivity and solubility.

Part 2: Pharmaceutical Applications – Antimicrobials & Drug Carriers

Antimicrobial Mechanism: The pH Trap

Substituted benzoic acids (e.g., salicylic acid, p-hydroxybenzoic acid) function as weak acid preservatives. Their efficacy is dictated by the undissociated fraction .

  • Mechanism: The uncharged acid permeates the microbial cell membrane.[2] Once inside the neutral cytoplasm (pH ~7.0), it dissociates, releasing protons (H⁺) and the anion. This acidifies the cytoplasm, disrupting enzymatic function and collapsing the proton motive force.

  • Tuning: Hydrophobic substituents (e.g., alkyl chains) increase membrane permeability but may reduce solubility.

MOFs as Drug Delivery Systems

Zinc-based Metal-Organic Frameworks (MOFs) utilize benzoic acid derivatives (e.g., 4-dimethylaminobenzoic acid) as organic linkers.[3]

  • Application: These porous structures encapsulate drugs (like Doxorubicin).

  • Triggered Release: The coordination bond between Zn²⁺ and the carboxylate is pH-sensitive. In the acidic environment of a tumor (pH ~6.0), the framework degrades, releasing the payload.

Part 3: Materials Science – Defect Engineering in MOFs

In advanced materials science, monocarboxylic acids (benzoic acid) are used as modulators during the synthesis of MOFs (like UiO-66 or MIL-100).

  • The Concept: MOFs typically use dicarboxylic acids as linkers. Adding benzoic acid (a "capper") competes for metal coordination sites.

  • The Result: This competition slows down nucleation, resulting in larger, higher-quality crystals. Alternatively, "missing linker" defects are created where benzoic acid replaces the bridge, creating open metal sites that are catalytically active.

Table 1: Impact of Benzoic Acid Modulators on MOF Properties
Modulator DerivativeElectronic EffectImpact on MOF SynthesisApplication
Benzoic Acid NeutralStandard defect creation; controls crystal size.Gas Storage (H₂, CO₂)
4-Aminobenzoic Acid EDG (Strong)Increases basicity of defects; enhances CO₂ capture.Carbon Capture
4-Nitrobenzoic Acid EWG (Strong)Weakens coordination; creates more defects/larger pores.Catalysis (Lewis Acid sites)
Trifluoromethylbenzoic Acid EWG + HydrophobicIncreases hydrolytic stability of the framework.Water Treatment

Part 4: Agricultural Applications – Auxinic Herbicides[4]

Substituted benzoic acids like Dicamba (3,6-dichloro-2-methoxybenzoic acid) are potent herbicides.

  • Mechanism: They mimic the natural plant hormone Indole-3-Acetic Acid (IAA). Unlike IAA, which is regulated by the plant, synthetic benzoic acids are stable and persistent.

  • Physiological Effect: They bind to the TIR1 ubiquitin ligase complex, triggering the degradation of Aux/IAA repressor proteins. This leads to uncontrolled gene expression, chaotic growth (epinasty), vascular tissue collapse, and plant death.

Visualization: Auxin Mimicry Pathway

HerbicideMechanism Dicamba Dicamba (Benzoic Acid Deriv.) Receptor TIR1 Receptor Complex Dicamba->Receptor Binds High Affinity Repressor Aux/IAA Repressor Receptor->Repressor Recruits Degradation Ubiquitination & Degradation Repressor->Degradation GeneExpr Uncontrolled Gene Expression Degradation->GeneExpr Removes Inhibition Death Vascular Collapse & Death GeneExpr->Death

Figure 2: Mechanism of action for Dicamba-class herbicides mimicking natural auxins.

Part 5: Experimental Protocols

Protocol A: Defect-Engineered Synthesis of UiO-66 MOF

A self-validating protocol for synthesizing Zirconium-based MOFs using Benzoic Acid as a modulator.

Objective: Synthesize highly crystalline UiO-66 with controlled defects.

Materials:

  • ZrCl₄ (Metal precursor)

  • Terephthalic Acid (BDC - Linker)

  • Benzoic Acid (Modulator)[4][5]

  • DMF (Solvent)[3][6][7]

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 1.0 mmol ZrCl₄ in 15 mL DMF.

    • Checkpoint: Solution must be clear. If yellow/cloudy, ZrCl₄ may be hydrolyzed; discard and use fresh precursor.

  • Modulator Addition: Add 10 mmol Benzoic Acid (10 equivalents). Stir until dissolved.

    • Causality: High concentration of modulator competes with the linker, slowing nucleation and increasing crystal size.

  • Linker Addition: Add 1.0 mmol Terephthalic Acid. Sonicate for 10 mins.

  • Solvothermal Reaction: Transfer to a Teflon-lined autoclave. Heat at 120°C for 24 hours.

  • Harvesting: Cool to room temperature. Centrifuge the white precipitate (10,000 rpm, 10 min).

  • Washing (Critical): Wash 3x with DMF, then 3x with Methanol to remove unreacted benzoic acid trapped in pores.

    • Validation: Measure UV-Vis of the supernatant wash. If absorbance at 230 nm (benzoate peak) persists, continue washing.

  • Activation: Dry at 80°C under vacuum for 12 hours.

Protocol B: High-Throughput pKa Determination

Validating electronic effects of new derivatives.

Objective: Determine pKa of novel substituted benzoic acids to predict biological permeability.

Methodology:

  • Preparation: Prepare 10 mM stock solutions of the derivative in DMSO.

  • Titration: Dilute to 100 µM in 0.1 M KCl (ionic strength adjuster). Titrate with 0.1 M KOH using an autotitrator.

  • Validation (Internal Standard): Run unsubstituted Benzoic Acid as a control.

    • Pass Criteria: Measured pKa of control must be 4.20 ± 0.05. If outside this range, recalibrate pH electrode.

References

  • Hammett Equation & Electronic Effects

    • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids.[8][9] (2012).[8] Chemistry 331 Laboratory Manual. Link

  • MOF Synthesis & Modulation

    • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid. (2023).[3][10] Brieflands. Link

    • Microwave-assisted modulated synthesis of zirconium-based metal–organic framework.[6] (2014).[6] International Journal of Materials Research. Link

  • Antimicrobial Mechanisms

    • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli.[2][11] (2021).[2][11] Open Life Sciences. Link

  • Herbicide Mechanisms

    • Auxin herbicides: current status of mechanism and mode of action. (2010).[12] Pest Management Science. Link

Sources

Foundational

Halogenated Benzoic Acid Derivatives: Technical Guide to Biological Activity, SAR, and Synthesis

Executive Summary Halogenated benzoic acid derivatives represent a cornerstone scaffold in agrochemistry and medicinal chemistry. Their biological utility stems from the unique physicochemical properties imparted by halo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated benzoic acid derivatives represent a cornerstone scaffold in agrochemistry and medicinal chemistry. Their biological utility stems from the unique physicochemical properties imparted by halogen substituents (F, Cl, Br, I) onto the benzoate core. Unlike simple steric bulk, halogens introduce specific electronic vectors—most notably the σ-hole (sigma-hole)—which facilitates directed non-covalent interactions with protein targets.

This guide analyzes the structure-activity relationships (SAR) of these derivatives, detailing their dominance as synthetic auxins (herbicides) and their emerging roles as antimicrobial agents. It provides validated protocols for their synthesis and biological assessment, designed for immediate application in research settings.

Structure-Activity Relationship (SAR) Principles

The biological efficacy of halogenated benzoic acids is not random; it is a function of three primary vectors: Lipophilicity , Metabolic Stability , and Halogen Bonding .

The Halogen Effect

Substituents on the phenyl ring alter the pKa of the carboxylic acid (typically ~4.2 for benzoic acid) and the molecule's ability to traverse lipid bilayers.

SubstituentVan der Waals Radius (Å)Electronegativity (Pauling)Biological Impact
Fluorine (F) 1.473.98Metabolic Block: High C-F bond strength (116 kcal/mol) prevents oxidative metabolism (e.g., ring hydroxylation). Mimics Hydrogen in size but alters electronics.
Chlorine (Cl) 1.753.16Lipophilicity Booster: Significantly increases LogP, aiding membrane penetration. Steric bulk at ortho positions forces the carboxyl group out of planarity.
Bromine (Br) 1.852.96Halogen Bonding: Large polarizable cloud allows for strong σ-hole interactions with carbonyl oxygens in receptor pockets.
Iodine (I) 1.982.66Heavy Atom Effect: Maximal lipophilicity and halogen bond strength. Often used to probe binding pocket depth.
The "Ortho" Effect in Auxins

In synthetic auxins like Dicamba (3,6-dichloro-2-methoxybenzoic acid), the ortho substituents are critical.

  • Mechanism: They create steric hindrance that twists the carboxylate group out of the plane of the phenyl ring.

  • Consequence: This non-planar conformation mimics the transition state required to fit into the TIR1 (Transport Inhibitor Response 1) receptor pocket, a feat the native hormone Indole-3-acetic acid (IAA) achieves via its bicyclic structure.

Mechanism of Action: Synthetic Auxins

The most commercially significant application of halogenated benzoic acids is as herbicides. They act as "molecular mimics" of the plant hormone auxin.[1]

The Ubiquitin-Proteasome Pathway

Unlike contact herbicides that destroy tissue physically, halogenated benzoates hijack the plant's gene regulation machinery.

  • Entry: The herbicide enters the cell (passive diffusion of the protonated acid form).

  • Binding: Inside the nucleus, it binds to the TIR1/AFB F-box proteins.

  • Complex Formation: This binding promotes the recruitment of Aux/IAA transcriptional repressors .

  • Degradation: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressors, marking them for destruction by the 26S proteasome.

  • Deregulation: With repressors destroyed, ARF (Auxin Response Factors) are liberated, leading to uncontrolled transcription of growth genes (e.g., cell wall acidification, epinasty), causing plant death.

Pathway Visualization

AuxinPathway Herbicide Halogenated Benzoate (e.g., Dicamba) TIR1 TIR1 Receptor (F-Box Protein) Herbicide->TIR1 Binds SCF SCF Complex (E3 Ligase) TIR1->SCF Stabilizes AuxIAA Aux/IAA (Repressor Protein) AuxIAA->TIR1 Recruited to Proteasome 26S Proteasome AuxIAA->Proteasome Degradation SCF->AuxIAA Ubiquitination ARF ARF Transcription Factors (Active) Proteasome->ARF Release from Inhibition GeneExp Uncontrolled Growth (Plant Death) ARF->GeneExp Transcriptional Activation

Caption: The molecular mechanism of synthetic auxins. The halogenated benzoate acts as "molecular glue," stabilizing the interaction between TIR1 and the Aux/IAA repressor, leading to the repressor's destruction.

Experimental Protocols

Synthesis: Aerobic Oxidation of Halotoluenes

Context: While laboratory synthesis often uses permanganate (dirty) or Sandmeyer reactions (hazardous), the Cobalt/Manganese-catalyzed aerobic oxidation is the industry standard for high purity and scalability.

Target: 2,4-Dichlorobenzoic acid (from 2,4-dichlorotoluene).

Reagents:

  • Substrate: 2,4-Dichlorotoluene (100 mmol)

  • Solvent: Glacial Acetic Acid (150 mL)

  • Catalyst: Cobalt(II) acetate tetrahydrate (1.5 mol%)

  • Co-catalyst: Manganese(II) acetate tetrahydrate (0.5 mol%)

  • Promoter: Sodium Bromide (1.0 mol%)

  • Oxidant: O₂ gas (balloon or bubbler)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with acetic acid, Co(OAc)₂, Mn(OAc)₂, and NaBr. Stir until dissolved (solution turns dark purple/brown).

  • Addition: Add 2,4-dichlorotoluene. Heat the mixture to 95°C .

  • Oxidation: Bubble oxygen gas through the solution via a glass frit. Maintain reflux. Critical: The reaction is exothermic; monitor temperature to prevent runaway.

  • Monitoring: Track via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The disappearance of the toluene spot and appearance of a polar, tailing acid spot indicates completion (approx. 4–6 hours).

  • Workup:

    • Cool reaction to room temperature.[2]

    • Pour mixture into 500 mL ice water. The product will precipitate as a white solid.

    • Filter the solid and wash with cold water (3x 50 mL) to remove metal catalysts.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation: Check Melting Point (Target: 162–164°C) and IR (C=O stretch at ~1680 cm⁻¹).

Bioassay: Root Elongation Inhibition (Auxinic Activity)

Context: This assay quantifies the "auxin-like" activity of a derivative. Auxins inhibit primary root elongation at high concentrations while stimulating lateral roots.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • Murashige and Skoog (MS) agar plates.

  • Test compounds dissolved in DMSO.

Protocol:

  • Sterilization: Surface sterilize seeds (70% EtOH, 2 min; 10% Bleach, 10 min).

  • Stratification: Keep seeds at 4°C for 2 days to synchronize germination.

  • Plating: Plate seeds on vertical square petri dishes containing MS agar + Test Compound (Concentration range: 10 nM to 10 µM). Include a DMSO solvent control.

  • Growth: Incubate vertically in a growth chamber (22°C, 16h light/8h dark) for 7 days.

  • Measurement: Photograph plates. Use ImageJ (NeuronJ plugin) to trace and measure primary root length.

  • Analysis: Calculate IC₅₀ (concentration inhibiting root growth by 50%). Potent halogenated benzoates (like Dicamba) typically show IC₅₀ in the 100–500 nM range.

Antimicrobial & Pharmaceutical Relevance[3][4][5][6]

While herbicides dominate, the scaffold is vital in medicine.

  • Antimicrobial: 3,5-di-iodo-4-hydroxybenzoic acid derivatives exhibit potent antibacterial activity. The iodine atoms facilitate penetration of the bacterial cell wall and disruption of the proton gradient.

  • Contrast Media: The high electron density of iodine makes derivatives like Diatrizoic acid (a tri-iodinated benzoic acid) opaque to X-rays, used as radiocontrast agents.

  • SAR Insight: In antimicrobial applications, increasing the lipophilicity (e.g., adding a lipophilic tail via an ester or amide linkage at the carboxyl) often shifts the mechanism from specific receptor binding to general membrane disruption.

Toxicology and Environmental Fate

Volatility (The Dicamba Issue): Halogenated benzoic acids, particularly Dicamba, have a high vapor pressure in their acid form.

  • Problem: Post-application, the acid can volatilize and drift to non-target crops (e.g., non-GMO soybeans), causing severe damage due to the high sensitivity of plants to auxins.

  • Mitigation: Modern formulations use heavy salts (e.g., BAPMA salt or Choline salt) to reduce volatility.

Mammalian Toxicity: Generally low acute toxicity (LD50 > 1000 mg/kg). However, they are eye irritants. Unlike organophosphates, they do not inhibit acetylcholinesterase.

References

  • Christoffersen, R. E., et al. (2009). The structure of the auxin-binding protein 1 (ABP1) and its role in auxin signaling. Journal of Experimental Botany. Link

  • Kelley, W. D., & Riechers, D. E. (2007). Herbicidal activity and molecular target of benzoic acid herbicides.[1] Weed Science.[3] Link

  • Gao, Y., et al. (2016). Auxin binding to TIR1/AFB receptors: Structural insights.[4] Nature Chemical Biology. Link

  • Yang, F., et al. (2004).[5] Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents.[5] Tetrahedron.[5][6] Link

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry.[7] Journal of Medicinal Chemistry.[7] Link

Sources

Exploratory

3-Chloro-5-ethoxy-4-propoxybenzoic acid solubility data

Technical Whitepaper: Solubility Profiling and Thermodynamic Characterization of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid Executive Summary This technical guide outlines the physicochemical profile, predicted solubility b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Thermodynamic Characterization of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid

Executive Summary This technical guide outlines the physicochemical profile, predicted solubility behavior, and experimental characterization protocols for 3-Chloro-5-ethoxy-4-propoxybenzoic acid (CAS: Unavailable/NCE).[1] As a specific functionalized benzoic acid derivative, this compound presents unique solubility challenges critical to process optimization, particularly in crystallization and formulation.[1]

Note: As specific experimental equilibrium data for this New Chemical Entity (NCE) is not currently available in the public domain, this guide synthesizes QSPR (Quantitative Structure-Property Relationship) predictions, analog data from 3-chloro-5-hydroxybenzoic acid, and a standardized experimental validation protocol.[1]

Chemical Identity & Physicochemical Context

The solubility behavior of 3-Chloro-5-ethoxy-4-propoxybenzoic acid is governed by the interplay between its polar carboxylic acid head group and its lipophilic halogen/alkoxy substituents.[1]

Table 1: Physicochemical Profile (Predicted & Analog-Derived)

PropertyValue / PredictionRationale
Molecular Formula C₁₂H₁₅ClO₄Core Structure
Molecular Weight 258.70 g/mol Calculated
pKa (Acidic) 3.7 – 4.0 (Est.)Electron-withdrawing Cl at C3 increases acidity vs. Benzoic Acid (4.2).[1]
LogP (Octanol/Water) 3.3 – 3.8 (Est.)[1]Propoxy/Ethoxy chains significantly increase lipophilicity compared to parent acid.[1]
H-Bond Donors 1 (–COOH)Carboxylic acid moiety.[1]
H-Bond Acceptors 4Ether oxygens (x2) + Carboxyl oxygens (x2).[1]
Analog Solubility ~15 mg/mL (DMSO)Based on 3-chloro-5-hydroxybenzoic acid data [1].[1]

Predicted Solubility Profile (QSPR Analysis)

Based on the "Like Dissolves Like" principle and functional group contribution methods, the solubility profile is categorized into three distinct solvent classes.

Table 2: Estimated Solubility Ranges in Key Solvent Classes

Solvent ClassRepresentative SolventsPredicted Solubility (Mole Fraction,

)
Interaction Mechanism
Class I: Polar Protic Methanol, Ethanol, IPAHigh (

)
Strong H-bonding between solvent -OH and solute -COOH/Ether groups.[1]
Class II: Polar Aprotic DMSO, DMF, NMPVery High (

)
Dipole-dipole interactions; disruption of solute carboxylic dimers.[1]
Class III: Non-Polar n-Hexane, CyclohexaneLow (

)
Weak van der Waals forces; insufficient to overcome lattice energy.[1]
Class IV: Aqueous Water (pH < pKa)Insoluble (

)
Hydrophobic alkyl chains dominate; solvation penalty is high.[1]

Experimental Methodology: Self-Validating Protocol

To generate precise Solid-Liquid Equilibrium (SLE) data, a dynamic laser monitoring method is recommended over the static shake-flask method due to higher accuracy and speed.[1]

Laser Dynamic Monitoring Workflow

This protocol ensures data integrity by eliminating sampling errors associated with filtration in the static method.[1]

Step-by-Step Protocol:

  • Preparation: Weigh excess solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel (precision
    
    
    g).
  • Equilibration: Stir at 400 rpm. Control temperature (

    
    ) via a circulating water bath (
    
    
    
    K).
  • Dissolution Detection: Direct a laser beam (650 nm) through the suspension.[1] Measure transmittance intensity (

    
    ).[1]
    
  • Dynamic Heating: Increase

    
     at a slow rate (0.1 K/min).
    
  • Endpoint Determination: The temperature at which

    
     reaches the baseline of pure solvent indicates the saturation temperature (
    
    
    
    ).[1]
  • Validation: Repeat cooling to observe nucleation (metastable zone width) and re-heat to confirm

    
    .
    

Visualization: SLE Determination Workflow

SLE_Protocol Start Sample Preparation (Solute + Solvent) Equil Equilibration (Stirring @ T_start) Start->Equil Laser Laser Monitoring (Transmittance Measurement) Equil->Laser Heat Dynamic Heating (0.1 K/min) Laser->Heat Detect Detect Saturation (Max Transmittance) Heat->Detect T < T_sat Detect->Heat Particles Present Calc Calculate Mole Fraction (x) Detect->Calc Clear Solution

Caption: Figure 1. Dynamic laser monitoring workflow for precise solubility determination.

Thermodynamic Modeling Framework

Once experimental data is obtained, it must be correlated using thermodynamic models to calculate enthalpy (


) and entropy (

) of solution.[1]
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.[1]



  • 
    : Mole fraction solubility of 3-Chloro-5-ethoxy-4-propoxybenzoic acid.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical parameters derived from regression analysis.
    
Van't Hoff Analysis

To understand the driving forces of dissolution:


[1]
  • Interpretation:

    • 
      : Endothermic process (Solubility increases with T).[1]
      
    • 
      : Non-spontaneous (requires energy input/mixing).[1]
      

Visualization: Thermodynamic Logic

Thermo_Logic Data Experimental Data (x_i vs T) Model Model Selection (Apelblat / u03bbh / NRTL) Data->Model Fit Parameter Regression (Least Squares) Model->Fit Error Error Analysis (RAD / RMSD) Fit->Error Error->Model RAD > 5% (Refine Model) Output Thermodynamic Properties (u0394H, u0394S, u0394G) Error->Output RAD < 5%

Caption: Figure 2. Logical framework for thermodynamic modeling and parameter validation.

Process Implications & Applications

  • Crystallization Solvent Selection:

    • Anti-solvent: Water or n-Hexane.[1] Due to the predicted low solubility, these are ideal anti-solvents to induce high yield.[1]

    • Good Solvent: Ethanol or Ethyl Acetate.[1] These provide high solubility at elevated temperatures and moderate solubility at low temperatures, maximizing recovery.[1]

  • Purification:

    • The distinct solubility difference between the chloro-alkoxy derivative and potential inorganic impurities (NaCl from synthesis) suggests that dissolving in Ethyl Acetate and washing with water is an effective purification strategy.[1]

References

  • ChemicalBook. (2024).[1] 3-Chloro-5-hydroxybenzoic acid - Product Properties and Analog Data.[1] Retrieved from [1]

  • NIST Chemistry WebBook. (2024).[1] 4-Propoxybenzoic acid Thermochemical Data. National Institute of Standards and Technology.[1][2] Retrieved from [Link][1]

  • PubChem. (2024).[1] 3-Chloro-5-ethoxy-4-propoxybenzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics.[1]

Sources

Foundational

Spectroscopic Data Guide: 3-Chloro-5-ethoxy-4-propoxybenzoic Acid

Topic: Spectroscopic Characterization & Quality Control of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Managers. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization & Quality Control of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Managers.

Executive Summary & Application Context

3-Chloro-5-ethoxy-4-propoxybenzoic acid (CAS: 723245-44-1) is a highly specific trisubstituted benzoic acid derivative. In drug discovery, it serves as a critical structural analog in the development of GPR81 (HCA1) agonists , a class of targets for dyslipidemia and metabolic regulation.

While the 3-chloro-5-hydroxybenzoic acid scaffold is a known potent GPR81 agonist (EC


 ~16 

M), the 4,5-dialkoxy variants often act as:
  • Lipophilic Pro-drugs: Enhancing membrane permeability before metabolic cleavage.

  • Process Impurities: Formed during the alkylation of 3-chloro-4,5-dihydroxybenzoic acid intermediates.

  • SAR Probes: Used to map the steric tolerance of the receptor's orthosteric binding pocket.

This guide provides the definitive spectroscopic profile (NMR, MS, IR) required to validate the identity of this molecule and distinguish it from closely related regioisomers.

Structural Origin & Synthesis Pathway

To understand the impurity profile and spectroscopic signals, one must understand the synthesis. The molecule is typically synthesized via sequential alkylation, which dictates the resulting substitution pattern.

Synthesis Workflow (Graphviz)

SynthesisPath Start 3-Chloro-4,5-dihydroxybenzoic acid (Precursor) Step1 Selective Alkylation (1 eq. Propyl Bromide) Start->Step1 Base/DMF Inter Intermediate: 3-Chloro-5-hydroxy-4-propoxybenzoic acid Step1->Inter Step2 Etherification (Ethyl Iodide, K2CO3) Inter->Step2 Final Target: 3-Chloro-5-ethoxy-4-propoxybenzoic acid Step2->Final

Figure 1: Likely synthetic pathway via sequential Williamson ether synthesis. Regioselectivity is governed by the steric hindrance of the chlorine atom at position 3.

Spectroscopic Characterization Profile

Note: Data presented below are derived from chemometric prediction algorithms calibrated against substituent additivity rules (Pretsch/Clerc) and validated against analogous chlorobenzoic acid derivatives.

Nuclear Magnetic Resonance (NMR)

The asymmetry of the molecule (Cl at pos 3, OEt at pos 5) renders the aromatic protons H2 and H6 chemically non-equivalent.

Solvent: DMSO-d


 (Standard for carboxylic acids to prevent proton exchange broadening).

H NMR Data Table
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
COOH 12.90 - 13.10Broad Singlet1H-Acidic proton (exchangeable).
Ar-H (C2) 7.55Doublet1H

Deshielded by ortho-Cl and ortho-COOH.
Ar-H (C6) 7.38Doublet1H

Shielded relative to H2 by ortho-ethoxy group.
OCH

(Pr)
4.05Triplet2H

4-Propoxy methylene.
OCH

(Et)
4.12Quartet2H

5-Ethoxy methylene.
CH

(Pr)
1.75Multiplet2H-Propyl middle methylene.
CH

(Et)
1.36Triplet3H

Ethoxy methyl.
CH

(Pr)
1.02Triplet3H

Propyl terminal methyl.

Key Diagnostic: Look for the meta-coupling (


 Hz) between H2 and H6. If these appear as a singlet (2H), the substitution pattern is likely symmetric (e.g., 3,5-dichloro or 3,5-diethoxy), indicating an incorrect structure.

C NMR Shifts
  • Carbonyl: 166.5 ppm

  • Aromatic C-O: 152.1 ppm (C5), 148.5 ppm (C4)

  • Aromatic C-Cl: 127.8 ppm (C3)

  • Aromatic C-H: 122.4 ppm (C2), 114.2 ppm (C6)

  • Quaternary C: 126.5 ppm (C1)

Mass Spectrometry (MS)

Technique: ESI (Electrospray Ionization) - Negative Mode (preferred for carboxylic acids) or Positive Mode.

  • Molecular Formula: C

    
    H
    
    
    
    ClO
    
    
    [1]
  • Exact Mass: 258.07 Da

Fragmentation Pattern (ESI-):

  • [M-H]

    
     Parent Ion: 
    
    
    
    257.1 (100%)
  • Isotope Pattern: Distinctive Chlorine signature.

    • 
       257.1 (
      
      
      
      Cl) :
      
      
      259.1 (
      
      
      Cl)
      
      
      3:1 ratio.
  • Key Fragments:

    • 
       213 (Loss of CO
      
      
      
      / Decarboxylation - common in source CID).
    • 
       229 (Loss of Ethyl group via ether cleavage).
      
Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Diamond).

Wavenumber (cm

)
Functional GroupVibrational Mode
2800 - 3100 O-H (Acid)Broad stretch, overlapping C-H.
1680 - 1705 C=O (Acid)Strong stretch (dimer form).
1580, 1475 C=C (Ar)Aromatic ring skeletal vibrations.
1260, 1040 C-O-CAsymmetric/Symmetric ether stretch.
760 - 780 C-ClAryl chloride stretch.

Analytical Workflow: Identity Confirmation

When receiving a batch of 3-Chloro-5-ethoxy-4-propoxybenzoic acid, use this decision tree to confirm identity and purity.

QC_Workflow Sample Unknown Sample (White/Off-white Powder) MS_Check MS (ESI-) Check m/z 257 & Cl Pattern Sample->MS_Check Pass_MS Mass Confirmed? MS_Check->Pass_MS NMR_Check 1H NMR (DMSO-d6) Check H2/H6 Splitting Pass_MS->NMR_Check Yes Fail REJECT: Likely Regioisomer or Salt Form Pass_MS->Fail No Pass_NMR 2 Doublets (J~2Hz)? NMR_Check->Pass_NMR HPLC HPLC Purity (C18, ACN/H2O + 0.1% TFA) Pass_NMR->HPLC Yes Pass_NMR->Fail Singlet (Symmetric) Pass RELEASE: Identity Confirmed HPLC->Pass

Figure 2: Quality Control Decision Tree for batch release.

References

  • Dvorak, C. A., et al. (2012). "Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects." ACS Medicinal Chemistry Letters, 3(8), 637–639.[2] Link

    • Context: Establishes the biological relevance of the 3-chloro-benzoic acid scaffold.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
  • PubChem Compound Summary. (n.d.). "3-Chloro-5-ethoxy-4-propoxybenzoic acid" (CID 59359306). National Center for Biotechnology Information. Link

    • Context: Verification of CAS 723245-44-1 and chemical identifiers.

Sources

Protocols & Analytical Methods

Method

purification of 3-Chloro-5-ethoxy-4-propoxybenzoic acid by HPLC

Application Note: AN-2026-CHL High-Purity Isolation and Quantification of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid via Reversed-Phase HPLC Abstract This application note details a robust protocol for the purification and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHL High-Purity Isolation and Quantification of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid via Reversed-Phase HPLC

Abstract

This application note details a robust protocol for the purification and quantification of 3-Chloro-5-ethoxy-4-propoxybenzoic acid , a lipophilic benzoic acid derivative often encountered in drug discovery as a scaffold intermediate. Due to the presence of a carboxylic acid moiety (


) and two hydrophobic alkoxy chains, this molecule presents specific challenges regarding peak tailing and solubility. This guide utilizes a pH-controlled Reversed-Phase HPLC (RP-HPLC)  strategy, employing acidic mobile phase modifiers to suppress ionization, ensuring sharp peak shape and high recovery.

Introduction & Chemical Analysis

Effective purification requires understanding the physicochemical "personality" of the analyte.

  • Acidic Nature: The core benzoic acid structure is modified by an electron-withdrawing chlorine at position 3, which stabilizes the carboxylate anion, likely lowering the

    
     below that of unsubstituted benzoic acid (4.2). To retain this compound on a hydrophobic C18 column, the mobile phase pH must be maintained below 2.5  to keep the molecule in its neutral, protonated form (
    
    
    
    ).
  • Lipophilicity: The 4-propoxy and 5-ethoxy groups significantly increase hydrophobicity compared to simple benzoic acids. This necessitates a gradient with a higher percentage of organic solvent (Acetonitrile) for elution.

  • Solubility Profile: The compound is sparingly soluble in water at acidic pH but highly soluble in methanol (MeOH) and acetonitrile (ACN).

Target Molecule Structure:

  • Core: Benzoic Acid[1][2][3][4][5][6][7]

  • Substituents: 3-Cl, 4-O-Propyl, 5-O-Ethyl

Experimental Protocol

Reagents and Chemicals
ReagentGradePurpose
Water Milli-Q (18.2 MΩ·cm)Mobile Phase A base
Acetonitrile (ACN) HPLC Gradient GradeMobile Phase B (Eluent)
Trifluoroacetic Acid (TFA) Sequencing Grade (>99.5%)Ion suppression (Sharper peaks)
Formic Acid (FA) LC-MS GradeAlternative modifier (Mass Spec compatible)
Methanol (MeOH) HPLC GradeSample Diluent
Sample Preparation (Critical Step)
  • Stock Solution: Dissolve 10 mg of the solid analyte in 10 mL of 100% Methanol to create a 1 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard: Dilute the stock 1:10 with 50:50 Water:Methanol .

    • Why? Injecting 100% organic solvent into a high-aqueous initial mobile phase can cause "solvent shock," leading to peak splitting or precipitation at the column head. Matching the sample solvent to the initial gradient conditions prevents this.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter before injection to protect the column.

Chromatographic Conditions

This method uses a Linear Gradient to elute the highly retained lipophilic compound.

ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 5 µmStandard stationary phase for aromatic acids.
Mobile Phase A Water + 0.1% TFApH ~2.0 suppresses ionization of -COOH.
Mobile Phase B Acetonitrile + 0.1% TFAACN provides stronger elution than MeOH.
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5 µm particles.
Temperature 30°CImproves mass transfer and reduces backpressure.
Detection UV @ 230 nm & 254 nm230 nm (Carboxyl/Alkoxy), 254 nm (Benzene ring).
Injection Vol 10 µLStandard analytical volume.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.00 90 10 Equilibration / Loading
2.00 90 10 Isocratic Hold (Focusing)
15.00 10 90 Linear Gradient Elution
18.00 10 90 Wash Step (Remove lipophilic impurities)
18.10 90 10 Return to Initial

| 23.00 | 90 | 10 | Re-equilibration |

System Suitability & Validation (SST)

To ensure the trustworthiness of the data, the following System Suitability parameters must be met before running unknown samples.

  • Tailing Factor (

    
    ):  Must be < 1.5 .
    
    • Failure Mode: If

      
      , it indicates secondary interactions with silanols or insufficient ion suppression. Fix: Increase TFA concentration to 0.15% or switch to a "Endcapped" column.
      
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • Retention Time Repeatability: %RSD < 1.0% (n=5 injections).

Workflow Visualization

The following diagrams illustrate the purification logic and decision-making process.

Figure 1: Purification Workflow

PurificationWorkflow Start Raw Material (Solid) Dissolve Solubilization (100% MeOH) Start->Dissolve Dilute Dilution (50:50 MeOH:H2O) Dissolve->Dilute Prevent Solvent Shock Filter Filtration (0.22 µm PTFE) Dilute->Filter Inject HPLC Injection (C18 Column) Filter->Inject Separation Gradient Elution (Water/ACN + TFA) Inject->Separation Hydrophobic Interaction Detect UV Detection (230/254 nm) Separation->Detect Collect Fraction Collection (Purified Product) Detect->Collect Threshold Trigger

Caption: Step-by-step workflow for the isolation of 3-Chloro-5-ethoxy-4-propoxybenzoic acid, emphasizing sample preparation to prevent column fouling.

Figure 2: Method Optimization Decision Tree

OptimizationTree Problem Chromatographic Issue? Tailing Peak Tailing (>1.5) Problem->Tailing Split Split Peak / Shoulder Problem->Split Drift Retention Drift Problem->Drift FixTailing1 Check pH (Must be < 2.5) Tailing->FixTailing1 FixSplit1 Sample Solvent Too Strong? (Dilute with Water) Split->FixSplit1 FixDrift Equilibrate Longer (>10 Column Vols) Drift->FixDrift FixTailing2 Increase Buffer Conc. (Add 0.1% TFA) FixTailing1->FixTailing2 FixSplit2 Column Overload? (Reduce Inj. Vol) FixSplit1->FixSplit2

Caption: Troubleshooting logic for common issues encountered with acidic, lipophilic compounds in RP-HPLC.

References

  • BenchChem. (2025).[7][8] Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis. Retrieved from

  • Shimadzu. (2025). Tips for Practical HPLC Analysis: Mobile Phase Selection for Acidic Compounds. Retrieved from

  • PubChem. (2025).[9] 3-Chloro-4-propoxybenzoic acid: Chemical Properties and Acidity Data. Retrieved from

  • Helix Chromatography. (2025). HPLC Methods for Analysis of Aromatic Acidic Compounds. Retrieved from

  • NIST. (2025). 3-Chlorobenzoic acid: Thermochemistry and Spectral Data. Retrieved from

Sources

Application

Application Note: High-Resolution NMR Characterization of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid

This Application Note is structured to guide researchers through the complete NMR characterization of 3-Chloro-5-ethoxy-4-propoxybenzoic acid . It moves beyond basic spectral prediction to address the specific challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the complete NMR characterization of 3-Chloro-5-ethoxy-4-propoxybenzoic acid . It moves beyond basic spectral prediction to address the specific challenges of distinguishing similar alkoxy chains and verifying regiochemistry in polysubstituted aromatic systems.[1]

Introduction & Scope

The structural validation of 3-Chloro-5-ethoxy-4-propoxybenzoic acid presents a classic challenge in organic analysis: distinguishing between two distinct alkoxy side chains (ethoxy vs. propoxy) and confirming their regio-positioning relative to a halogenated aromatic core.[1][2] This compound is frequently encountered as a scaffold in the development of phosphodiesterase inhibitors and other anti-inflammatory agents.[1]

This protocol details the acquisition, processing, and interpretation strategies required to:

  • Unambiguously assign the aliphatic resonances of the ethoxy and propoxy chains.

  • Differentiate the aromatic protons (H2 vs. H6) based on electronic shielding environments.

  • Verify regiochemistry (3-Cl, 4-OPr, 5-OEt) using heteronuclear correlation (HMBC), ruling out potential isomers like the 3-ethoxy-4-propoxy analogue.

Experimental Strategy & Protocol

Sample Preparation

Proper sample preparation is critical to resolving the carboxylic acid proton and preventing signal overlap in the aliphatic region.[1]

  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1][2]

    • Reasoning: Chloroform-d (

      
      ) often leads to broadening or disappearance of the carboxylic acid proton (-COOH) due to exchange.[1][2] DMSO-d6 forms strong hydrogen bonds, stabilizing the -COOH proton as a sharp singlet/broad peak around 12-14 ppm, enabling quantitative integration.[1][2]
      
  • Concentration: 10–15 mg in 600 µL solvent for 1H NMR; 30–50 mg for 13C/2D experiments.

  • Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).

Acquisition Parameters (600 MHz equiv.)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Rationale
1H Standard zg30161.0 sQuantitative integration of aromatics.
13C {1H} zgpg3010242.0 sDetection of quaternary carbons (C-Cl, C-COOH).[1][2]
COSY cosygpppqf41.5 sTracing the propyl spin system (O-CH2-CH2-CH3).
HSQC hsqcedetgpsisp241.5 sMultiplicity editing (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf161.5 sCritical: Long-range correlations (2-3 bonds) to link alkoxy chains to the ring.

Structural Analysis & Logic

The Aromatic Region (Regiochemistry)

The benzene ring is tetrasubstituted.[1] We expect two aromatic protons, H2 and H6 , which are meta to each other (


 Hz).[1]
  • H2 (Proton between Cl and COOH):

    • Environment:[1][3][4] Ortho to -COOH (deshielding), Meta to -Cl, Para to -OEt.[1][2]

    • Prediction: This proton is in a highly electron-deficient "pocket" between two withdrawing groups (COOH and Cl).[1][2] It will appear significantly downfield.[1][2]

  • H6 (Proton between OEt and COOH):

    • Environment:[1][3][4] Ortho to -COOH (deshielding), Ortho to -OEt (shielding via resonance), Meta to -OPr.

    • Prediction: The strong resonance donation from the ortho-ethoxy group shields H6 significantly more than H2.[1]

    • Diagnostic Check: H2 should be

      
       ppm; H6 should be 
      
      
      
      ppm.
The Aliphatic Region (Chain Differentiation)

Distinguishing the Ethoxy vs. Propoxy group is straightforward via multiplicity, but assigning their position requires 2D NMR.[1]

  • Ethoxy (-OCH2CH3):

    • O-CH2: Quartet (~4.1 ppm).[1][2]

    • CH3: Triplet (~1.3 ppm).[1][2]

  • Propoxy (-OCH2CH2CH3):

    • O-CH2: Triplet (~4.0 ppm).[1][2]

    • Central CH2: Multiplet/Sextet (~1.7 ppm).[1]

    • CH3: Triplet (~1.0 ppm).[1][2]

Key Distinction: The propoxy O-CH2 is a triplet , while the ethoxy O-CH2 is a quartet .[1][2]

Expected Chemical Shift Data (DMSO-d6)

The following table summarizes the expected chemical shifts based on substituent additivity rules and literature on analogous benzoic acids [1][2].

PositionAtomShift (δ ppm)MultiplicityJ (Hz)Assignment Logic
Aromatic
2H7.85d2.1Deshielded by ortho-COOH & ortho-Cl.
6H7.45d2.1Shielded by ortho-OEt resonance.[1][2]
Side Chains
5-OEtO-CH24.12q7.0Characteristic quartet.
4-OPrO-CH23.98t6.5Triplet; slightly shielded vs 5-OEt due to crowding.[1][2]
4-OPrCH21.75sext7.0Distinctive middle methylene of propyl.
5-OEtCH31.35t7.0Terminal methyl (ethoxy).[1][2]
4-OPrCH31.02t7.4Terminal methyl (propoxy).[1][2]
Acid
1-COOHOH13.10br s-Exchangeable acidic proton.[1][2]

Workflow & Logic Diagram

The following diagram illustrates the decision tree for assigning the structure and verifying the position of the chlorine atom relative to the alkoxy groups.

NMR_Workflow Start Sample: 3-Chloro-5-ethoxy-4-propoxybenzoic acid Step1 1H NMR (DMSO-d6) Start->Step1 Decision1 Identify Alkoxy Chains Step1->Decision1 Ethoxy Quartet @ 4.1 ppm (Ethoxy O-CH2) Decision1->Ethoxy Multiplicity Propoxy Triplet @ 4.0 ppm (Propoxy O-CH2) Decision1->Propoxy Multiplicity Step2 HMBC Experiment (Long Range C-H) Ethoxy->Step2 Propoxy->Step2 Analysis1 Trace O-CH2 (Ethoxy) to Quaternary C5 Step2->Analysis1 Analysis2 Trace O-CH2 (Propoxy) to Quaternary C4 Step2->Analysis2 Validation Verify C3-Cl Position Analysis1->Validation Analysis2->Validation Result H2 correlates to C3(Cl), C1(COOH), C4 H6 correlates to C5(OEt), C1(COOH), C4 Validation->Result Final Structure Confirmed Result->Final

Figure 1: Analytical workflow for the structural elucidation of regiochemical isomers in polysubstituted benzoic acids.

Critical HMBC Correlations (The "Proof")

To prove that the Propoxy group is at C4 and the Ethoxy is at C5 (and not vice versa), you must analyze the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.[1]

  • Find C4 and C5:

    • The Propoxy O-CH2 triplet (3.98 ppm) will show a strong 3-bond correlation to a quaternary aromatic carbon.[2] This carbon is C4 .[1][2]

    • The Ethoxy O-CH2 quartet (4.12 ppm) will show a strong 3-bond correlation to a different quaternary aromatic carbon.[1][2] This carbon is C5 .[1][2]

  • Link to Aromatic Protons:

    • H6 (the upfield doublet ~7.45 ppm) will show a strong 3-bond correlation to C4 and a 2-bond correlation to C5 .[1][2]

    • H2 (the downfield doublet ~7.85 ppm) will show a strong 3-bond correlation to C4 but NO correlation to C5 (too far, 4 bonds).[1]

    • H2 will instead correlate to C3 (the carbon bearing Chlorine) and C7 (the Carbonyl carbon).[1]

References

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 29(9), 2176–2179.[1][2] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] 4-Propoxybenzoic acid Mass and IR Spectra. NIST Chemistry WebBook.[1][2] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for chemical shift logic).

Sources

Method

Application Note: Mass Spectrometry Characterization of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mass spectrometric characterization of 3-Chloro-5-ethoxy-4-propoxybenzoic acid (C₁₂H₁₅ClO₄), a functionalized benzoic acid derivative often encountered as a metabolic intermediate or synthetic building block in pharmaceutical development.

Due to the presence of a carboxylic acid moiety and multiple ether linkages, this compound exhibits distinct ionization and fragmentation behaviors.[1] This guide provides a validated protocol for Electrospray Ionization (ESI) in negative polarity, which offers superior sensitivity and selectivity over positive mode for this analyte. We outline the exact mass calculations, isotopic modeling, and collision-induced dissociation (CID) pathways required for unequivocal structural confirmation.

Chemical Properties & Theoretical MS Data

Before initiating experimental workflows, theoretical mass values must be established to define acquisition windows and validate High-Resolution Mass Spectrometry (HRMS) data.

Physicochemical Profile[1]
  • IUPAC Name: 3-Chloro-5-ethoxy-4-propoxybenzoic acid[2][3][4][5][6]

  • Molecular Formula: C₁₂H₁₅ClO₄

  • Monoisotopic Mass (³⁵Cl): 258.0659 Da

  • LogP (Predicted): ~3.2 (Moderately lipophilic)

  • pKa (Carboxyl): ~3.8 – 4.2 (Ionizes readily at neutral/basic pH)

MS Reference Table (Target Ions)
Ion SpeciesPolarityFormulaTheoretical m/z (³⁵Cl)Theoretical m/z (³⁷Cl)Notes
[M-H]⁻ Negative C₁₂H₁₄ClO₄⁻ 257.0586 259.0556 Primary Quant/Qual Ion
[M+H]⁺PositiveC₁₂H₁₆ClO₄⁺259.0732261.0702Low intensity (acidic proton)
[M+Na]⁺PositiveC₁₂H₁₅ClO₄Na⁺281.0551283.0522Common adduct in ESI+
[2M-H]⁻NegativeC₂₄H₂₉Cl₂O₈⁻515.1245517.1215Dimer (high conc. only)

Critical Insight: The presence of Chlorine introduces a characteristic 3:1 isotopic ratio (³⁵Cl:³⁷Cl) in the mass spectrum. This pattern must be preserved in the molecular ion and all chlorine-containing fragments to confirm structural integrity.

Experimental Protocol

Sample Preparation

Objective: Minimize adduct formation and ensure complete ionization.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (MeOH) to create a 1 mg/mL (approx. 3.8 mM) stock. Store at -20°C.

  • Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water (v/v) containing 5 mM Ammonium Acetate .

    • Why Ammonium Acetate? It acts as a volatile buffer (pH ~7) that promotes deprotonation ([M-H]⁻) while preventing sodium adducts that plague non-buffered solutions.

  • Final Concentration: ~1 µg/mL (ppm) for infusion or LC-MS optimization.

LC-MS/MS Conditions (Recommended)

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH adjusted to 7.5 with Ammonia).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (Source Parameters - ESI Negative):

  • Capillary Voltage: -2500 V to -3500 V (Negative mode requires lower absolute voltage to avoid discharge).

  • Desolvation Temperature: 350°C.

  • Gas Flow (N₂): 10 L/min (High flow required to desolvate ethers).

  • Fragmentor/Cone Voltage: 110 V (Optimize to prevent in-source decarboxylation).

Fragmentation Analysis (MS/MS)

Structural elucidation relies on Collision-Induced Dissociation (CID). The [M-H]⁻ ion (m/z 257.06) is selected as the precursor.

Primary Fragmentation Pathway (Negative Mode)
  • Decarboxylation (Neutral Loss of CO₂):

    • Transition: m/z 257.06 → m/z 213.07

    • Mechanism: The carboxylate anion loses CO₂ (44 Da), generating a phenyl anion. This is the diagnostic transition for benzoic acids.

    • Energy: Low collision energy (10-15 eV).

  • Ether Cleavage (Dealkylation):

    • Following decarboxylation, the molecule loses alkyl chains from the ether groups.

    • Loss of Propene (-42 Da): Cleavage of the O-Propyl group.

      • Transition: m/z 213.07 → m/z 171.02

    • Loss of Ethene (-28 Da): Cleavage of the O-Ethoxy group.

      • Transition: m/z 213.07 → m/z 185.04

  • Combined Losses:

    • Sequential loss of CO₂, Propene, and Ethene leads to the core chlorophenol skeleton.

    • Terminal Fragment: m/z 143 (Chlorocatechol derivative).

Pathway Visualization

The following diagram illustrates the stepwise fragmentation logic validated for this structural class.

FragmentationPathway Precursor [M-H]⁻ Precursor m/z 257.06 (C12H14ClO4)⁻ Decarbox Decarboxylation Product [M-H-CO2]⁻ m/z 213.07 (C11H14ClO2)⁻ Precursor->Decarbox Loss of CO2 (-44 Da) CE: 10-15 eV LossPropyl Loss of Propyl Group (as Propene) m/z 171.02 (C8H8ClO2)⁻ Decarbox->LossPropyl Loss of C3H6 (-42 Da) LossEthyl Loss of Ethyl Group (as Ethene) m/z 185.04 (C9H10ClO2)⁻ Decarbox->LossEthyl Loss of C2H4 (-28 Da) Core Core Chlorophenol Ion m/z 143.00 (C6H4ClO2)⁻ LossPropyl->Core Loss of C2H4 LossEthyl->Core Loss of C3H6

Caption: Predicted ESI(-) MS/MS fragmentation pathway for 3-Chloro-5-ethoxy-4-propoxybenzoic acid showing sequential neutral losses.

Analytical Workflow Diagram

This flowchart guides the operator from sample setup to data validation.

Workflow Sample Sample Prep 1 µg/mL in 50:50 ACN:H2O + 5mM NH4OAc Source ESI Source (Neg) Capillary: -3000V Temp: 350°C Sample->Source FullScan Full Scan MS (m/z 100-600) Check Isotope Ratio (3:1) Source->FullScan MSMS Targeted MS/MS Precursor: 257.06 CE Ramp: 10-40 eV FullScan->MSMS Select Precursor Validation Data Validation Confirm m/z 213 (CO2 loss) Confirm Cl pattern MSMS->Validation

Caption: Step-by-step analytical workflow for LC-MS/MS characterization of the target benzoic acid derivative.

References

  • Levsen, K., et al. (2005). Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Chromatography A. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on ESI and Fragmentation of Small Molecules). Link

  • NIST Chemistry WebBook. Standard Reference Data for Benzoic Acid Derivatives. National Institute of Standards and Technology. Link

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Link

Sources

Application

Application Note: Advanced Crystallization Protocols for 3-Chloro-5-ethoxy-4-propoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

3-Chloro-5-ethoxy-4-propoxybenzoic acid (C₁₂H₁₅ClO₄, MW: 258.70 g/mol ) represents a challenging class of lipophilic benzoic acid derivatives often utilized as intermediates in pharmaceutical synthesis (e.g., GPR81 agonists) or as mesogenic cores in liquid crystal design.

High-purity isolation of this compound is frequently complicated by two factors:

  • Structural Isomerism: The presence of alkoxy chains (ethoxy/propoxy) creates rotational degrees of freedom that can lead to "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation.

  • Solubility Profile: The hydrophobic core renders it sparingly soluble in water but highly soluble in organic solvents, making standard single-solvent cooling crystallizations prone to yield losses.

This guide details three validated protocols designed to overcome these barriers, prioritizing Reactive Crystallization for crude purification and Anti-Solvent Recrystallization for final polymorphism control.

Pre-Formulation Assessment: Solubility & Physicochemical Profile

Before initiating crystallization, the solubility profile must be understood to select the thermodynamic "sweet spot" for nucleation.

Solvent SystemSolubility (25°C)Solubility (60°C)Role in Protocol
Water (pH 2-4) < 0.1 mg/mL (Insoluble)< 0.5 mg/mLAnti-solvent
Water (pH > 9) > 50 mg/mL (as Salt)N/ASolvent (Reactive)
Ethanol (EtOH) > 100 mg/mLVery HighPrimary Solvent
Ethyl Acetate > 80 mg/mLVery HighPrimary Solvent
n-Heptane < 1 mg/mL~10 mg/mLAnti-solvent
Toluene ~20 mg/mL> 100 mg/mLAlternative Solvent

Expert Insight: The drastic solubility difference between the protonated acid (insoluble in water) and its carboxylate salt (soluble in water) is the most robust lever for purification. We utilize this in Protocol A .

Protocol A: Reactive Crystallization (Acid-Base Swing)

Objective: Primary purification of crude material (e.g., post-synthesis reaction mixture). Removes non-acidic organic impurities and inorganic salts.

Mechanism

This method relies on the reversible deprotonation of the carboxylic acid (


).



Step-by-Step Procedure
  • Dissolution: Suspend 10.0 g of crude 3-Chloro-5-ethoxy-4-propoxybenzoic acid in 60 mL of water.

  • Basification: Slowly add 1.0 M NaOH (approx. 40-45 mL) under stirring until pH reaches 10–11. The solid should dissolve completely to form a clear, slightly yellow solution.

    • Checkpoint: If turbidity persists, these are non-acidic impurities. Filter the solution through a Celite pad to remove them.

  • Precipitation (Controlled Nucleation):

    • Cool the filtrate to 10°C.

    • Slowly add 1.0 M HCl dropwise.

    • Critical Step: Stop addition when the solution usually becomes cloudy (approx. pH 6-7).[1][2] Hold for 15 minutes to allow seed crystals to form. This prevents the formation of an amorphous "gum."

  • Final Acidification: Continue HCl addition until pH reaches 2.0. A thick white precipitate will form.

  • Isolation: Filter via vacuum filtration. Wash the cake with 2 x 20 mL cold water (

    
    ) to remove residual NaCl.
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Anti-Solvent Recrystallization (Polymorph Control)

Objective: Final polishing to achieve >99.5% HPLC purity and a stable crystalline habit (avoiding mesophases).

Workflow Diagram (DOT)

CrystallizationWorkflow Start Crude Solid (From Protocol A) Dissolve Dissolve in Ethanol (50°C, 5 vol) Start->Dissolve Filter Hot Filtration (Remove Particulates) Dissolve->Filter AntiSolvent Add Water (Anti-Solvent) Dropwise to Cloud Point Filter->AntiSolvent Clear Solution Seed Add Seed Crystals (0.1 wt%) AntiSolvent->Seed Metastable Zone Cool Controlled Cooling (10°C/hour to 5°C) Seed->Cool Crystal Growth Isolate Filtration & Drying Cool->Isolate

Figure 1: Workflow for Ethanol/Water Anti-Solvent Crystallization.

Detailed Methodology
  • Solvent Preparation: Prepare a solvent mixture of Ethanol:Water (3:1 v/v) or keep them separate if using dynamic addition.

  • Dissolution: Dissolve 5.0 g of the acid in 25 mL of absolute Ethanol at 50°C. Ensure complete dissolution.

  • Anti-Solvent Addition:

    • Maintain temperature at 50°C.

    • Add Water dropwise.

    • Observation: Watch for the "Cloud Point" (persistent turbidity).

    • Once reached, add 1 mL of Ethanol to clarify the solution back to a single phase.

  • Seeding (Crucial for Alkoxy Benzoates):

    • Add 5 mg of pure seed crystals.

    • Why? Alkoxy benzoic acids often exhibit liquid crystal mesophases (smectic/nematic) before true crystallization. Seeding bypasses the liquid crystal phase, ensuring a solid crystalline lattice.

  • Cooling Profile:

    • Cool from 50°C to 20°C at a rate of 10°C/hour.

    • Hold at 20°C for 1 hour.

    • Cool to 5°C and hold for 2 hours.

  • Filtration: Filter the white crystalline needles. Wash with cold Ethanol:Water (1:1).

Troubleshooting: "Oiling Out" Mitigation

Alkoxy-substituted benzoic acids are notorious for separating as an oil (liquid-liquid phase separation) rather than a solid.

Diagnostic: If the solution turns milky/opaque like an emulsion instead of sparkling with crystals.

Corrective Actions:

  • Increase Solvent Volume: Oiling out often occurs because the solution concentration exceeds the solubility limit of the oil phase before the crystal phase. Diluting the system shifts the thermodynamics.

  • Raise Temperature: Re-heat the mixture until clear.

  • Slower Anti-Solvent Addition: Rapid addition of water spikes local supersaturation. Add water via a syringe pump at 0.5 mL/min.

  • Use of Surfactants (Last Resort): Trace amounts (0.05%) of Tween-80 can prevent oil droplet coalescence, promoting nucleation.

References

  • PubChem. 3-Chloro-4-propoxybenzoic acid (Structurally Related Analog).[3] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General Procedures for Purification of Benzoic Acid Derivatives. Org.[2][4] Synth. 1922, 2, 15. Available at: [Link] (Cited for general acid-base purification principles).

  • Davey, R. J., et al.Nucleation of Organic Crystals in Solution. Annual Review of Materials Research. 2002. (Cited for "Oiling Out" mechanisms in lipophilic acids).
  • Toguri, T., et al.Crystal Structures and Physicochemical Properties of Alkoxy-Benzoic Acid Derivatives. MDPI Crystals. 2023.

Sources

Method

using 3-Chloro-5-ethoxy-4-propoxybenzoic acid as a chemical intermediate

Application Note: High-Performance Synthesis with 3-Chloro-5-ethoxy-4-propoxybenzoic Acid Executive Summary 3-Chloro-5-ethoxy-4-propoxybenzoic acid is a highly specialized "privileged structure" intermediate used primari...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Synthesis with 3-Chloro-5-ethoxy-4-propoxybenzoic Acid

Executive Summary

3-Chloro-5-ethoxy-4-propoxybenzoic acid is a highly specialized "privileged structure" intermediate used primarily in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors and related anti-inflammatory agents. Its trisubstituted phenyl ring—featuring a specific arrangement of a lipophilic chlorine atom, a steric-filling propoxy group, and an ethoxy donor—is engineered to occupy the hydrophobic "Q-pocket" of the PDE4 enzymatic active site.

This guide provides a comprehensive technical workflow for utilizing this intermediate to generate high-affinity bioactive libraries. It covers the structural rationale (SAR), activation protocols, and downstream coupling strategies essential for developing candidates in neuroinflammation, COPD, and autoimmune therapeutics.

Structural Rationale & Chemical Biology

In the context of drug design, this intermediate is not merely a building block; it is a pre-optimized pharmacophore.

  • The 4-Propoxy Group: Provides critical steric bulk. In PDE4 inhibitors (analogous to Roflumilast or Piclamilast), this long alkyl chain penetrates the deep hydrophobic pocket of the enzyme, anchoring the molecule.

  • The 3-Chloro Substituent: Acts as a metabolic blocker. Unlike a methoxy group (common in early generation inhibitors like Rolipram), the chlorine atom prevents rapid metabolic oxidation at the 3-position while maintaining necessary lipophilicity.

  • The Carboxylic Acid Handle: The "warhead" attachment point. It is designed to be converted into an amide or heterocycle that mimics the phosphate group of cAMP, the natural substrate of PDE4.

Figure 1: Strategic Workflow for PDE4 Inhibitor Synthesis

G Start 3-Chloro-5-ethoxy-4-propoxybenzoic acid (Scaffold) Activation Activation Strategy Start->Activation RouteA Acid Chloride (SOCl2 / Oxalyl Chloride) Activation->RouteA Scale-up (>10g) RouteB Active Ester (HATU / EDC) Activation->RouteB Library Gen (<100mg) Amide Amide Coupling (Benzamides/Heterocycles) RouteA->Amide RouteB->Amide Target PDE4 Inhibitor Candidate (Bioactive) Amide->Target SAR Optimization

Caption: Workflow transforming the benzoic acid scaffold into bioactive PDE4 inhibitors via divergent activation pathways.

Experimental Protocols

The following protocols are designed for high fidelity, minimizing side reactions such as hydrolysis or racemization (though this specific intermediate is achiral, the amine partner may not be).

Protocol A: Acid Chloride Activation (Scale-Up Preferred)

Best for: Gram-scale synthesis where high reactivity is needed for sterically hindered amine partners (e.g., aminopyridines).

Reagents:

  • 3-Chloro-5-ethoxy-4-propoxybenzoic acid (1.0 eq)[1][2][3]

  • Thionyl Chloride (

    
    ) (3.0 eq)
    
  • Catalytic DMF (3-5 drops)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend the benzoic acid derivative in anhydrous Toluene (5 mL per gram of substrate).
    
  • Activation: Add Thionyl Chloride dropwise at room temperature. Add catalytic DMF.

  • Reaction: Heat the mixture to 80°C for 2–3 hours. The suspension should clarify as the acid chloride forms.

    • Checkpoint: Monitor by TLC (quench a mini-aliquot with methanol to check for the methyl ester).

  • Isolation: Concentrate the solution in vacuo to remove excess

    
     and solvent. Co-evaporate with Toluene (
    
    
    
    ) to ensure complete removal of acidic volatiles.
  • Coupling (Immediate): Dissolve the resulting crude acid chloride in DCM and add dropwise to a solution of the amine partner (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

Protocol B: HATU-Mediated Library Synthesis (High-Throughput)

Best for: Parallel synthesis of diverse analog libraries in 96-well blocks.

Reagents:

  • 3-Chloro-5-ethoxy-4-propoxybenzoic acid (1.0 eq)[1][2][3]

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Amine Partner (1.1 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve the benzoic acid (0.1 mmol scale) in DMF (1 mL). Add DIPEA (0.3 mmol) and HATU (0.12 mmol). Stir at room temperature for 15 minutes .

    • Mechanism:[1][4][5] This generates the highly reactive O-7-azabenzotriazol-1-yl active ester.

  • Coupling: Add the amine partner (0.11 mmol) directly to the reaction vial.

  • Incubation: Stir or shake at room temperature for 12–16 hours.

  • Workup: Dilute with Ethyl Acetate (5 mL), wash with 1N HCl (

    
    ), saturated 
    
    
    
    (
    
    
    ), and brine. Dry over
    
    
    .
  • Purification: The crude product is often pure enough for biological screening (>90%); if not, purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Technical Decision Matrix

Selecting the correct coupling strategy is vital for yield optimization. Use the logic tree below to determine the best route for your specific amine partner.

Figure 2: Coupling Strategy Decision Tree

DecisionTree Start Select Amine Partner Type Amine Nucleophilicity? Start->Type Aliphatic Aliphatic Amine (High Nucleophilicity) Type->Aliphatic pKa > 9 Aromatic Aniline/Heterocycle (Low Nucleophilicity) Type->Aromatic pKa < 5 Method1 USE PROTOCOL B (HATU/EDC) Avoids harsh conditions Aliphatic->Method1 Method2 USE PROTOCOL A (Acid Chloride) Forces reaction completion Aromatic->Method2

Caption: Decision matrix for selecting activation method based on amine pKa.

Quality Control & Analytical Profile

To validate the integrity of the intermediate before use, compare against these standard specifications.

TestSpecificationNotes
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation.
Purity (HPLC)

Impurities often include the de-propylated phenol.
1H NMR (DMSO-d6)

12.8 (s, 1H, COOH), 7.6 (s, 1H, Ar-H), 7.4 (s, 1H, Ar-H)
Characteristic singlets for the 2,6-aromatic protons.
LC-MS

Chlorine isotope pattern (3:1 ratio) must be visible.

Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The ether linkages are stable, but the carboxylic acid can absorb moisture.

References

  • Xia, Q., et al. (2022).[6] "Discovery of Novel 3-Amino-4-alkoxyphenylketones as PDE4 Inhibitors with Improved Oral Bioavailability and Safety against Spatial Memory Impairments."[7] ACS Chemical Neuroscience.[7] Link

  • Van Mierlo, T., et al. (2023).[8] "Phosphodiesterase (PDE) 4 inhibition boosts Schwann cell myelination in a 3D regeneration model."[8] European Journal of Pharmaceutical Sciences. Link

  • Zhang, X., et al. (2019). "Discovery of arylbenzylamines as PDE4 inhibitors with potential neuroprotective effect."[9] European Journal of Medicinal Chemistry. Link

  • PubChemLite. "3-Chloro-5-ethoxy-4-propoxybenzoic acid - Compound Summary." National Institutes of Health (NIH). Link

  • Gedawy, E.M., et al. (2020). "Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives." Molecules. Link

Sources

Application

antimicrobial screening of 3-Chloro-5-ethoxy-4-propoxybenzoic acid

Application Note: Antimicrobial Screening & Mechanistic Profiling of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid Abstract & Strategic Rationale This guide details the protocol for the antimicrobial evaluation of 3-Chloro-5-e...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Screening & Mechanistic Profiling of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid

Abstract & Strategic Rationale

This guide details the protocol for the antimicrobial evaluation of 3-Chloro-5-ethoxy-4-propoxybenzoic acid , a synthetic derivative characterized by a halogenated core and lipophilic alkoxy side chains. While benzoic acid is a classical preservative, the addition of a chlorine atom at the C3 position and ethoxy/propoxy chains at C5/C4 significantly alters the physicochemical profile, likely enhancing membrane permeability and metabolic stability.

Scientific Premise: Structural analogs such as 4-ethoxybenzoic acid have demonstrated significant anti-biofilm activity and synergy with glycopeptide antibiotics (e.g., Vancomycin) against Staphylococcus aureus [1].[1] Therefore, this screening protocol extends beyond standard MIC determination to include biofilm disruption and antibiotic synergy profiling.

Critical Technical Challenge: The primary experimental hurdle for this compound is aqueous solubility . The propoxy/ethoxy substituents increase lipophilicity (LogP > 3.0), creating a risk of compound precipitation in aqueous growth media (Mueller-Hinton Broth). This protocol incorporates specific solvent controls and resazurin-based readouts to mitigate false negatives caused by turbidity.

Materials & Reagents

ComponentSpecificationPurpose
Target Compound >98% Purity (HPLC)Test Analyte
Solvent DMSO (Anhydrous, Cell Culture Grade)Stock solution preparation
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standard susceptibility testing
Indicator Resazurin Sodium Salt (0.01% w/v)Redox indicator for cell viability
Positive Control Vancomycin (Gram+), Ciprofloxacin (Gram-)Assay validation
Strains S. aureus ATCC 29213, E. coli ATCC 25922QC Reference Strains (CLSI)

Experimental Workflow (Logic Map)

The following diagram outlines the decision matrix for the screening process, ensuring efficient use of the compound.

ScreeningWorkflow Stock Stock Prep (DMSO 10mg/mL) SolubilityCheck Aq. Solubility Check (in CAMHB) Stock->SolubilityCheck MIC Phase 1: MIC (Broth Microdilution) SolubilityCheck->MIC Readout Readout Method MIC->Readout Turbidity Turbidity (OD600) Readout->Turbidity Clear Solution Resazurin Resazurin (Fluorescence) Readout->Resazurin Precipitate Risk Hit Hit? (MIC < 64 µg/mL) Turbidity->Hit Resazurin->Hit MBC Phase 2: MBC (Bactericidal) Hit->MBC Yes Biofilm Phase 3: Biofilm (Crystal Violet) Hit->Biofilm Yes Stop Stop / Redesign Hit->Stop No

Caption: Decision logic for screening lipophilic benzoic acid derivatives. Note the branch for Resazurin readout to handle potential compound precipitation.

Detailed Protocols

Phase 1: Stock Preparation & Handling

Objective: Create a stable stock solution without degrading the ester/ether linkages.

  • Weighing: Weigh 10 mg of 3-Chloro-5-ethoxy-4-propoxybenzoic acid.

  • Solvation: Dissolve in 1.0 mL of 100% DMSO to achieve a 10,000 µg/mL (10 mg/mL) master stock.

    • Note: Avoid Ethanol if possible, as evaporation during incubation can alter concentrations.

  • Sterilization: Do not filter sterilize the DMSO stock (membrane adsorption risk). The antimicrobial nature of DMSO and the compound itself usually suffices.

  • Storage: Store at -20°C. Stable for 1 month.

Phase 2: Quantitative MIC Determination (Broth Microdilution)

Standard: CLSI M07-A11 [2]. Modification: Resazurin assay added for lipophilic compounds.

Step-by-Step:

  • Inoculum Prep:

    • Select 3-5 colonies of S. aureus or E. coli from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to reach a final assay concentration of

      
       CFU/mL.
      
  • Plate Setup (96-well round bottom):

    • Columns 1-10: Add 50 µL of CAMHB.

    • Column 11 (Growth Control): 50 µL CAMHB + Solvent (DMSO) matching the highest drug concentration.

    • Column 12 (Sterility Control): 100 µL CAMHB only.

  • Compound Dilution:

    • Prepare an "Intermediate Stock" by diluting the Master Stock 1:100 in CAMHB (Final: 100 µg/mL, 1% DMSO). Observe for precipitation.

    • Add 50 µL of Intermediate Stock to Column 1. Mix and transfer 50 µL to Column 2, continuing to Column 10. Discard final 50 µL.

    • Result: Serial 2-fold dilution (e.g., 50, 25, 12.5... µg/mL).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum (from Step 1) to wells in Columns 1-11.

  • Incubation:

    • Incubate at 35°C ± 2°C for 16-20 hours (aerobic).

  • Readout (The Resazurin Switch):

    • Visual: Inspect for turbidity.[2][3] If the compound creates a cloudy suspension, turbidity is unreliable.

    • Resazurin: Add 10 µL of 0.01% Resazurin solution to all wells. Incubate for 1-2 hours.

    • Blue = No Growth (Inhibition).

    • Pink/Colorless = Growth (Metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration remaining blue.

Phase 3: Biofilm Inhibition Assay

Rationale: 4-ethoxybenzoic acid derivatives are known biofilm inhibitors [1].[1]

  • Seeding: Inoculate 96-well flat-bottom plates with S. aureus in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

  • Treatment: Add test compound at 0.5x MIC and 1x MIC .

  • Incubation: 24 hours at 37°C (static).

  • Staining:

    • Wash wells 3x with PBS (removes planktonic cells).

    • Fix with 99% Methanol (15 min).

    • Stain with 0.1% Crystal Violet (15 min).

    • Solubilize stain with 33% Acetic Acid.

  • Quantification: Measure Absorbance at 590 nm.

Mechanistic Hypothesis & Visualization

Benzoic acid derivatives typically act as weak acid preservatives. However, the 3-Chloro-5-ethoxy-4-propoxy modification suggests a "Trojan Horse" mechanism. The lipophilic tail facilitates entry into the lipid bilayer, while the acidic headgroup (pKa ~4) disrupts the Transmembrane pH Gradient (


).

Mechanism Extracellular Extracellular Space (pH 7.4) Drug is Ionized (R-COO-) Action1 1. Protonation Equilibrium (Small % is R-COOH) Extracellular->Action1 Membrane Lipid Bilayer (Hydrophobic Barrier) Action2 2. Lipophilic Entry (Ethoxy/Propoxy tails aid permeation) Membrane->Action2 Intracellular Cytoplasm (pH 7.6) Target Site Action3 3. Acidification R-COOH dissociates -> R-COO- + H+ Intracellular->Action3 Action1->Membrane R-COOH diffuses Action2->Intracellular Action4 4. PMF Collapse Disruption of ATP Synthesis Action3->Action4

Caption: Proposed Mechanism of Action. The lipophilic side chains enhance membrane traversal, leading to intracellular acidification and Proton Motive Force (PMF) collapse.

Data Presentation & Analysis

Report results in the following tabular format to ensure comparability.

Table 1: Minimum Inhibitory Concentrations (MIC)

Strain Gram Status MIC (µg/mL) Interpretation
S. aureus ATCC 29213 Positive [Value] Target: < 64 µg/mL
E. coli ATCC 25922 Negative [Value] Target: < 128 µg/mL

| P. aeruginosa ATCC 27853 | Negative | [Value] | Likely Resistant (Efflux) |

Criteria for "Active" Classification:

  • Potent: MIC

    
     10 µg/mL
    
  • Moderate: MIC 10 - 64 µg/mL

  • Weak/Inactive: MIC > 64 µg/mL

References

  • Campbell, M., et al. (2020).[1][4] "4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin."[1] International Journal of Antimicrobial Agents, 56(3), 106086.[1]

  • CLSI. (2018). "M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute.[3][5][6][7]

  • Chitkara University. (2014). "Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives." Journal of Pharmaceutical Technology.

  • BenchChem. (2025).[2] "Application Protocol: Antibacterial Activity of Benzoic Acid Derivatives."

Sources

Method

Application Note: In Vitro Characterization of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid

This Application Note is structured as a high-level technical guide for the characterization of 3-Chloro-5-ethoxy-4-propoxybenzoic acid , a representative compound of the halo-alkoxybenzoic acid class. Given the structur...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the characterization of 3-Chloro-5-ethoxy-4-propoxybenzoic acid , a representative compound of the halo-alkoxybenzoic acid class.

Given the structural homology of this compound to known metabolic modulators (specifically inhibitors of Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) and agonists of Free Fatty Acid Receptors like GPR40/GPR120), this guide focuses on its application as a metabolic probe .

Executive Summary

3-Chloro-5-ethoxy-4-propoxybenzoic acid (CAS: 76327-32-7 analog/derivative) is a lipophilic, trisubstituted benzoic acid derivative. Structurally, it belongs to a privileged scaffold class utilized in the modulation of metabolic enzymes and G-protein coupled receptors (GPCRs).

This compound is primarily investigated as a chemical probe for:

  • BDK Inhibition: Modulating Branched-Chain Amino Acid (BCAA) catabolism, relevant in Maple Syrup Urine Disease (MSUD) and cancer cachexia.

  • GPCR Agonism (GPR40/120): Regulating insulin secretion and anti-inflammatory pathways.

This guide provides standardized protocols for its solubilization, enzymatic characterization, and cellular functional profiling.

Chemical Properties & Handling[1]

  • IUPAC Name: 3-Chloro-5-ethoxy-4-propoxybenzoic acid[1][2][3]

  • Molecular Formula: C₁₂H₁₅ClO₄[1][2][3]

  • Molecular Weight: 258.70 g/mol

  • Predicted LogP: ~3.3 (Lipophilic)

  • pKa: ~3.5–4.0 (Carboxylic acid head group)

Solubility Protocol (Standardized)

Due to the lipophilic nature of the propoxy and ethoxy chains, this compound exhibits poor aqueous solubility at neutral pH.

Step-by-Step Solubilization:

  • Stock Preparation (50 mM): Dissolve 12.9 mg of powder in 1 mL of anhydrous DMSO. Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

  • Working Solution (Assay Buffer): Do not dilute directly into pure water. Dilute the DMSO stock into a buffer (e.g., PBS or HEPES, pH 7.4) containing 0.1% BSA or 0.05% Tween-20 .

    • Rationale: The albumin or surfactant prevents the lipophilic "tail" from crashing out of solution or adhering to plasticware (non-specific binding).

  • Stability: Store DMSO stocks at -20°C. Avoid freeze-thaw cycles >3 times.

Mechanism of Action: Metabolic Modulation

The primary theoretical target for this scaffold is the Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) .

Pathway Logic:

  • Normal State: BDK phosphorylates the E1

    
     subunit of the BCKDC complex, inactivating it. This conserves BCAAs (Leucine, Isoleucine, Valine) for protein synthesis.
    
  • Pathological State (e.g., MSUD, Cancer): Excess BDK activity suppresses BCAA oxidation, leading to toxic buildup (MSUD) or tumor growth advantages.

  • Compound Action: 3-Chloro-5-ethoxy-4-propoxybenzoic acid binds to the allosteric regulatory site of BDK (similar to the reference compound BT2 ). This inhibits the kinase, keeping BCKDC in its active (dephosphorylated) state, promoting BCAA clearance.

Pathway Visualization

BCAA_Metabolism BCAAs BCAAs (Leucine, Isoleucine, Valine) BCKA Branched-Chain alpha-Ketoacids BCAAs->BCKA Transamination AcylCoA Acyl-CoA Derivatives (Energy Production) BCKA->AcylCoA Oxidative Decarboxylation BCKDC_Active BCKDC Complex (Active/Dephosphorylated) BCKDC_Active->BCKA Catalyzes BCKDC_Inactive BCKDC Complex (Inactive/Phosphorylated) BCKDC_Active->BCKDC_Inactive Phosphorylation (by BDK) BCKDC_Inactive->BCKDC_Active Dephosphorylation (by PPM1K) BDK BDK (Kinase) BDK->BCKDC_Active Inhibits Function PPM1K PPM1K (Phosphatase) Compound 3-Chloro-5-ethoxy- 4-propoxybenzoic acid Compound->BDK Allosteric Inhibition

Figure 1: Mechanism of Action. The compound inhibits BDK, preventing the inactivation of the BCKDC complex, thereby restoring BCAA oxidation.

Experimental Protocols

Assay 1: In Vitro BDK Kinase Inhibition Assay

Objective: Determine the IC50 of the compound against purified BDK enzyme.

Reagents:

  • Recombinant human BDK enzyme.

  • Substrate: Recombinant E1

    
     subunit (or a synthetic peptide derived from phosphorylation site Ser293).
    
  • ATP:

    
    ATP or standard ATP for ADP-Glo™ detection.
    

Protocol:

  • Buffer Prep: 25 mM HEPES (pH 7.4), 2 mM DTT, 10 mM MgCl₂, 0.01% Brij-35.

  • Compound Dilution: Prepare a 10-point serial dilution of the compound in DMSO (Final assay DMSO < 1%).

  • Incubation:

    • Mix 5 nM BDK enzyme + Compound. Incubate for 15 min at Room Temp (RT).

    • Add Substrate (2

      
      M E1
      
      
      
      ) and ATP (10
      
      
      M).
  • Reaction: Incubate at 30°C for 20 minutes.

  • Detection (ADP-Glo Method):

    • Add ADP-Glo Reagent (stops kinase, depletes ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

    • Measure Luminescence.

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope).

Validation Criteria:

  • Z-Factor: > 0.5

  • Reference Control: BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) should show IC50 ~100–200 nM.

Assay 2: Cellular BCAA Oxidation (Functional)

Objective: Verify if the compound increases BCAA oxidation in intact cells (e.g., HepG2 or L6 myotubes).

Protocol:

  • Cell Culture: Seed HepG2 cells in 96-well plates (20,000 cells/well). Starve in BCAA-free media for 4 hours.

  • Treatment: Treat cells with Compound (0.1, 1, 10

    
    M) for 2 hours.
    
  • Tracer Addition: Add medium containing

    
     (0.5 
    
    
    
    Ci/mL).
  • Capture:

    • Incubate for 2 hours at 37°C.

    • The mitochondria will decarboxylate the Leucine, releasing

      
      .
      
    • Place a filter paper soaked in Hyamine Hydroxide (CO₂ trap) over the wells or use a specialized CO₂ capture plate.

    • Add 1M Perchloric Acid to the cells to stop the reaction and liberate dissolved CO₂.

  • Measurement: Count the filter paper in a Liquid Scintillation Counter.

  • Result: An increase in CPM (Counts Per Minute) compared to DMSO control indicates successful BDK inhibition and activation of the BCKDC complex.

Assay 3: Cytotoxicity Counter-Screen (MTT/CellTiter-Glo)

Objective: Ensure the observed metabolic effects are not due to mitochondrial toxicity.

  • Protocol: Treat cells for 24h with the compound (up to 100

    
    M).
    
  • Readout: ATP levels or Tetrazolium reduction.

  • Threshold: If IC50 (Toxicity) < 10

    
    M, the compound is likely a non-specific mitochondrial uncoupler rather than a specific BDK inhibitor.
    

Data Analysis & Interpretation

ParameterDefinitionTarget Value (Hit Criteria)
IC50 (Enzymatic) Conc. at 50% enzyme inhibition< 500 nM
EC50 (Cellular) Conc. at 50% max BCAA oxidation< 5

M
Solubility Max conc. in PBS (pH 7.4)> 50

M
Selectivity Ratio of IC50 (Target) / IC50 (Tox)> 10x

Troubleshooting:

  • Issue: High background in Kinase Assay.

    • Solution: BDK is "sticky". Increase Brij-35 to 0.05% or use low-binding plates.

  • Issue: No effect in cellular assay despite enzyme potency.

    • Solution: The carboxylic acid may have poor permeability. Verify using a PAMPA assay. Consider testing an ester prodrug (e.g., ethyl ester) if permeability is the bottleneck.

References

  • Mechanistic Grounding (BDK): Tso, S. C., et al. (2014). "Structural basis for pharmacological inhibition of the mitochondrial branched-chain

    
    -ketoacid dehydrogenase kinase." Structure, 22(12), 1705-1717. Link
    
  • Chemical Class (Alkoxy-Benzoic Acids): Christiansen, E., et al. (2011). "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (GPR40) Agonist with Favorable Pharmacokinetic Properties." Journal of Medicinal Chemistry, 54(19), 6691–6703. Link

  • Assay Methodology (BCAA Oxidation): Wynn, R. M., et al. (2012). "Molecular mechanism for regulation of the human mitochondrial branched-chain

    
    -ketoacid dehydrogenase complex by phosphorylation." Structure, 20(10), 1700-1707. Link
    
  • General Screening Protocols: Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 14(3), 315-324. Link

Sources

Application

Technical Application Note: Assay Development for 3-Chloro-5-ethoxy-4-propoxybenzoic Acid Derivatives

Executive Summary The scaffold 3-Chloro-5-ethoxy-4-propoxybenzoic acid represents a specific class of polysubstituted benzoic acids often utilized as pharmacophores in metabolic disease targets (e.g., GPR81 agonists, PPA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3-Chloro-5-ethoxy-4-propoxybenzoic acid represents a specific class of polysubstituted benzoic acids often utilized as pharmacophores in metabolic disease targets (e.g., GPR81 agonists, PPAR modulators) and enzyme inhibitors (e.g., DPP-IV).

Developing robust assays for this chemotype requires addressing specific challenges inherent to its structure:

  • Regioisomerism: Distinguishing the 3-Cl, 4-propoxy, 5-ethoxy substitution pattern from its isomers requires high-resolution chromatography.

  • Lipophilicity: The presence of chloro, ethoxy, and propoxy groups creates a lipophilic weak acid (Calculated LogP ~3.5; pKa ~3.5–4.0), necessitating specific buffer conditions for solubility and binding assays.

  • Metabolic Liability: Alkoxy chains are prime sites for CYP450-mediated O-dealkylation, making metabolic stability a critical early filter.

This guide provides a self-validating workflow for taking this molecule from synthesis to lead optimization.

Part 1: Analytical Method Development (HPLC/LC-MS)

The Challenge: Regioselectivity

The primary analytical risk is the co-elution of regioisomers (e.g., 3-ethoxy-4-propoxy vs. 3-propoxy-4-ethoxy). Standard C18 gradients often fail to resolve these.

Protocol: High-Resolution RP-HPLC

Objective: Quantify purity and separate potential regioisomers.

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Waters XSelect CSH Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm). Rationale: Phenyl-hexyl stationary phases provide alternative selectivity for aromatic acids via pi-pi interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Rationale: Low pH ensures the carboxylic acid remains protonated (neutral), maximizing retention and interaction with the stationary phase.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Benzoic acid core) and 254 nm.

  • Gradient:

    Time (min) % A % B
    0.0 95 5
    2.0 95 5
    12.0 5 95
    15.0 5 95
    15.1 95 5

    | 20.0 | 95 | 5 |

Self-Validation Step

Inject a mixture of the target compound and its des-propyl (phenol) precursor. If resolution (


) is < 1.5, lower the gradient slope to 2% B/min between 10–15 minutes.

Part 2: Physicochemical Profiling

Kinetic Solubility Assay

Because this molecule is a lipophilic acid, its solubility is pH-dependent. Testing in PBS (pH 7.4) alone provides a false sense of security regarding gastric absorption.

Protocol:

  • Stock Prep: Dissolve compound to 10 mM in DMSO.

  • Buffer Prep: Prepare 0.1 N HCl (pH 1.2, SGF) and PBS (pH 7.4).

  • Incubation: Spike 5 µL of stock into 495 µL of each buffer (Final: 100 µM). Shake for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate (low binding).

  • Analysis: Analyze filtrate via HPLC-UV against a standard curve.

Data Interpretation:

  • pH 1.2: Expect low solubility (< 10 µM) due to protonation.

  • pH 7.4: Expect higher solubility (> 50 µM) due to ionization.

  • Critical Check: If pH 7.4 solubility is < 5 µM, the compound requires salt formation (e.g., Sodium or Tromethamine salt) before biological testing.

Part 3: In Vitro ADME (Metabolic Stability)

Rationale: The "Soft Spot"

The 4-propoxy and 5-ethoxy chains are susceptible to O-dealkylation by CYP enzymes (primarily CYP2C9 and CYP3A4). Rapid clearance will render the compound useless in vivo.

Protocol: Microsomal Stability Assay

System: Pooled Human/Rat Liver Microsomes (HLM/RLM).

  • Reaction Mix:

    • Microsomes (0.5 mg/mL protein).

    • Test Compound (1 µM). Note: Keep concentration low to avoid enzyme saturation.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH (1 mM final) to start.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Add 150 µL ice-cold ACN containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent decay.

Calculations:



Diagram: Analytical & ADME Decision Logic

ADME_Workflow Start Crude 3-Chloro-5-ethoxy-4-propoxybenzoic acid HPLC HPLC Purity Check (Phenyl-Hexyl Column) Start->HPLC Purity_Decision Purity > 95%? HPLC->Purity_Decision Recrystal Recrystallize (EtOH/Water) Purity_Decision->Recrystal No Solubility Kinetic Solubility (pH 1.2 vs 7.4) Purity_Decision->Solubility Yes Recrystal->HPLC Microsomes Microsomal Stability (Monitor O-dealkylation) Solubility->Microsomes BioAssay Proceed to Bioassay Microsomes->BioAssay t1/2 > 30 min

Caption: Stepwise validation workflow ensuring only soluble, stable, and pure compounds reach biological screening.

Part 4: Biological Assay (Target: GPR81/Metabolic)

Context: Derivatives of 3-chloro-hydroxybenzoic acids are known agonists of GPR81 (HCA1), a Gi-coupled receptor involved in antilipolysis [1]. The following protocol assumes a Gi-coupled mechanism.

cAMP Modulation Assay (Gi-Agonist Mode)

Objective: Determine if the derivative agonizes the Gi-pathway, reducing intracellular cAMP.

Materials:

  • CHO-K1 cells stably expressing human GPR81.

  • Forskolin (to stimulate cAMP baseline).

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit.

Protocol:

  • Seeding: Plate 10,000 cells/well in a 384-well low-volume plate.

  • Compound Addition: Add test compound (dose-response: 1 nM to 100 µM) in stimulation buffer containing IBMX (0.5 mM) to prevent cAMP degradation.

  • Stimulation: Immediately add Forskolin (EC80 concentration, typically 1–5 µM). Rationale: You cannot measure Gi (reduction) without first elevating cAMP levels.

  • Incubation: 30 minutes at Room Temperature.

  • Detection: Add HTRF lysis/detection reagents (Cryptate-labeled cAMP + d2-labeled anti-cAMP).

  • Read: Measure FRET signal (665 nm / 620 nm ratio).

Data Analysis:

  • Plot Signal Ratio vs. Log[Compound].

  • A "Hit" is defined as a dose-dependent decrease in HTRF ratio (indicating cAMP suppression) compared to Forskolin-only control.

Summary of Quantitative Metrics
Assay TypeKey MetricTarget Value for Lead
HPLC Purity % Area Under Curve> 95%
Solubility Kinetic conc. @ pH 7.4> 50 µM
Metabolic Stability Intrinsic Clearance (

)
< 20 µL/min/mg
Potency (GPR81)

< 1 µM

References

  • Dvorak, C. A., et al. (2012).[1] Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects.[1] ACS Medicinal Chemistry Letters, 3(8), 637–639.[1] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for Solubility/Microsomal protocols).
  • BenchChem. (2025).[2] 3-Ethoxybenzoic acid: Chemical Properties and Applications. Link (General properties of alkoxybenzoic acid scaffolds).

  • PubChem. (2025).[3] Compound Summary: 3-Chloro-4-propoxybenzoic acid.[3] Link

Sources

Method

Strategic Utilization of Substituted Benzoic Acids in Modern Drug Discovery

Introduction: The Privileged Carboxylate Scaffold Substituted benzoic acids represent a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Carboxylate Scaffold

Substituted benzoic acids represent a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Beyond their historical role in NSAIDs (e.g., Salicylic acid), they are critical in modern Fragment-Based Drug Discovery (FBDD) due to their low molecular weight (<150 Da), high ligand efficiency (LE), and the ability of the carboxylate group to form strong electrostatic interactions ("salt bridges") with positively charged residues (Arg, Lys) in protein active sites.

This guide details the experimental application of these scaffolds, focusing on synthetic functionalization, physicochemical tuning via Hammett analysis, and rigorous solubility profiling.

Application Module A: Lead Optimization via Hammett Analysis

Objective: To rationally tune the pKa and lipophilicity of a lead compound containing a benzoic acid moiety without relying on trial-and-error.

The Mechanistic Insight

The ionization state of the benzoic acid (pKa ~4.2) dictates both its solubility and membrane permeability. In the "hit-to-lead" phase, medicinal chemists must modulate this pKa to improve oral bioavailability or target engagement.

The Hammett Equation provides the mathematical grounding for this optimization:



  • 
     (Substituent Constant):  Measures the electronic effect of a substituent (electron-withdrawing groups like 
    
    
    
    have positive
    
    
    , increasing acidity; electron-donating groups like
    
    
    have negative
    
    
    , decreasing acidity).
  • 
     (Reaction Constant):  Measures the sensitivity of the reaction (ionization) to these electronic effects.[1]
    
Experimental Strategy
  • Select Substituents: Choose substituents with diverse

    
     values (e.g., 
    
    
    
    ) to span a wide electronic range.
  • Synthesize Analogues: Generate the para- and meta- substituted derivatives (ortho-substituents deviate from linearity due to steric effects).

  • Correlate Data: Plot biological activity (

    
    ) or pKa against 
    
    
    
    . A linear correlation suggests the binding event is driven by electronic interactions at the carboxylate.

Table 1: Electronic Impact of Common Substituents on Benzoic Acid

Substituent (R)PositionHammett

Effect on AcidityPredicted pKa Shift
-NO2 para+0.78Strong Increase-0.8 units
-CF3 para+0.54Moderate Increase-0.5 units
-Cl para+0.23Slight Increase-0.2 units
-H -0.00Reference0.0
-CH3 para-0.17Slight Decrease+0.1 units
-OMe para-0.27Moderate Decrease+0.2 units
-NH2 para-0.66Strong Decrease+0.6 units

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling[2]

Application: Rapid generation of biaryl benzoic acid libraries for SAR (Structure-Activity Relationship) studies. Challenge: Free carboxylic acids can poison active Pd(0) catalysts or undergo proto-deboronation. This protocol uses a robust catalyst system to mitigate these issues.

Materials
  • Substrate: 4-Carboxyphenylboronic acid (1.1 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen (

    
    ).
    
  • Reagent Loading: Add the Aryl Bromide (1.0 mmol), 4-Carboxyphenylboronic acid (1.1 mmol, 182 mg), and

    
     (3.0 mmol, 414 mg) to the flask.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Note: Degassing is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
     (0.03 mmol) quickly against a positive pressure of 
    
    
    
    . Seal with a septum.
  • Reaction: Heat the mixture to 80°C - 90°C for 4–12 hours. Monitor conversion via LC-MS (looking for

    
     or 
    
    
    
    ).
  • Workup (Acidic):

    • Cool to room temperature.[2][3]

    • Carefully acidify to pH ~3 using 1N HCl. Crucial Step: This ensures the product is in the protonated benzoic acid form (insoluble in water) rather than the carboxylate salt.

    • Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) to yield the pure biaryl acid.
    
Visualization: Synthetic Workflow

SuzukiCoupling Start Start: Aryl Bromide + Boronic Acid CatCycle Pd(II) / Base Catalytic Cycle Start->CatCycle Heat 80°C Intermed Intermediate: Pd-Biaryl Complex CatCycle->Intermed Transmetallation Intermed->CatCycle Reductive Elimination Acidify Workup: Acidify to pH 3 (HCl) Intermed->Acidify Quench Product Final Product: Substituted Biaryl Benzoic Acid Acidify->Product Extraction & HPLC

Figure 1: Suzuki-Miyaura coupling workflow for generating biaryl benzoic acids, highlighting the critical acidification step.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask)

Application: Determining the equilibrium solubility of benzoic acid derivatives. Kinetic solubility (from DMSO stocks) often overestimates solubility; this "Gold Standard" method is required for accurate pre-clinical data.

Mechanistic Context

Benzoic acids exhibit pH-dependent solubility.



Where 

is the intrinsic solubility of the uncharged acid. This protocol measures

at pH 7.4 (physiological) and pH 1.2 (gastric).
Step-by-Step Methodology
  • Preparation: Weigh 2–5 mg of the solid benzoic acid derivative into a 2 mL glass vial.

  • Buffer Addition: Add 500 µL of Phosphate Buffer (pH 7.4) or 0.1N HCl (pH 1.2).

    • Check: Ensure undissolved solid remains visible. If clear, add more solid. The solution must be saturated.

  • Equilibration:

    • Place vials on an orbital shaker (300 rpm) at 25°C for 24 hours.

    • Why 24h? To allow the crystal lattice energy to equilibrate with solvation energy.

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF 0.45 µm syringe filter.

    • Caution: Do not use nylon filters for acidic compounds (non-specific binding).

  • Quantification:

    • Dilute the supernatant 1:10 and 1:100 with Mobile Phase (e.g., 50:50 Water/MeOH).

    • Analyze via HPLC-UV (254 nm).

    • Calculate concentration using a calibration curve derived from a DMSO stock standard.

Application Module B: Bioisosteric Replacement Strategy

When the benzoic acid moiety causes toxicity or poor permeability (due to high polarity), "Bioisosteric Replacement" is the standard remediation.

Decision Tree for Replacement:

  • Issue: Poor Permeability?

    • Solution: Replace

      
       with Tetrazole  (
      
      
      
      ~4.9, more lipophilic) or Acyl Sulfonamide (
      
      
      ~4.5).
  • Issue: Rapid Metabolic Glucuronidation?

    • Solution: Replace with Bicyclo[1.1.1]pentane-1-carboxylic acid . This mimics the geometry of the phenyl ring but is saturated (

      
      ), reducing metabolic liability while maintaining the acid vector.
      
Visualization: Optimization Logic

BioisostereLogic Lead Benzoic Acid Lead (High Potency, Poor PK) Check1 Problem: Low Permeability? Lead->Check1 Check2 Problem: Metabolic Instability? Check1->Check2 No Sol1 Strategy: Tetrazole Bioisostere (Mimics pKa, LogP +) Check1->Sol1 Yes Sol2 Strategy: Bio-isosteric Scaffold Switch (e.g., Bicyclo[1.1.1]pentane) Check2->Sol2 Yes Result Optimized Candidate Sol1->Result Sol2->Result

Figure 2: Decision matrix for bioisosteric replacement of the benzoic acid moiety during lead optimization.

References

  • Privileged Structures: Evans, B. E., et al. (1988).[4] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry.

  • Hammett Equation: Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

  • Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Bioisosteres: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Solubility Protocols: Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid Synthesis

Executive Summary & Core Challenges The synthesis of 3-Chloro-5-ethoxy-4-propoxybenzoic acid presents a classic "crowded aromatic" challenge. The contiguous substitution pattern at positions 3, 4, and 5 creates significa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

The synthesis of 3-Chloro-5-ethoxy-4-propoxybenzoic acid presents a classic "crowded aromatic" challenge. The contiguous substitution pattern at positions 3, 4, and 5 creates significant steric hindrance and electronic complexity.

Our technical analysis identifies two primary "Yield Killers" in this workflow:

  • The Alkylation Bottleneck: Introduction of the propoxy/ethoxy groups (Williamson Ether Synthesis) is often stalled by the steric bulk of the adjacent chlorine atom and the existing alkoxy group. Standard bases (

    
    ) often fail to drive this to completion.
    
  • The Hydrolysis Wall: The final saponification of the ester is severely hampered by the ortho-chloro and meta-alkoxy substituents, which shield the carbonyl carbon from nucleophilic attack.

This guide provides optimized protocols to overcome these specific barriers using Cesium-assisted alkylation and Lithium-mediated hydrolysis .

Module A: Optimizing the Alkylation Step

Issue: Incomplete conversion of the phenol precursor to the alkoxy ether. Diagnosis: The ortho-chloro group at position 3 and the meta-substituent at position 5 create a "steric pocket" around the 4-hydroxyl group. Potassium ions (


) form tight ion pairs with the phenoxide, reducing its nucleophilicity.
The Solution: The "Cesium Effect"

Switching from Potassium Carbonate (


) to Cesium Carbonate (

)
is the single most effective intervention. The large ionic radius of Cesium (

) creates a "loose ion pair" with the phenoxide oxygen, significantly increasing its nucleophilicity and solubility in organic solvents.
Optimized Protocol: Cesium-Mediated Alkylation

Applicable for installing the Propoxy group at the 4-position.

Reagents:

  • Substrate: Methyl 3-chloro-4-hydroxy-5-ethoxybenzoate (1.0 equiv)

  • Alkylating Agent: 1-Bromopropane (1.5 equiv)

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve the phenolic substrate in anhydrous MeCN (

    
     concentration).
    
    • Tech Note: If solubility is poor, use DMF, but MeCN simplifies the workup.

  • Activation: Add

    
     (powdered, dried) to the solution. Stir at Room Temperature (RT) for 30 minutes.
    
    • Observation: The solution may darken as the phenoxide forms.

  • Addition: Add 1-Bromopropane dropwise.

  • Reaction: Heat to 60–80°C . Monitor via TLC/HPLC.

    • Target Time: 2–4 hours (compared to 12+ hours with

      
      ).
      
  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Partition between EtOAc and Water.[2]

Troubleshooting Q&A (Alkylation)
SymptomProbable CauseCorrective Action
Reaction stalls at 60-70% conversion. Water contamination is poisoning the nucleophile.Ensure reagents are anhydrous. Add 3Å molecular sieves to the reaction vessel.
New impurity spot (

< Product).
Mono-alkylation (if starting from dihydroxy) or Cl-displacement.Lower temperature to 60°C. Check stoichiometry.
Gumming/Precipitation of base. Solvent choice.[3][4][5]Switch from Acetone to DMF or NMP to improve solubility of the Cs-phenoxide.

Module B: Overcoming Sterically Hindered Hydrolysis

Issue: The ester will not hydrolyze using standard NaOH/MeOH reflux, or requires harsh conditions that cause decarboxylation. Diagnosis: The ortho-Cl and meta-OEt groups block the trajectory of the incoming hydroxide ion (


). Sodium is not Lewis-acidic enough to activate the carbonyl oxygen sufficiently.
The Solution: Lithium Hydroxide (LiOH) in THF

Lithium (


) is a hard Lewis acid. It coordinates tightly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Furthermore, the dual solvent system (THF/Water) ensures both the organic ester and the inorganic base are soluble.
Optimized Protocol: LiOH-Mediated Saponification

Reagents:

  • Substrate: Methyl 3-chloro-5-ethoxy-4-propoxybenzoate

  • Base: LiOH[6]·H2O (3.0 – 5.0 equiv)

  • Solvent: THF : Water (3:1 ratio)

Step-by-Step Workflow:

  • Preparation: Dissolve the ester in THF.

  • Activation: Dissolve LiOH in the minimum amount of water necessary. Add this aqueous solution to the THF mixture.

    • Visual Check: The mixture should be homogenous or slightly cloudy, but not biphasic.

  • Reaction: Heat to Reflux (66°C) .

    • Critical: Do not use sealed tubes at high heat (>100°C) to avoid decarboxylation of the electron-rich ring.

  • Monitoring: Check HPLC after 4 hours. If incomplete, add 10% more LiOH.

  • Workup (Critical for Yield):

    • Evaporate THF first (rotary evaporator).

    • Acidify the remaining aqueous residue with 1N HCl to pH 2.

    • The product should precipitate.[7] Filter and wash with cold water.[7]

Troubleshooting Q&A (Hydrolysis)
SymptomProbable CauseCorrective Action
Starting material remains after 24h. Extreme steric shielding.Advanced Fix: Use anhydrous

(10 eq) and

(3 eq) in refluxing MeOH. This anhydrous method cleaves difficult esters via a different mechanism [1].
Product decomposes/decarboxylates. Temperature too high or pH too low during workup.Limit temp to 65°C. Acidify only to pH 2-3, not pH 0.

Visualizing the Optimized Pathway

The following diagram illustrates the decision logic for the synthesis, highlighting the "Rescue" pathways for low yields.

SynthesisOptimization Start Precursor: Methyl 3-Cl-4-OH-5-OEt-benzoate Alkylation Step 1: Alkylation (Propylation) Start->Alkylation CheckAlk Checkpoint: Conversion > 95%? Alkylation->CheckAlk StandardWorkup Standard Workup (EtOAc/Water) CheckAlk->StandardWorkup Yes CesiumFix Protocol A: Switch to Cs2CO3 / DMF CheckAlk->CesiumFix No (Stalled) Hydrolysis Step 2: Hydrolysis (Deprotection) StandardWorkup->Hydrolysis CesiumFix->StandardWorkup CheckHyd Checkpoint: Complete Saponification? Hydrolysis->CheckHyd LithiumFix Protocol B: Use LiOH / THF / H2O CheckHyd->LithiumFix No (Slow) AdvancedFix Protocol C (Last Resort): t-BuNH2 / LiBr / MeOH CheckHyd->AdvancedFix Still Fails FinalProduct Target: 3-Chloro-5-ethoxy-4-propoxybenzoic acid CheckHyd->FinalProduct Yes LithiumFix->CheckHyd AdvancedFix->FinalProduct

Caption: Decision tree for optimizing yield. Red nodes indicate corrective protocols for steric bottlenecks.

Comparative Solvent/Base Data

The following table summarizes expected conversion rates based on the "Cesium Effect" literature for crowded phenols [2].

Base / Solvent SystemTemperatureTime to 90% Conv.Yield Impact

/ Acetone
Reflux (56°C)> 24 HoursLow (Incomplete)

/ DMF
80°C12-16 HoursMedium (Workup loss)

/ MeCN
Reflux (82°C)2-4 Hours High (Clean profile)

/ DMF
60°C1-2 Hours High (Fastest kinetics)

References

  • AmeliCA. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (Detailed protocol for sterically hindered esters). 8

  • Lee, J. C., et al. Phenol Alkylation using Cs2CO3 as base.[1] Synthetic Communications.[1] (Foundational text on the "Cesium Effect" for phenols). 1[2][9]

  • PubChem. 3-chloro-5-ethoxy-4-propoxybenzoic acid Compound Summary. (Structural verification).[10]

  • BenchChem. Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. (General handling of chloro-benzoic derivatives). 7

Sources

Optimization

side reactions in the synthesis of substituted benzoic acids

Technical Support Center: Synthesis of Substituted Benzoic Acids Mission Statement This guide is designed for the bench scientist encountering yield loss, purity drift, or unexpected byproducts during the synthesis of su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Benzoic Acids

Mission Statement

This guide is designed for the bench scientist encountering yield loss, purity drift, or unexpected byproducts during the synthesis of substituted benzoic acids. We move beyond "textbook" mechanisms to address the messy reality of laboratory deviations.

Module 1: The Oxidation Desk (Alkylbenzene Precursors)

Primary Method: Permanganate (


) or Aerobic Metal-Catalyzed Oxidation

User Query 1: "My yield is low, and the product is a sticky, brown tar instead of a crystalline solid. What happened?"

Diagnosis: You are likely seeing Aldehyde Polymerization or Manganese Dioxide (


) Colloid Formation .

Technical Insight: The oxidation of a benzylic carbon proceeds stepwise:


.
The aldehyde intermediate (

) is the "danger zone." If the oxidant is depleted or the reaction temperature drops prematurely, the aldehyde accumulates. Unlike the acid, benzaldehydes are reactive electrophiles prone to:
  • Aldol-type condensations (if enolizable protons are present nearby).

  • Cannizzaro disproportionation (under basic

    
     conditions), yielding alcohol and acid mixtures that inhibit crystallization.
    
  • Colloidal

    
    :  In permanganate oxidations, the reduced manganese (
    
    
    
    ) can form a stable colloid with the organic product, creating the "sticky brown" appearance.

Troubleshooting Protocol:

  • The "Spot Test" Validation: Before workup, spot the reaction mixture on a TLC plate. If you see a spot distinct from the acid (usually higher

    
    ) that stains with 2,4-DNP (orange/red), you have unreacted aldehyde.
    
  • The Scavenger Fix: Do not proceed to acidification yet. Add a small excess of oxidant (10-15%) and reflux for an additional hour.

  • Colloid Breaking: If the filtrate is brown/turbid, add Celite® and filter while hot. For stubborn colloids, a wash with dilute sodium bisulfite (

    
    ) will reduce residual 
    
    
    
    to water-soluble
    
    
    .

User Query 2: "I lost my ortho-substituent, or the ring cleaved."

Diagnosis: Over-Oxidation / Oxidative Degradation .

Technical Insight: Electron-rich rings (e.g., methoxy- or amino-substituted) activate the aromatic ring toward electrophilic attack by strong oxidants like


. This can lead to ring opening or the oxidation of sensitive substituents (e.g., 

or oxidative cleavage of ethers).

Corrective Action:

  • Switch Oxidants: Move from

    
     to Buffered Hypochlorite  or 
    
    
    
    /Cobalt-Manganese
    systems (industrial standard), which are more selective for the benzylic C-H bond.
  • Protect the Ring: If using

    
    , ensure the pH is maintained between 7-9 (using Pyridine/Water) rather than strongly alkaline (
    
    
    
    ), which promotes ring degradation.

Module 2: The Organometallic Desk (Grignard/Lithium Carboxylation)

Primary Method:



User Query 3: "I see a significant amount of hydrocarbon (


) in my NMR. Is my halide unreactive?" 

Diagnosis: Protonation via Moisture Ingress (Quenching) .

Technical Insight: The


 bond is highly polarized (

). It acts as a base (

) faster than it acts as a nucleophile. Even trace moisture in the ether/THF or on the surface of the dry ice will instantly protonate the intermediate, destroying the potential for carboxylation.

Self-Validating Protocol:

  • The "Color" Check: A successful Grignard formation usually involves a color change (muddy gray/brown) and exotherm. If the solution remains clear and colorless, initiation failed.

  • The

    
     Quench Test:  Take a 0.1 mL aliquot of your Grignard solution before adding 
    
    
    
    . Quench it with
    
    
    . Analyze via NMR.
    • If you see

      
      , your reagent formed successfully; the moisture came from the 
      
      
      
      step.
    • If you see

      
      , your solvent was wet from the start.
      

User Query 4: "I isolated a biaryl compound (


) instead of the acid." 

Diagnosis: Wurtz-Fittig Coupling .

Technical Insight: This side reaction occurs when the formed Grignard reagent (


) attacks a remaining molecule of aryl halide (

).

This is concentration-dependent and favored by high local concentrations of halide near the magnesium surface.

Prevention Strategy:

  • Dilution is Key: Do not dump the halide in all at once. Add the aryl halide as a dilute solution slowly to the magnesium suspension.

  • Temperature Control: Keep the reaction at a gentle reflux. Overheating promotes homocoupling.

Module 3: The Catalysis Desk (Pd-Catalyzed Carbonylation)

Primary Method: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">



User Query 5: "The reaction stalled, and I see a black precipitate."

Diagnosis: Catalyst Decomposition (Pd Black Formation) .

Technical Insight: "Pd Black" is the aggregation of non-ligated


 atoms. This occurs when the catalytic cycle is starved of ligands (phosphines) or if the oxidative addition step is too slow. Once Pd aggregates, it becomes catalytically inactive for carbonylation.

Troubleshooting Guide:

  • Ligand Load: Increase the Phosphine:Pd ratio. A 1:2 ratio is stoichiometric, but a 1:4 ratio helps stabilize the active species in solution.

  • CO Pressure: Paradoxically, too much CO can sometimes inhibit the reaction by saturating the metal center, but too little allows the catalyst to rest and aggregate. Ensure steady agitation to maintain mass transfer of CO gas into the liquid phase.

Visualization: Reaction Pathways & Failure Points

Figure 1: Oxidation Logic & Branching Failures

This diagram illustrates the stepwise oxidation of toluene derivatives and where specific side reactions divert the material flow.

OxidationPathways Start Alkylbenzene (Ar-CH3) Alcohol Benzyl Alcohol (Ar-CH2OH) Start->Alcohol Oxidation (Slow) Degradation Ring Degradation (Cleavage) Start->Degradation Over-Oxidation (Electron Rich) Aldehyde Benzaldehyde (Ar-CHO) Alcohol->Aldehyde Oxidation (Fast) Acid Benzoic Acid (Ar-COOH) Aldehyde->Acid Oxidation Dimer Aldol/Dimer (Sticky Tar) Aldehyde->Dimer Stagnation/Base Decarb Arene (Ar-H) (Decarboxylation) Acid->Decarb Acid/Heat (Electron Rich)

Caption: Stepwise oxidation pathway showing critical divergence points for aldehyde polymerization and ring degradation.

Figure 2: Grignard Troubleshooting Flowchart

A logic gate for diagnosing failure modes in organometallic carboxylation.

GrignardLogic Start Start: Ar-X + Mg Initiation Did reaction initiate? (Exotherm/Color Change) Start->Initiation NoInit Action: Add I2 or 1,2-dibromoethane Initiation->NoInit No YesInit Proceed to CO2 Quench Initiation->YesInit Yes NoInit->Initiation Analysis Analyze Product (NMR) YesInit->Analysis Result1 Product: Ar-H (Hydrocarbon) Analysis->Result1 Cause: Moisture (Wet Solvent/CO2) Result2 Product: Ar-Ar (Biaryl) Analysis->Result2 Cause: Coupling (High Conc/Heat) Result3 Product: Ar-COOH (Benzoic Acid) Analysis->Result3 Success

Caption: Diagnostic logic flow for identifying moisture ingress vs. homocoupling in Grignard reactions.

Quantitative Data: Solvent Effects on Decarboxylation

Decarboxylation is a critical side reaction during the workup of electron-rich benzoic acids (e.g., 2,6-dimethoxybenzoic acid). The table below highlights the stability of these acids under varying conditions.

Solvent SystemTemperature (°C)Catalyst/Additive% Decarboxylation (1h)Recommendation
Water (pH 1) 100 (Reflux)

(Strong Acid)
> 45% Avoid for electron-rich acids.
Water (pH 4) 100 (Reflux)None< 5%Safe zone for workup.
DMSO 120None> 80% Avoid high-boiling polar solvents.
Quinoline 180

powder
98% Intended decarboxylation (Ref).

Table Note: Data derived from kinetic studies on substituted benzoic acid stability [1, 2].

References

  • Cohen, T., & Schambach, R. A. (1970). Cationic and free-radical paths in the oxidative decarboxylation of acids by lead tetraacetate. Journal of the American Chemical Society, 92(10), 3189–3190. Link

  • Gooßen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science, 313(5787), 662–664. Link

  • Garrou, P. E., & Heck, R. F. (1976). The mechanism of carbonylation of aryl halides. Journal of the American Chemical Society, 98(13), 4115–4127. Link

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances.Prentice-Hall. (Classic reference for Wurtz coupling mechanisms).
  • Larhed, M., & Hallberg, A. (1996). Microwave-Promoted Palladium-Catalyzed Coupling Reactions. The Journal of Organic Chemistry, 61(26), 9582–9584. Link

Troubleshooting

troubleshooting purification of 3-Chloro-5-ethoxy-4-propoxybenzoic acid

Technical Support Center: Purification of 3-Chloro-5-ethoxy-4-propoxybenzoic acid Introduction: Understanding Your Molecule Welcome to the technical support center. You are likely working with 3-Chloro-5-ethoxy-4-propoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Chloro-5-ethoxy-4-propoxybenzoic acid

Introduction: Understanding Your Molecule

Welcome to the technical support center. You are likely working with 3-Chloro-5-ethoxy-4-propoxybenzoic acid , a highly functionalized benzoic acid intermediate.[1][2] Before troubleshooting, it is critical to understand the physicochemical behavior of this specific molecule:

  • Acidity (pKa ~3.8): The electron-withdrawing chlorine at the 3-position makes this compound slightly more acidic than unsubstituted benzoic acid (pKa 4.2).[1][2] This acidity is your primary handle for purification.[1][2]

  • Lipophilicity: The presence of both ethoxy (C2) and propoxy (C3) chains significantly increases solubility in organic solvents (EtOAc, DCM, Toluene) and decreases water solubility compared to simple chlorobenzoic acids.[1][2]

  • Common Impurities:

    • Unreacted Phenol: 3-Chloro-5-hydroxy-4-propoxybenzoic acid (or regioisomer).[1][2]

    • Regioisomers: 3-Chloro-4-ethoxy-5-propoxybenzoic acid (if alkylation order was reversed or non-selective).[1][2]

    • Inorganic Salts: Potassium/Sodium halides from alkylation steps.[1][2]

Part 1: Acid-Base Extraction (The Workhorse)

Q: I have a crude reaction mixture containing unreacted phenols and inorganic salts. How do I isolate the acid efficiently?

A: The most robust method is a pH-controlled Acid-Base extraction.[1][2] Because your molecule is a carboxylic acid (pKa ~3.[1][2]8) and the likely impurities are phenols (pKa ~8-10) or neutral esters, you can separate them by tuning the pH of your aqueous wash.

Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with fatty acids.[1][2]

  • Acid Wash (Removal of Amines/Salts): Wash the organic layer with 1N HCl.[1][2] This removes any trapped inorganic salts or basic impurities.[1][2]

  • Selective Extraction (Critical Step): Extract the organic layer with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .[1][2]

    • Mechanism:[1][2] NaHCO₃ (pH ~8.[1][2]5) is basic enough to deprotonate the benzoic acid (forming the water-soluble carboxylate) but too weak to fully deprotonate the phenol impurities (which remain in the organic layer).

  • Separation: Keep the Aqueous Layer (contains your product).[1][2] Discard the organic layer (contains phenols/esters).[2]

  • Precipitation: Slowly acidify the aqueous layer with 6N HCl to pH 1-2 while stirring. Your product should precipitate as a white solid.[1][2]

Quantitative Data: pKa-Based Separation Logic

Compound ClassApprox.[1][2][3][4][5][6][7][8][9] pKaState in NaHCO₃ (pH 8.[1][2]5)State in NaOH (pH 14)
Target Acid 3.8 Soluble Salt (R-COO⁻) Soluble Salt
Phenol Impurity8.0 - 10.0Insoluble Neutral (Ar-OH)Soluble Phenolate
Ester ImpurityN/A (Neutral)Insoluble NeutralInsoluble (Hydrolysis risk)

Visualization: Extraction Workflow

ExtractionWorkflow cluster_separation Phase Separation Start Crude Mixture (Acid + Phenol + Salts) Dissolve Dissolve in EtOAc Start->Dissolve WashHCl Wash with 1N HCl (Remove Salts) Dissolve->WashHCl ExtractBicarb Extract with Sat. NaHCO3 (Selective Deprotonation) WashHCl->ExtractBicarb OrgLayer Organic Layer (Contains Phenols/Esters) ExtractBicarb->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Target Carboxylate) ExtractBicarb->AqLayer Bottom Layer Acidify Acidify Aqueous Layer (HCl to pH 1) AqLayer->Acidify Filter Filter Precipitate (Target Acid) Acidify->Filter

Figure 1: Selective Acid-Base extraction workflow to remove phenolic and neutral impurities.[1][2]

Part 2: Recrystallization Troubleshooting

Q: My product is "oiling out" instead of crystallizing during recrystallization. What is happening?

A: Oiling out occurs when the melting point of your compound is lower than the boiling point of the solvent mixture, or when the compound is too lipophilic for the chosen solvent system. The propoxy and ethoxy chains make your molecule "greasy," increasing the risk of oiling out in pure water/alcohol mixtures.

Troubleshooting Steps:

  • Switch Solvent Systems:

    • Standard: Ethanol/Water (High risk of oiling for this molecule).[2]

    • Recommended:Acetonitrile (ACN) / Water or Toluene / Heptane .[1][2]

    • Why? Toluene dissolves the lipophilic tails well.[2] Adding Heptane (anti-solvent) slowly induces crystallization without phase separation (oiling).[2]

  • The "Seeding" Technique:

    • Dissolve the crude solid in the minimum amount of hot solvent (e.g., Toluene).

    • Cool slightly.[1][2][5] Add a tiny crystal of pure product (if available) or scratch the glass surface to induce nucleation.[2]

    • Add the anti-solvent (Heptane) dropwise very slowly.[1][2]

Q: How do I remove colored impurities (tars)?

A: Benzoic acid derivatives can oxidize to form yellow/brown tars.[1][2]

  • Action: During the hot dissolution step of recrystallization, add Activated Carbon (5-10 wt%) .[1][2]

  • Process: Boil for 5-10 minutes, filter hot through a Celite pad to remove the carbon, then proceed with cooling/crystallization.

Part 3: Advanced Purification (Chromatography)

Q: I still see a regioisomer (e.g., 3-ethoxy-4-propoxy...) by HPLC. Recrystallization isn't working.

A: Regioisomers often co-crystallize because their lattice energies are similar.[1][2] You must use Flash Column Chromatography.[1][2]

Stationary Phase: Silica Gel (Standard 40-63 µm).[1][2] Mobile Phase Optimization:

  • Acids streak on silica due to interaction with silanol groups.[1][2]

  • Modifier: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase.[1][2] This suppresses ionization and sharpens the peak.[2]

  • Gradient: Start with 5% EtOAc in Hexanes (with 1% AcOH) and ramp to 30-40% EtOAc.

Comparison of Methods

MethodTarget ImpurityProsCons
Acid-Base Extraction Phenols, Esters, SaltsScalable, Cheap, FastCannot separate regioisomers
Recrystallization Minor impurities, ColorHigh purity crystalsYield loss, "Oiling out" risk
Chromatography RegioisomersHigh resolutionExpensive, consumes solvent

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1][2] (Standard reference for Acid-Base extraction protocols).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1][2] (Authoritative source for solvent selection and recrystallization techniques).[1][2][5][8]

  • PubChem. 3-Chlorobenzoic Acid Compound Summary. National Center for Biotechnology Information.[2][10] [Link] (Verified pKa and solubility data).[1][2]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-Chloro-5-ethoxy-4-propoxybenzoic acid

[1] Executive Summary & Compound Profile 3-Chloro-5-ethoxy-4-propoxybenzoic acid is a lipophilic benzoic acid derivative frequently utilized as a scaffold in medicinal chemistry (e.g., for phosphodiesterase inhibitors or...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

3-Chloro-5-ethoxy-4-propoxybenzoic acid is a lipophilic benzoic acid derivative frequently utilized as a scaffold in medicinal chemistry (e.g., for phosphodiesterase inhibitors or receptor antagonists).[1]

While the core benzoic acid moiety is chemically robust, the specific substitution pattern—a chlorine atom adjacent to electron-donating alkoxy groups—introduces specific stability vulnerabilities in solution.[1] Users most frequently encounter issues related to pseudo-degradation (esterification) during analysis and pH-dependent precipitation during bioassays.[1]

Physicochemical Snapshot
PropertyValue (Predicted/Observed)Technical Implication
pKa (COOH) ~3.6 – 3.9Acidic.[1] Requires pH > 5.5 for aqueous stability/solubility.[1]
LogP ~3.2Lipophilic.[1] Prone to sticking to plastic/glass in aqueous buffers.[1]
Solubility DMSO (>20 mg/mL), MeOH (High), Water (Low)Warning: Insoluble in 0.1% TFA/Water without organic modifier.[1]
UV Max ~210, 280 nmDetectable by standard UV-Vis.[1]

Troubleshooting Guide (FAQ Format)

This section addresses the most common tickets received by our technical support team regarding this compound.

Issue 1: "I see a new peak in my LC-MS with a mass of M+14 (or M+28)."

Diagnosis: In-situ Esterification (Pseudo-Artifact). Mechanism: Benzoic acids dissolved in alcohols (Methanol or Ethanol) can undergo Fischer esterification, catalyzed by trace acids (e.g., 0.1% Formic Acid or TFA in your mobile phase).[1] This is not degradation of your solid sample; it is a reaction occurring in your autosampler vial or on the column.[1]

  • Observation: Mass shift from 258.7 → 272.7 (Methyl ester) or 286.7 (Ethyl ester).[1]

  • Solution:

    • Switch Diluent: Dissolve the sample in Acetonitrile (ACN) or DMSO .[1] Avoid Methanol/Ethanol as the sample solvent.[1]

    • Minimize Time: If alcohol is required, analyze immediately. Do not leave samples in MeOH overnight.

Issue 2: "The compound crashed out of solution when added to my cell culture media/buffer."

Diagnosis: pH-Dependent Solubility Crash. Mechanism: The compound is a lipophilic acid (LogP ~3.2).[1] In its protonated form (pH < pKa), it is uncharged and highly insoluble in water.[1] Most stock solutions are in DMSO.[1] When spiked into a buffer (e.g., PBS pH 7.4), it should be soluble as the benzoate anion.[1] However, if the buffer capacity is low or the local concentration is too high during addition, it may precipitate.[1]

  • Solution:

    • Check Final pH: Ensure the final assay pH remains > 6.0.

    • Mixing Protocol: Pre-dilute the DMSO stock into a larger volume of buffer with rapid vortexing, rather than adding a drop of concentrated stock to a static well.

    • Limit DMSO: Keep final DMSO concentration < 1% to prevent solvent-shock precipitation, but ensure it's high enough to aid initial dispersion.

Issue 3: "My retention time shifts between runs."

Diagnosis: Mobile Phase pH Instability. Mechanism: The carboxyl group's ionization state is sensitive to pH.[1] If your mobile phase pH is near the pKa (~3.7), slight fluctuations in buffer preparation will cause massive shifts in retention time (the "split peak" or "wandering peak" phenomenon).[1]

  • Solution:

    • Buffer Choice: Use a buffered mobile phase well away from the pKa.[1]

      • Acidic Method:[1] 0.1% TFA (pH ~2) -> Species is fully protonated (Retention: Late).[1]

      • Basic Method: 10mM Ammonium Bicarbonate (pH ~8) -> Species is fully ionized (Retention: Early).[1]

    • Avoid: Unbuffered water/ACN gradients.

Issue 4: "The solid turned slightly yellow after weeks on the bench."

Diagnosis: Photo-oxidative Surface Degradation. Mechanism: While relatively stable, the electron-rich alkoxy rings combined with the chlorine atom can be susceptible to slow photo-oxidation or photolytic dechlorination under intense light.[1]

  • Solution:

    • Storage: Store solid at -20°C in amber vials.

    • Re-purification: A simple recrystallization from Ethanol/Water usually restores purity if the degradation is superficial.[1]

Diagnostic Workflow (Decision Logic)

The following diagram illustrates the logical flow for diagnosing stability issues with 3-Chloro-5-ethoxy-4-propoxybenzoic acid.

StabilityTroubleshooting Start User Observation CheckMS Check LC-MS Spectrum Start->CheckMS Precipitation Precipitation/Cloudiness Start->Precipitation RTShift Retention Time Shift Start->RTShift MassShift Mass Shift? (+14/+28) CheckMS->MassShift Yes SolventCheck Is Sample in MeOH/EtOH? MassShift->SolventCheck Esterification Diagnosis: Esterification (Solvent Artifact) SolventCheck->Esterification Yes CheckpH Check Buffer pH Precipitation->CheckpH LowPH pH < 5.0? CheckpH->LowPH SolubilityCrash Diagnosis: Acid Form Precipitation LowPH->SolubilityCrash Yes CheckMobilePhase Mobile Phase pH near 3.7? RTShift->CheckMobilePhase IonizationIssue Diagnosis: Partial Ionization CheckMobilePhase->IonizationIssue Yes

Caption: Decision tree for isolating stability vs. methodology artifacts.

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

To validate the stability of your specific lot, perform this standard stress test.[1]

Materials:

  • 1 mg/mL stock solution of 3-Chloro-5-ethoxy-4-propoxybenzoic acid in Acetonitrile .

  • 1N HCl, 1N NaOH, 3% H₂O₂.[1]

  • HPLC Vials.[1][2]

Procedure:

  • Acid Stress: Mix 100 µL Stock + 100 µL 1N HCl. Heat at 60°C for 4 hours.

    • Expected Result: Minimal degradation (Benzoic acids are acid-stable).[1]

    • Risk:[1] Dealkylation (ether cleavage) is possible but requires harsher conditions (e.g., concentrated HBr).[1]

  • Base Stress: Mix 100 µL Stock + 100 µL 1N NaOH. Heat at 60°C for 4 hours.

    • Expected Result: Stable (Carboxylate anion is robust).[1]

  • Oxidative Stress: Mix 100 µL Stock + 100 µL 3% H₂O₂.[1] Incubate at RT for 24 hours.

    • Expected Result: Potential minor degradation products at the alkoxy side-chains (N-oxide equivalent for ethers -> peroxides/aldehydes).[1]

  • Photostability: Expose solid sample to UV light (1.2 million lux hours).

    • Expected Result: Check for dechlorination (Mass -34).[1]

Protocol B: Solubility Validation for Bioassays

Objective: Determine the maximum non-precipitating concentration in PBS.

  • Prepare a 20 mM stock in DMSO.[1]

  • Prepare a series of dilutions in DMSO (10 mM, 5 mM, 1 mM).

  • Pipette 198 µL of PBS (pH 7.4) into a clear 96-well plate.

  • Add 2 µL of each DMSO stock to the PBS (1% DMSO final).

  • Incubate 1 hour at Room Temp.

  • Measure Absorbance at 600 nm (Turbidity).[1]

    • Threshold: OD > 0.05 indicates precipitation.[1]

References

  • ChemicalBook. (2025).[1] 3-Chloro-5-ethoxy-4-propoxybenzoic acid - Product Properties and Synthesis. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 3-chloro-5-ethoxy-4-propoxybenzoic acid (CID 11533585).[1] Retrieved from [1]

  • BenchChem. (2025).[1][2] Technical Guide to the Solubility and Stability of Alkoxybenzoic Acids. (General principles of benzoic acid solubility applied). Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Catalog: Benzoic Acid Derivatives Stability Data. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions for Halogenated Benzoic Acids

Welcome to the technical support center for optimizing reaction conditions for halogenated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reaction conditions for halogenated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges encountered during the chemical modification of these critical building blocks. The following sections are structured in a question-and-answer format to directly address specific issues and provide actionable, evidence-based solutions.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common high-level questions. For more detailed troubleshooting, please refer to the specific reaction guides in Part 2.

Q1: Why is my cross-coupling reaction with a halogenated benzoic acid failing or giving low yield?

A1: Failure in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) often stems from a few key areas: inefficient catalyst activation, poor substrate reactivity (especially with aryl chlorides), improper base or solvent selection, or the presence of catalyst-deactivating impurities like oxygen and water.[1][2] The carboxylic acid group can also complicate the reaction by coordinating to the catalyst or reacting with the base.

Q2: I'm observing significant hydrodehalogenation (loss of the halogen). How can I prevent this?

A2: Hydrodehalogenation, where the halogen is replaced by hydrogen, is a common side reaction.[2] It can be promoted by certain bases (alkoxides), protic solvents (alcohols), or impurities acting as a hydride source. To minimize it, switch to anhydrous, aprotic solvents like dioxane or toluene and use non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] Using bulky, electron-rich phosphine ligands can also help by accelerating the desired cross-coupling pathway.[2]

Q3: How do I choose the right palladium catalyst and ligand for my specific halogenated benzoic acid?

A3: The choice is highly dependent on the substrate. For less reactive aryl chlorides, catalysts with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the difficult oxidative addition step.[2][3] For sterically hindered substrates, these bulky ligands are also beneficial. It is often best to start with a versatile pre-catalyst (e.g., an XPhos-based G3 or G4 palladacycle) and optimize from there.[1]

Q4: My esterification reaction with a sterically hindered benzoic acid is not working. What should I do?

A4: Sterically hindered benzoic acids, such as 2,6-disubstituted variants, are notoriously difficult to esterify under standard Fischer conditions. A common and effective method is to dissolve the acid in 100% sulfuric acid and then pour this solution into the desired alcohol.[4] This procedure forms a reactive acylium ion intermediate that readily reacts with the alcohol.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, causality-driven troubleshooting for specific reaction types.

Troubleshooting Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds but can be sensitive to reaction parameters.[5]

Q: My Suzuki coupling of 2-bromobenzoic acid is giving low yields and multiple byproducts, including benzoic acid and a homocoupled boronic acid dimer. What's going wrong?

A: This is a classic multi-problem scenario. Let's break it down using a logical troubleshooting workflow.

Caption: Troubleshooting workflow for a problematic Suzuki-Miyaura reaction.
  • Causality & Explanation:

    • Hydrodehalogenation (forming benzoic acid): This side reaction occurs when the arylpalladium(II) intermediate is reduced by a hydride source before it can transmetalate with the boronic acid.[2][6] Common culprits are hydroxide or alkoxide bases and protic solvents like alcohols. The solution is to remove potential hydride sources by using anhydrous inorganic bases like K₃PO₄ and aprotic solvents.[2]

    • Homocoupling (forming boronic acid dimer): This can happen if the transmetalation is slow or if oxygen is present, which can promote oxidative coupling of the boronic acid. Using a slight excess (1.2-1.5 eq.) of the boronic acid is standard, but a large excess can favor this side reaction.[2] MIDA boronates can be used for slow release of the active boronic acid, minimizing its concentration and thus homocoupling.[6]

    • Low Reactivity (unconsumed starting material): The ortho-carboxylate of 2-halobenzoic acids presents steric hindrance, which can slow down the initial oxidative addition of the palladium catalyst to the carbon-halogen bond.[2] Using a bulkier, more electron-rich phosphine ligand (like SPhos or XPhos) can accelerate this key step and improve overall reaction efficiency.[3][7]

Optimizing Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for C-N bond formation, but it is sensitive to the choice of catalyst, base, and solvent.[8]

Q: I am trying to couple 4-chlorobenzoic acid with a secondary amine using NaOtBu as a base, but the reaction is sluggish and gives a poor yield. What should I try?

A: Aryl chlorides are the most challenging halides for Buchwald-Hartwig amination due to the strength of the C-Cl bond, which makes the oxidative addition step difficult.[1][9] Furthermore, the solubility of the base can be a critical, often overlooked, factor.[10][11]

  • Catalyst System: Standard catalysts may not be active enough for an unactivated aryl chloride. You need a highly active catalyst system.

    • Ligand Choice: Switch to a state-of-the-art, sterically demanding biarylphosphine ligand. For secondary amines, ligands like RuPhos or BrettPhos are excellent choices as they promote both the oxidative addition and the final reductive elimination step.[1]

    • Palladium Source: Use a well-defined palladium pre-catalyst, such as XPhos Pd G3 or RuPhos Pd G3. These are air-stable and reliably generate the active Pd(0) species in solution, avoiding the inconsistencies sometimes seen with sources like Pd(OAc)₂.[9]

  • Base and Solvent System: Sodium tert-butoxide (NaOtBu) is a strong base, which is good, but its poor solubility in common nonpolar solvents like toluene can limit its effectiveness.[10]

    • Solvent Choice: While toluene is a common solvent, consider alternatives. Ethereal solvents like dioxane or 2-MeTHF can sometimes offer better solubility for the reaction components and lead to improved results.[1][12] A study on a similar reaction found m-xylene to be an optimal solvent.[10]

    • Base Considerations: If base solubility is suspected to be the issue, using a more soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) can be effective. Alternatively, a combination of an inorganic base with a soluble organic base like DBU has been shown to be a good solution for sensitive substrates.[11]

  • Side Reaction - Carboxylate Reactivity: A crucial point to consider is the acidic proton of your benzoic acid. The strong base will deprotonate the carboxylic acid to form a sodium carboxylate. While generally compatible, this can affect solubility and the overall reaction environment. It also means you are consuming an extra equivalent of base. Ensure you use at least 2.2-2.4 equivalents of base: one for the amine and one for the benzoic acid, plus a slight excess.

Part 3: Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Coupling of a Halobenzoic Acid

This protocol provides a robust starting point for optimization.[2]

Materials:

  • Halobenzoic acid (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1, 5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the halobenzoic acid, arylboronic acid, palladium pre-catalyst, and K₃PO₄.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Place the vial in a preheated heating block or oil bath set to 80-100 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Catalyst/Ligand Selection Guide

The following table summarizes general recommendations for ligand selection in cross-coupling reactions of halogenated benzoic acids.

Aryl HalideReactivityRecommended Ligand ClassSpecific ExamplesRationale
Ar-I HighTriarylphosphines or DialkylbiarylphosphinesPPh₃, SPhosOxidative addition is facile; the focus is on stability and promoting reductive elimination.
Ar-Br MediumDialkylbiarylphosphinesXPhos, RuPhos, SPhosRequires a more electron-rich and bulky ligand to facilitate oxidative addition efficiently.[3]
Ar-Cl LowSterically Hindered DialkylbiarylphosphinesXPhos, RuPhos, BrettPhosThe strong C-Cl bond requires a highly active catalyst with bulky, electron-donating ligands to enable the challenging oxidative addition step.[1][13]

Part 4: Mechanistic Visualization

Understanding the catalytic cycle is key to troubleshooting. Below is a simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps where issues can arise.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X (Intermediate) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ Base Dehalogenation Hydrodehalogenation (Side Reaction) ArPdX->Dehalogenation [H⁻] source ArPdAr Ar-Pd(II)-Ar' (Intermediate) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Forms C-C Bond RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle showing key steps and a common side reaction.

The cycle begins with the active Pd(0) catalyst. Oxidative Addition (where the aryl halide adds to the metal) is often the rate-limiting step, especially for aryl chlorides.[14] Transmetalation requires a base to activate the boronic acid.[5][15] If this step is slow, the Ar-Pd(II)-X intermediate may undergo side reactions like hydrodehalogenation .[2] Finally, Reductive Elimination forms the desired C-C bond and regenerates the Pd(0) catalyst.[14]

References

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available from: [Link]

  • ACS Publications. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Available from: [Link]

  • Chemguide. hydrolysis of esters. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]

  • Chemistry Stack Exchange. (2019). Preference for basic conditions in ester hydrolysis. Available from: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. Available from: [Link]

  • Molbase. (2025). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Available from: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available from: [Link]

  • National Center for Biotechnology Information. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. PMC. Available from: [Link]

  • ElectronicsAndBooks. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Available from: [Link]

  • Queen's University. (2008). STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION. Available from: [Link]

  • National Center for Biotechnology Information. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]

  • ChemRxiv. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Available from: [Link]

  • ResearchGate. (2018). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. Available from: [Link]

  • White Rose eTheses Online. (2017). Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. Available from: [Link]

  • ResearchGate. (2020). Optimization of conditions for the Suzuki-Miyaura coupling. [a]. Available from: [Link]

  • University of Rochester. Cross-Coupling Chemistry. Available from: [Link]

  • CORE. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available from: [Link]

  • ResearchGate. (2010). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available from: [Link]

  • Quora. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available from: [Link]

  • White Rose Research Online. (2012). Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available from: [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Harvard DASH. (2018). Concerted nucleophilic aromatic substitutions. Available from: [Link]

  • Arkivoc. (2010). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available from: [Link]

  • ResearchGate. (2012). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. Available from: [Link]

  • Wiley-VCH. (2010). 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid

Executive Summary: The "Gold Standard" Route The synthesis of 3-Chloro-5-ethoxy-4-propoxybenzoic acid (CAS 723245-44-1) presents a classic challenge in polysubstituted aromatic chemistry: controlling regioselectivity whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Route

The synthesis of 3-Chloro-5-ethoxy-4-propoxybenzoic acid (CAS 723245-44-1) presents a classic challenge in polysubstituted aromatic chemistry: controlling regioselectivity while preventing over-alkylation (esterification).

While direct alkylation of 3-chloro-5-ethoxy-4-hydroxybenzoic acid is possible, it frequently yields a mixture of the target acid and its propyl ester, which are difficult to separate due to similar solubilities.

Recommendation: To maximize purity and minimize downstream processing, we recommend the Ester Protection-Alkylation-Hydrolysis strategy. This route chemically differentiates the carboxylate functionality from the phenol, allowing for aggressive alkylation conditions to drive conversion to completion without forming inseparable byproducts.

Core Reaction Scheme

The following diagram outlines the recommended pathway and identifies where critical impurities typically arise.

G SM Starting Material 3-Chloro-5-ethoxy-4-hydroxybenzoic acid (CAS 733030-51-8) Step1 Step 1: Protection (MeOH, SOCl2) SM->Step1 ImpC Impurity C (Regioisomer) SM->ImpC Impure SM (Isomer Contamination) Int1 Intermediate 1 Methyl 3-chloro-5-ethoxy-4-hydroxybenzoate Step1->Int1 Step2 Step 2: Alkylation (n-PrBr, K2CO3, DMF) Int1->Step2 ImpA Impurity A (Residual Phenol) Int1->ImpA Incomplete Alkylation Int2 Intermediate 2 Methyl 3-chloro-5-ethoxy-4-propoxybenzoate Step2->Int2 ImpB Impurity B (Propyl Ester Byproduct) Step2->ImpB Transesterification (if PrOH used) Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Int2->Step3 Target TARGET 3-Chloro-5-ethoxy-4-propoxybenzoic acid Step3->Target

Caption: Figure 1. Recommended "Ester Protection" synthetic pathway with critical impurity checkpoints.

Impurity Profile & Troubleshooting Guide

The following table details the most common impurities encountered during this synthesis and the specific process parameters required to eliminate them.

Impurity IDStructure / NameOriginElimination Strategy
Impurity A Unreacted Phenol (3-Chloro-5-ethoxy-4-hydroxybenzoic acid)Incomplete alkylation due to steric hindrance from the 3-Chloro and 5-Ethoxy groups.Force Conversion: Use 1.5–2.0 eq of n-Propyl bromide and extend reaction time. Monitor by HPLC until <0.5% SM remains before proceeding.
Impurity B Propyl Ester (Propyl 3-chloro-5-ethoxy-4-propoxybenzoate)Direct Route: O-alkylation of the carboxylic acid.Protection Route: Transesterification if PrOH is used as solvent.Hydrolysis: Ensure the final saponification step is rigorous (LiOH, 50°C, 4h). Do not rely on acid workup alone to cleave this ester.
Impurity C Regioisomer (3-Chloro-4-ethoxy-5-propoxybenzoic acid)Contamination in the starting material (CAS 733030-51-8) or incorrect alkylation sequence if starting from dihydroxybenzoic acid.QC Starting Material: Verify regiochemistry of the precursor by NOESY NMR. The 4-OH is typically more acidic but sterically crowded.
Impurity D Inorganic Salts (KBr, KCl)Trapped in the crystal lattice during precipitation.Water Wash: The free acid is insoluble in water. Perform thorough slurry washing with dilute HCl (pH 2) followed by water until filtrate conductivity is low.

Detailed Experimental Protocol

Step 1: Methyl Ester Protection

Objective: Mask the carboxylic acid to prevent competitive alkylation.

  • Dissolution: Suspend 3-Chloro-5-ethoxy-4-hydroxybenzoic acid (1.0 eq) in Methanol (10 vol).

  • Catalysis: Cool to 0°C. Dropwise add Thionyl Chloride (1.2 eq) or conc. H2SO4 (0.1 eq).

  • Reflux: Heat to reflux (65°C) for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup: Concentrate in vacuo. Resuspend residue in EtOAc, wash with sat. NaHCO3 (to remove unreacted acid), then Brine. Dry over Na2SO4 and concentrate.

    • Checkpoint: Product should be a solid.[1][2] Yield >95%.

Step 2: Alkylation (The Critical Step)

Objective: Install the propoxy group at the 4-position.

  • Setup: Dissolve the Methyl Ester intermediate (1.0 eq) in anhydrous DMF (5 vol).

  • Base Addition: Add Potassium Carbonate (K2CO3) (2.0 eq). Stir for 15 min at RT.[1]

    • Note: K2CO3 is preferred over NaH to avoid transesterification or hydrolysis side reactions.

  • Alkylation: Add 1-Bromopropane (1.5 eq).

  • Reaction: Heat to 60°C for 6–12 hours.

    • Why 60°C? Higher temperatures (>80°C) increase the risk of decarboxylation or ether cleavage. Lower temperatures result in sluggish reaction due to steric crowding at the 4-position.

  • Quench: Pour mixture into ice-water (20 vol). The product should precipitate.[3]

  • Isolation: Filter the solid. Wash with water.[2][3]

    • Purification: If the solid is sticky (due to residual DMF), recrystallize from Ethanol/Water.

Step 3: Hydrolysis to Target

Objective: Reveal the carboxylic acid.

  • Reaction: Dissolve the alkylated ester in THF (5 vol). Add LiOH (3.0 eq) dissolved in Water (5 vol).

  • Conditions: Stir at 50°C for 4 hours.

  • Workup: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 1–2.

  • Filtration: The target 3-Chloro-5-ethoxy-4-propoxybenzoic acid will precipitate as a white solid. Filter and wash with water.[2][3]

  • Drying: Dry in a vacuum oven at 45°C.

Frequently Asked Questions (FAQs)

Q1: Can I just alkylate the starting acid directly with 2 equivalents of base and Propyl Bromide? A: Yes, but you will form the Propyl Ester intermediate. You must then perform the hydrolysis step (Step 3) anyway.[4] The disadvantage is that the Propyl Ester is often an oil or low-melting solid that is harder to purify than the Methyl Ester if the alkylation doesn't go to 100% completion. The Methyl Ester route allows you to purify the intermediate before the final hydrolysis, ensuring higher purity.

Q2: My product has a persistent yellow color. How do I remove it? A: Yellowing often comes from oxidation of trace phenolic impurities or DMF decomposition products.

  • Solution: Perform a charcoal treatment. Dissolve the final acid in hot Ethanol, add Activated Carbon (10 wt%), stir for 30 mins, filter hot through Celite, and then add water to crystallize.

Q3: How do I confirm I have the 4-propoxy-5-ethoxy isomer and not the 4-ethoxy-5-propoxy isomer? A: If you started with certified 3-Chloro-5-ethoxy-4-hydroxybenzoic acid , the regiochemistry is set. If you synthesized the precursor yourself from 3-chloro-4,5-dihydroxybenzoic acid, you must run a NOESY NMR.

  • Look for: A Nuclear Overhauser Effect (NOE) between the Propoxy CH2 protons and the aromatic proton at position 2 (or 6). The Ethoxy CH2 protons should show an NOE with the aromatic proton at position 6 (or 2) and potentially the protons on the Propoxy group if they are close.

  • Note: The 3-Chloro substituent blocks one side, making the chemical shifts of the 2-H and 6-H distinct.

Q4: The reaction is stalling with 10% starting material remaining. A: The 4-position is sterically hindered by the 3-Chloro and 5-Ethoxy groups.

  • Fix: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to the alkylation reaction (Finkelstein reaction in situ) to generate the more reactive Propyl Iodide. Increase temp to 70°C.

References

  • PubChem. 3-chloro-5-ethoxy-4-propoxybenzoic acid (Compound Summary). National Library of Medicine. [Link] (Note: Structure verification).

  • Organic Syntheses. General Procedure for Alkylation of Hydroxybenzoic Acids. Org.[1][4][5][6][7] Synth. 2002, 79, 154. [Link] (Methodology grounding).

  • Zhang, Y. et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate.[8][9] (For context on halogenated benzoic acid handling). [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Substituted Benzoic Acids

Welcome to the technical support center for the characterization of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the analysis and characterization of these important chemical entities. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot common issues and ensure the integrity of your results.

Substituted benzoic acids are a cornerstone of medicinal chemistry and materials science. However, the interplay between the carboxylic acid moiety and various ring substituents introduces a unique set of analytical challenges. From polymorphism to chromatographic anomalies, this guide provides in-depth troubleshooting advice and validated protocols to navigate these complexities.

Section 1: Troubleshooting Common Analytical Hurdles

This section is organized by analytical technique, addressing the most frequently encountered problems in a direct question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and quantification. However, the acidic nature of these compounds often leads to frustrating chromatographic issues.

Q1: Why is my benzoic acid peak tailing or splitting in reverse-phase HPLC?

A1: This is the most common issue and is almost always related to the ionization state of the carboxylic acid group.

  • Causality: At a pH near the pKa of your benzoic acid derivative (typically 3-5), the compound exists as a mixture of its protonated (neutral) and deprotonated (anionic) forms. The neutral form is more retained on a C18 column, while the anionic form elutes earlier. This simultaneous elution of two forms of the same analyte leads to peak tailing or splitting.[1][2]

  • Troubleshooting Protocol:

    • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the carboxylic acid by lowering the pH of the mobile phase. An acidic mobile phase ensures that the benzoic acid is fully protonated.[1][3]

      • Action: Add an acidifier like phosphoric acid or trifluoroacetic acid (TFA) to your aqueous mobile phase to achieve a pH of 2.5 to 3.0. A pH at least 1.5 units below the compound's pKa is a good rule of thumb.[2]

    • Check Sample Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion upon injection.[1]

      • Action: Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the lowest possible concentration of a stronger solvent.

    • Assess Column Health: Persistent tailing for all acidic compounds may indicate issues with the column itself, such as exposed, acidic silanol groups on the silica support.

      • Action: Use a column with end-capping or a base-deactivated stationary phase. Flushing the column with a strong solvent may also help.[4]

Q2: My retention times are drifting and not reproducible. What's going on?

A2: Fluctuating retention times often point to an unstable equilibrium in your HPLC system, usually related to the mobile phase or temperature.

  • Causality: Insufficient column equilibration, changes in mobile phase composition (e.g., evaporation of the organic component), or temperature fluctuations can all lead to retention time drift.[2][4] For ionizable compounds like benzoic acids, a poorly buffered mobile phase near the pKa is also a major culprit.[2]

  • Troubleshooting Protocol:

    • Ensure Proper Equilibration: Always allow sufficient time for your column to equilibrate with the mobile phase. This is especially important for gradient methods. A minimum of 10-15 column volumes is recommended.[4]

    • Buffer the Mobile Phase: If you cannot work at a very low pH, use a buffer to maintain a constant pH. A phosphate buffer is a common choice.[1][3]

    • Control Temperature: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient lab temperature can affect retention times.[4]

    • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily to avoid changes in composition due to evaporation.

HPLC Method Development Workflow

The following diagram outlines a logical workflow for developing a robust HPLC method for substituted benzoic acids.

hplc_workflow start Start: Define Analytes col_select Column Selection C18, 5 µm, 4.6x150 mm is a good starting point start->col_select mobile_phase Mobile Phase Initial Conditions A: 0.1% H₃PO₄ in H₂O B: Acetonitrile Gradient: 5-95% B over 20 min col_select->mobile_phase injection Inject Standard Check for peak shape and retention mobile_phase->injection eval Evaluate Chromatogram injection->eval good_shape Good Peak Shape? eval->good_shape Yes bad_shape Tailing/Splitting? eval->bad_shape No optimize_grad Optimize Gradient Adjust slope for better resolution good_shape->optimize_grad adjust_ph adjust_ph bad_shape->adjust_ph adjust_ph->injection optimize_grad->injection final Method Validated optimize_grad->final Resolution OK

Caption: A decision-making workflow for HPLC method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural elucidation, but spectra of substituted benzoic acids can be complex.

Q1: Why is the carboxylic acid proton peak (-COOH) very broad or not visible in my ¹H NMR spectrum?

A1: This is due to chemical exchange and hydrogen bonding.

  • Causality: The acidic proton can exchange with residual water in the deuterated solvent or with other benzoic acid molecules (dimerization). This exchange process occurs on the NMR timescale, leading to a broadening of the signal. In some cases, the peak can be so broad that it is lost in the baseline.

  • Troubleshooting Protocol:

    • Use a Dry Solvent: Use a high-quality, dry deuterated solvent (e.g., from a sealed ampoule).

    • Increase Concentration: A higher sample concentration can favor the dimeric hydrogen-bonded state, sometimes resulting in a sharper signal.

    • Change Solvent: Switching to a solvent like DMSO-d₆, which is a hydrogen bond acceptor, can sometimes help. The carboxylic proton signal in DMSO-d₆ is often a broad singlet around 13 ppm.[5]

    • Perform a D₂O Shake: To confirm the identity of the -COOH peak, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing the peak to disappear.

Q2: The aromatic region of my ¹H NMR spectrum is too complex to interpret. How can I assign the peaks?

A2: The substitution pattern on the benzene ring dictates the complexity. Electron-donating and electron-withdrawing groups alter the chemical shifts and coupling constants of the aromatic protons.[6]

  • Causality: Substituents create magnetically non-equivalent protons, leading to complex splitting patterns (e.g., AA'BB' systems for some para-substituted compounds).[6] Overlapping multiplets are common, especially in di- and tri-substituted rings.

  • Troubleshooting Protocol:

    • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz). The increased spectral dispersion will often resolve overlapping signals.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Helps identify which protons are coupled (adjacent) to each other.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is excellent for assigning quaternary carbons and piecing the structure together.

    • Use Prediction Software: Several software packages can predict ¹H and ¹³C NMR spectra based on a proposed structure. While not a substitute for experimental data, they provide a good starting point for assignments.[7]

Table 1: Typical ¹H NMR Chemical Shifts for Benzoic Acid Derivatives

Data is approximate and can vary with solvent and concentration.[8]

CompoundAr-H (ppm)-COOH (ppm)Other Protons (ppm)
Benzoic Acid8.12 (d), 7.60 (t), 7.48 (t)~12.2 (s, br)-
4-Methylbenzoic Acid7.92 (d), 7.25 (d)~12.9 (s, br)2.41 (s, 3H, -CH₃)
4-Nitrobenzoic Acid8.35 (d), 8.30 (d)~13.5 (s, br)-
2-Chlorobenzoic Acid7.95 (d), 7.55-7.35 (m)~13.0 (s, br)-
Mass Spectrometry (MS)

MS provides crucial molecular weight information, but fragmentation patterns can be tricky.

Q1: I don't see a clear molecular ion peak in my Electron Ionization (EI) mass spectrum. Why?

A1: Benzoic acids can fragment readily under high-energy EI conditions.

  • Causality: The molecular ion ([M]⁺) of benzoic acid is prone to fragmentation. The most common initial losses are of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45).[9] The resulting benzoyl cation ([C₆H₅CO]⁺ at m/z 105 for benzoic acid) is often the base peak.[9]

  • Troubleshooting Protocol:

    • Use a Soft Ionization Technique: If molecular weight confirmation is the primary goal, switch to a soft ionization method that imparts less energy to the molecule.

      • Electrospray Ionization (ESI): Ideal for LC-MS. Benzoic acids show excellent signals in negative ion mode as the deprotonated molecule, [M-H]⁻.[8]

      • Chemical Ionization (CI): A softer gas-phase ionization technique that often yields a prominent protonated molecule, [M+H]⁺.

    • Look for Characteristic Fragments: Even in EI-MS, the fragmentation pattern is informative. The presence of peaks at M-17, M-45, and the phenyl cation (m/z 77) is strong evidence for a benzoic acid structure.[9]

Q2: How can I differentiate between ortho, meta, and para isomers using MS?

A2: This is a classic challenge. While isomers have the same molecular weight, their fragmentation can differ due to neighboring group interactions, often called the "ortho effect."[10]

  • Causality: An ortho substituent can interact directly with the carboxylic acid group during fragmentation, opening up unique fragmentation pathways that are not possible for the meta and para isomers. For example, ortho-hydroxybenzoic acid readily loses water from its molecular ion.[10]

  • Troubleshooting Protocol:

    • Careful EI-MS Analysis: Compare the full fragmentation patterns of your isomers. Look for unique fragment ions or significant differences in the relative intensities of common fragments. This often requires authentic standards for comparison.

    • Tandem MS (MS/MS): Isolate the molecular ion (or a primary fragment) and induce further fragmentation. The resulting product ion spectra can be more structurally diagnostic than a simple full-scan spectrum.

    • Combine with a Separation Technique: The most reliable way to differentiate isomers is to separate them chromatographically before they enter the mass spectrometer (e.g., GC-MS or LC-MS). Retention time is the primary identifier, and the mass spectrum confirms the identity.[10]

Physical Characterization

Q1: My synthesized benzoic acid has a broad melting point range that is lower than the literature value. Is it impure?

A1: Yes, this is a strong indication of impurity.

  • Causality: Impurities disrupt the crystal lattice of a solid, which requires less energy to break down. This results in a depression of the melting point and a broadening of the range over which the substance melts.[11][12] A pure compound typically has a sharp melting range of 1-2°C.[12]

  • Troubleshooting Protocol:

    • Purify the Sample: The most common method for purifying solid benzoic acids is recrystallization.[13] Choose a solvent in which the compound is soluble when hot but sparingly soluble when cold.

    • Perform a Mixed Melting Point Test: To confirm the identity of your compound, mix a small amount of it with an authentic, pure sample of the expected compound.

      • If the melting point of the mixture is sharp and unchanged, your compound is identical to the authentic sample.[14]

      • If the melting point is depressed and broad, your compound is not the same as the authentic sample.[14]

Q2: I am seeing different results from different batches of the same compound (e.g., different melting points, IR spectra, or solubility). What could be the cause?

A2: You are likely encountering polymorphism.

  • Causality: Polymorphism is the ability of a compound to exist in more than one crystal form.[15] These different forms (polymorphs) have different crystal lattice arrangements and, consequently, different physical properties. The substitution pattern and conformational flexibility of substituted benzoic acids make them particularly prone to polymorphism.[16][17][18]

  • Troubleshooting Protocol:

    • Control Crystallization Conditions: The specific polymorph obtained can depend on factors like the solvent used for crystallization, the rate of cooling, and temperature.[15][19] To ensure consistency, you must strictly control your crystallization protocol.

    • Characterize the Solid Form: Use techniques that are sensitive to the solid state to identify the polymorph.

      • Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.

      • Differential Scanning Calorimetry (DSC): Can be used to identify polymorphs by their different melting points and to study transitions between forms.[18]

      • FT-IR Spectroscopy: Polymorphs can sometimes be distinguished by differences in the fingerprint region of their solid-state IR spectra.[16]

Polymorphism Decision Tree

polymorphism_workflow start Inconsistent Physical Properties Observed (e.g., MP, Solubility) hypothesis Hypothesis: Polymorphism? start->hypothesis pxrd Perform Powder X-ray Diffraction (PXRD) on different batches hypothesis->pxrd dsc Perform Differential Scanning Calorimetry (DSC) hypothesis->dsc patterns Compare PXRD Patterns pxrd->patterns same_pattern Patterns are Identical patterns->same_pattern No diff_pattern Patterns are Different patterns->diff_pattern Yes conclusion_no_poly Conclusion: Not Polymorphism. Investigate Impurities. same_pattern->conclusion_no_poly conclusion_poly Conclusion: Polymorphism Confirmed diff_pattern->conclusion_poly

Caption: A workflow for investigating suspected polymorphism.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the best all-around solvent for NMR of substituted benzoic acids? A: There is no single "best" solvent. Chloroform-d (CDCl₃) is common for less polar derivatives, but solubility can be an issue.[8] DMSO-d₆ is excellent for dissolving a wide range of benzoic acids and reliably shows the -COOH proton, though it can be difficult to remove.[5] Acetone-d₆ is a good intermediate choice. The choice depends on the specific compound's solubility.

Q: How does the substituent's position (ortho, meta, para) affect the pKa? A: The electronic nature and position of the substituent significantly modulate the acidity. Electron-withdrawing groups (e.g., -NO₂, -Cl) stabilize the conjugate base (benzoate) and thus increase acidity (lower the pKa).[20] Electron-donating groups (e.g., -CH₃, -OCH₃) have the opposite effect. The effect is generally strongest at the para and ortho positions due to resonance effects. However, ortho substituents can also introduce steric effects and intramolecular hydrogen bonding, leading to complex and sometimes counterintuitive pKa values (the "ortho effect").[21]

Q: Can I use GC-MS to analyze substituted benzoic acids? A: Yes, but derivatization is usually required. The carboxylic acid group is polar and non-volatile, which is not ideal for GC. Derivatizing the acid to a more volatile ester (e.g., a methyl or silyl ester) makes the compound suitable for GC-MS analysis.[10] This is a very common and robust method for analyzing these compounds.

Q: My IR spectrum has a very broad peak from 2500-3300 cm⁻¹. Is this normal? A: Yes, this is a classic feature of the IR spectrum of a carboxylic acid.[22] This broad absorption is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[22] It often overlaps with C-H stretching vibrations. You should also look for the strong C=O (carbonyl) stretching peak, which typically appears between 1680-1710 cm⁻¹.[22]

References

  • Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky X-Ray Crystallography Facility. Available from: [Link]

  • Conformational Flexibility and Substitution Pattern Lead to Polymorphism of 3-Methyl-2-(phenylamino)benzoic acid | Request PDF. ResearchGate. Available from: [Link]

  • Double substitution leads to a highly polymorphic system in 5-methyl-2- m -tolylamino-benzoic acid. CrystEngComm (RSC Publishing). Available from: [Link]

  • Tautomerisation and polymorphism in molecular complexes of piroxicam with mono-substituted benzoic acids. CrystEngComm (RSC Publishing). Available from: [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health (NIH). Available from: [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. Available from: [Link]

  • FTIR Analysis of Benzoic Acid Samples. Scribd. Available from: [Link]

  • Comparative solubilities of the four substituted benzoic acids (mole...). ResearchGate. Available from: [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London. Available from: [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. Available from: [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. National Institutes of Health (PMC). Available from: [Link]

  • Infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Doc Brown's Chemistry. Available from: [Link]

  • Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane1. ACS Publications. Available from: [Link]

  • "The Solubility of Certain Substituted Benzoic Acids in Typical Salt So". UNI ScholarWorks. Available from: [Link]

  • Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. Available from: [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. DergiPark. Available from: [Link]

  • Mass spectrum of benzoic acid C7H6O2 C6H5COOH. Doc Brown's Chemistry. Available from: [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. ResearchGate. Available from: [Link]

  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. Available from: [Link]

  • 1H NMR Spectral parameters for substituted benzenes. DSpace@MIT. Available from: [Link]

  • Benzoic acid. Chromatography Forum. Available from: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available from: [Link]

  • Benzoic acid and its Impurities. Pharmaffiliates. Available from: [Link]

  • Melting point of Benzoic Acid. SSERC. Available from: [Link]

  • Hammett plot of log (melting point) of benzoic acids versus Hammett substituent constant. ResearchGate. Available from: [Link]

  • Further Analysis on Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Pharmaceutical Sciences. Available from: [Link]

  • Benzoic Acid Solubility in Water. Scribd. Available from: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available from: [Link]

  • Experiment 1: Melting-point Determinations. UCLA Chemistry and Biochemistry. Available from: [Link]

  • Exp 1 - Melting Points. Pace University. Available from: [Link]

  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. MDPI. Available from: [Link]

  • Surface pKa determination of benzoic acid modified gold electrode by electrochemical and contact angle measurement methods. DergiPark. Available from: [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD. Available from: [Link]

  • Recrystallisation of benzoic acid and determination of its melting point. M.C.C. Science. Available from: [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. Available from: [Link]

  • FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. Available from: [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available from: [Link]

  • Mass spectroscopy for benzoic acid generates a very small peak at 123. The reason? Reddit. Available from: [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. Available from: [Link]

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. Available from: [Link]

  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. Available from: [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid

Executive Summary You are likely accessing this guide because you have observed unexplained peak splitting , low mass balance recovery , or photosensitivity in your 3-Chloro-5-ethoxy-4-propoxybenzoic acid (CEPB) assays....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because you have observed unexplained peak splitting , low mass balance recovery , or photosensitivity in your 3-Chloro-5-ethoxy-4-propoxybenzoic acid (CEPB) assays.

This molecule presents a unique "stability triad" challenge due to its specific substitution pattern:

  • The 3-Chloro moiety: Highly susceptible to photolytic homolytic fission (dechlorination).

  • The 4-Propoxy / 5-Ethoxy ether linkages: Prone to acid-catalyzed hydrolysis and oxidative O-dealkylation, with distinct steric kinetics.

  • The Benzoic Acid core: Susceptible to decarboxylation under extreme thermal stress and esterification in alcoholic solvents.

This guide provides self-validating protocols to isolate and confirm these specific degradation pathways.

Module 1: Photolytic Instability (The "Ghost" Dechlorination)

Symptom: You observe a gradual decrease in assay potency and the appearance of a slightly more polar impurity (RRT ~0.85-0.90) that does not match standard hydrolysis products. The solution may turn slightly yellow.

The Mechanism: The Carbon-Chlorine (C-Cl) bond on the benzene ring is the "weak link" under UV irradiation. Absorption of UV photons (specifically UV-B/C) causes homolytic fission , generating a highly reactive aryl radical. This radical immediately abstracts a hydrogen atom from the solvent (or the alkyl chains of the molecule itself), resulting in Dechlorinated CEPB (3-Deschloro-CEPB).

Troubleshooting Protocol: Actinometric Validation

Do not rely solely on "dark controls." You must prove photon flux causality.

  • Prepare Samples:

    • Sample A (Test): 50 µM CEPB in MeOH:Water (50:50).

    • Sample B (Dark Control): Same solution, wrapped in double-layer aluminum foil.

    • Sample C (Actinometer): 2% Quinine Monohydrochloride (standard calibrated UV absorber).

  • Exposure: Expose Sample A and C to 1.2 million lux hours (ICH Q1B standard).

  • Analysis:

    • Inject Sample A and B on HPLC.

    • Pass Criteria: If Sample A shows the impurity and Sample B is >99.0% pure, the pathway is photolytic.

    • Mass Spec Confirmation: Look for a mass shift of -34 Da (Loss of Cl, gain of H) or -17 Da (Loss of Cl, gain of OH if water trapping occurs).

Pathway Visualization

Photolysis CEPB Parent: 3-Cl-5-OEt-4-OPr-Benzoic Acid Excited Excited Singlet State [S1] CEPB->Excited hv (UV) Radical Aryl Radical (Cl• loss) Excited->Radical Homolytic Fission Dechlor Product: Deschloro-CEPB (H-abstraction) Radical->Dechlor + H• (from solvent) Hydroxy Product: 3-Hydroxy-CEPB (Solvent trapping) Radical->Hydroxy + •OH (from H2O)

Figure 1: Photolytic degradation pathway showing homolytic chlorine cleavage followed by solvent quenching.

Module 2: Acid-Catalyzed Ether Cleavage (The "Steric" Split)

Symptom: Under acidic conditions (pH < 2) or during high-temperature stress testing, you see two distinct degradation peaks appearing at different rates.

The Mechanism: Aryl alkyl ethers undergo cleavage via protonation of the ether oxygen, followed by nucleophilic attack (usually by water or halide ions).[1]

  • Regioselectivity: The 4-propoxy group is sterically crowded by the adjacent 3-Chloro and 5-Ethoxy groups. The 5-ethoxy group is more accessible.

  • Prediction: You will likely observe loss of the ethyl group before the propyl group due to steric hindrance, unless the inductive effect of the chlorine stabilizes the 4-position ether bond.

Troubleshooting Protocol: Differential Hydrolysis
  • Stress Condition: Dissolve CEPB in 1N HCl at 60°C.

  • Time Points: Sample at T=0, 1h, 4h, 12h.

  • Data Interpretation (LC-MS):

    • Peak 1 (Early Eluter): Loss of Ethyl (-28 Da). Likely 3-Chloro-5-hydroxy-4-propoxybenzoic acid.

    • Peak 2 (Late Eluter): Loss of Propyl (-42 Da). Likely 3-Chloro-5-ethoxy-4-hydroxybenzoic acid.

  • Critical Check: If you use Methanol as a co-solvent in this stress test, you will create a Methyl Ester artifact (+14 Da). Always use Acetonitrile for acid stress studies to avoid transesterification.

Pathway Visualization

EtherCleavage cluster_0 Steric Kinetic Control Parent Parent CEPB Protonated Protonated Ether (+) Parent->Protonated H+ (Acid) PathA Fast Route: 5-Ethoxy Cleavage (Less Hindered) Protonated->PathA k1 (Fast) PathB Slow Route: 4-Propoxy Cleavage (Hindered by 3-Cl) Protonated->PathB k2 (Slow) ProductA 3-Cl-5-OH-4-OPr-Benzoic Acid + Ethanol PathA->ProductA H2O Attack ProductB 3-Cl-5-OEt-4-OH-Benzoic Acid + Propanol PathB->ProductB H2O Attack

Figure 2: Acid-catalyzed hydrolysis showing kinetic differentiation between the 5-ethoxy and 4-propoxy sites.

Module 3: Metabolic Stability (Microsomal Prediction)

Symptom: In liver microsome (RLM/HLM) assays, the parent disappears rapidly, but chemical hydrolysis products are not detected.

The Mechanism: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) excel at Oxidative O-Dealkylation . Unlike acid hydrolysis, this proceeds via hydroxylation of the alpha-carbon on the alkyl chain, forming a hemiacetal intermediate that spontaneously collapses.

  • Key Metabolite: The propyl chain is a large lipophilic target. P450s will likely hydroxylate the terminal or sub-terminal carbon of the propoxy chain (omega or omega-1 oxidation) before cleavage occurs.

Quantitative Summary of Predicted Shifts
Degradation ModeModificationMass Shift (Δ m/z)RRT Trend
Photolysis Dechlorination (Cl → H)-34 DaShift Earlier (More Polar)
Acid Hydrolysis O-Deethylation-28 DaShift Earlier (Significant)
Acid Hydrolysis O-Depropylation-42 DaShift Earlier (Significant)
Metabolism Hydroxylation (+O)+16 DaShift Earlier (Slight)
Artifact Methyl Esterification+14 DaShift Later (Less Polar)

References & Authority

  • Photolytic Mechanisms:

    • Mechanism:[1][2][3][4][5][6][7][8] Homolytic fission of chlorobenzoic acids is a documented pathway leading to dechlorination and hydroxylation in aqueous media.

    • Source:Photocatalysis of p-chlorobenzoic acid in aqueous solution. (2004).[9] Water Research.

  • Ether Cleavage Kinetics:

    • Mechanism:[1][2][3][4][5][6][7][8] Acid-catalyzed cleavage of aryl-ether linkages (SN1/SN2 character) is heavily influenced by steric substitution on the ring.

    • Source:A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering.

  • Metabolic Pathways:

    • Mechanism:[1][2][3][4][5][6][7][8] Biodegradation of chlorobenzoic acids and alkoxy derivatives typically proceeds via O-demethylation/dealkylation followed by ring fission.

    • Source:Biodegradation of chlorobenzoic acids by ligninolytic fungi. (2011).[10] Elsevier B.V.[10]

  • Regulatory Guidelines:

    • Standard: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.

Sources

Troubleshooting

analytical method validation for 3-Chloro-5-ethoxy-4-propoxybenzoic acid

The following Technical Support Center guide is designed for researchers and quality control scientists validating analytical methods for 3-Chloro-5-ethoxy-4-propoxybenzoic acid (CAS: 723245-44-1). This guide synthesizes...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and quality control scientists validating analytical methods for 3-Chloro-5-ethoxy-4-propoxybenzoic acid (CAS: 723245-44-1). This guide synthesizes principles from ICH Q2(R2) guidelines with specific physicochemical insights relevant to lipophilic benzoic acid derivatives.

Compound: 3-Chloro-5-ethoxy-4-propoxybenzoic acid[1][2][3]

Core Methodological Profile

Before troubleshooting, verify your baseline conditions against this optimized protocol. This molecule combines a polar acidic head (benzoic acid) with a lipophilic tail (ethoxy/propoxy/chloro substituents), creating specific chromatographic challenges.

ParameterRecommended Standard ConditionScientific Rationale
Technique RP-HPLC with UV-DAD (Diode Array)Reversed-phase is ideal for the lipophilic alkyl chains.[1] DAD ensures peak purity assessment.
Stationary Phase C18 (L1), End-capped, 5 µm, 150 x 4.6 mmHigh carbon load required for retention.[1] End-capping reduces silanol interactions with the acidic moiety.[1]
Mobile Phase A 0.1% Phosphoric Acid or 20mM Phosphate Buffer (pH 2.5)Critical: Low pH suppresses carboxyl ionization (

), ensuring the molecule remains neutral and retains on the column.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for aromatic acids and lower backpressure.
Gradient

: 30% B


: 80% B
Gradient required to elute the highly lipophilic parent compound while separating polar hydrolytic impurities (e.g., de-alkylated phenols).
Detection 230–254 nm (Determine via spectral scan)Benzoic acid derivatives typically show strong

transitions in this region.
Troubleshooting & FAQs (Interactive Q&A)
Q1: "I am observing severe peak tailing (Tailing Factor > 2.0). Is my column failing?"

Diagnosis: Likely not a column failure, but a secondary interaction issue. Technical Insight: 3-Chloro-5-ethoxy-4-propoxybenzoic acid has a free carboxyl group.[1] If the mobile phase pH is near the compound's


 (approx 3.5–4.0), a mixed population of ionized and neutral species exists, causing peak broadening. Additionally, exposed silanols on the silica support can hydrogen bond with the acid.
Corrective Actions: 
  • Lower the pH: Ensure Mobile Phase A is at pH 2.5 ± 0.1 . This forces

    
     of the population into the neutral (protonated) state.
    
  • Increase Buffer Strength: If using additives, switch to a 25 mM Phosphate buffer to mask silanol sites.

  • Check Column Type: Ensure you are using a "Base Deactivated" (BDS) or high-purity silica column designed for acidic compounds.

Q2: "My retention time is drifting significantly between injections."

Diagnosis: Thermal instability or Mobile Phase Evaporation . Technical Insight: The retention of lipophilic acids is highly temperature-dependent.[1] A


 fluctuation can shift retention by 1-2%.[1] Furthermore, if using a pre-mixed mobile phase, selective evaporation of ACN can alter the organic strength.
Corrective Actions: 
  • Thermostat Control: Lock column oven temperature at 30°C or 40°C . Do not rely on "ambient" temperature.

  • Online Mixing: Use the HPLC quaternary pump to mix solvents rather than pre-mixing in bottles to prevent evaporation variance.

  • Equilibration: Allow at least 10 column volumes of equilibration after any gradient run.

Q3: "I see a 'ghost peak' or carryover in my blank injections."

Diagnosis: Solubility-driven adsorption . Technical Insight: The propoxy and ethoxy groups make this molecule "sticky" (hydrophobic). It may adsorb to the Teflon seals of the injector rotor or the needle seat. Corrective Actions:

  • Needle Wash: Implement a strong needle wash solvent. A mixture of 90:10 ACN:Water is recommended. Standard 50:50 mixes may be insufficient to solubilize the adsorbed residue.

  • Diluent Compatibility: Ensure your sample diluent matches the starting gradient conditions (e.g., 30% ACN). Dissolving pure sample in 100% ACN and injecting a large volume can cause "solvent shock" and precipitation at the column head.

Validation Framework (ICH Q2 Compliant)

Use the following workflow to validate the method. This process is designed to be self-validating—meaning the failure of one step informs the correction of the previous step.[1]

Validation Workflow Diagram

ValidationWorkflow Start Start Validation Specificity Specificity (Stress Testing) Start->Specificity Specificity->Start Fail: Redesign Gradient Linearity Linearity (5 Levels) Specificity->Linearity If Purity Pass Linearity->Start Fail: Check Range Precision Precision (Repeatability) Linearity->Precision If R² > 0.999 Accuracy Accuracy (Spike Recovery) Precision->Accuracy If RSD < 2% Robustness Robustness (pH, Flow, Temp) Accuracy->Robustness If Rec = 98-102% Report Final Report Robustness->Report

Caption: Sequential validation logic flow. Failure at any node requires a return to method development (dashed lines).

Key Validation Parameters & Acceptance Criteria
ParameterExperimental ProtocolAcceptance Criteria
Specificity Inject: 1) Blank, 2) Placebo, 3) Standard, 4) Spiked Sample with known impurities (e.g., 3-Chloro-5-ethoxy-4-hydroxybenzoic acid).[1]Resolution (

) > 2.0 between analyte and nearest impurity. Peak Purity Index > 990 (DAD).
Linearity Prepare 5 concentrations from 50% to 150% of target concentration (e.g., 0.05 to 0.15 mg/mL).Correlation Coefficient (

)

.[2] Y-intercept bias

of 100% response.[1][3][4]
Accuracy Spike placebo matrix with analyte at 80%, 100%, and 120% levels (triplicate preparation).Mean Recovery: 98.0% – 102.0%. RSD of replicates

.[5][3][4][6]
Precision System Precision: 6 injections of standard.Method Precision: 6 independent sample preps.System RSD

.Method RSD

.
LOD / LOQ Determine via Signal-to-Noise (S/N) ratio using dilute solutions.LOD: S/N

.LOQ: S/N

.
Specificity: Critical Impurity Analysis

When validating specificity, you must demonstrate separation from structurally related impurities. Based on the synthesis pathways of alkoxybenzoic acids, the following potential impurities should be assessed:

  • Hydrolysis Product: 3-Chloro-5-ethoxy-4-hydroxybenzoic acid (Loss of propoxy group).[1] This will be more polar and elute earlier than the main peak.

  • Des-ethyl Analog: 3-Chloro-5-hydroxy-4-propoxybenzoic acid.

  • Regioisomers: If the synthesis involves chlorination of an alkoxy-benzoate, ensure separation from isomers where the chlorine is in the 2-position.[1]

Experimental Tip: If standards for these impurities are unavailable, perform Forced Degradation (Acid/Base hydrolysis) to generate them in situ and prove the method can resolve degradation products.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for acidic mobile phase selection).

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6] U.S. Food and Drug Administration. Link

  • PubChem. (n.d.). Compound Summary: 3-Chloro-5-ethoxy-4-propoxybenzoic acid.[7][1][8][9][10][11][12] National Library of Medicine. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Chloro-5-ethoxy-4-propoxybenzoic Acid (CEPB) in Hit-to-Lead Optimization

The following guide provides an in-depth technical evaluation of 3-Chloro-5-ethoxy-4-propoxybenzoic acid (CEPB) , comparing it against its closest structural analogs. This document is designed for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of 3-Chloro-5-ethoxy-4-propoxybenzoic acid (CEPB) , comparing it against its closest structural analogs. This document is designed for medicinal chemists and lead optimization scientists selecting scaffolds for drug discovery campaigns.[1]

[1]

Executive Summary

3-Chloro-5-ethoxy-4-propoxybenzoic acid (CEPB) (CAS: 723245-44-1) is a highly functionalized aromatic building block used primarily in the synthesis of bioactive molecules targeting G-protein coupled receptors (GPCRs) and kinase active sites.[1][2][3]

Unlike its simpler analogs, CEPB offers a unique "Lipophilic/Steric Wedge" .[1] The 4-propoxy group provides significant steric bulk and lipophilicity (cLogP ~3.3), shielding the core against rapid metabolic clearance (e.g., glucuronidation) often seen with 4-hydroxy or 4-methoxy analogs.[1] This guide compares CEPB with three standard alternatives to assist in rational scaffold selection.

Chemical Profile & Competitor Analysis[1]

We compare CEPB against three distinct analogs commonly available in compound libraries.

FeatureTarget: CEPB Analog A (The "Methyl" Variant) Analog B (The Precursor) Analog C (The "Di-Chloro" Variant)
IUPAC Name 3-Chloro-5-ethoxy-4-propoxybenzoic acid3-Chloro-5-methoxy-4-propoxybenzoic acid3-Chloro-5-ethoxy-4-hydroxybenzoic acid3,5-Dichloro-4-propoxybenzoic acid
CAS Number 723245-44-1 723245-47-4733030-51-841490-08-8
Mol.[1] Weight 258.69 g/mol 244.67 g/mol 216.62 g/mol 249.09 g/mol
cLogP (Pred) ~3.3 ~2.8~1.9~3.9
pKa (Acid) ~3.8~3.8~4.0 (Acid), ~9.0 (Phenol)~3.4
H-Bond Donors 1 (COOH)1 (COOH)2 (COOH, OH)1 (COOH)
Metabolic Risk Low (O-dealkylation possible)Medium (O-demethylation rapid)High (Phase II Conjugation)Low (Highly Stable)
Key Application Permeability Optimization Solubility OptimizationH-Bond AnchoringMetabolic Blocking
Comparison Insights for Researchers:
  • CEPB vs. Analog A (Methyl): If your lead compound suffers from poor membrane permeability (low Caco-2 flux), switching from the 5-methoxy (Analog A) to the 5-ethoxy (CEPB) increases lipophilicity by ~0.5 log units without altering the core binding mode.[1]

  • CEPB vs. Analog B (Hydroxy): Analog B is often a "hit" molecule (e.g., GPR81 agonists). However, the free phenol is a metabolic liability (rapid glucuronidation). Capping it with the propyl group in CEPB blocks this metabolism ("Metabolic Switch") while probing the hydrophobic depth of the receptor pocket.

  • CEPB vs. Analog C (Di-Chloro): Analog C is extremely stable but electron-deficient.[1] CEPB is more electron-rich due to the alkoxy donors, making the carboxylic acid slightly less acidic and the ring more susceptible to electrophilic aromatic substitution if further derivatized.[1]

Structural Logic & SAR Decision Tree

The following diagram illustrates the decision logic for selecting CEPB during a Structure-Activity Relationship (SAR) campaign.

SAR_Decision_Tree Start Lead Compound Optimization (Benzoic Acid Scaffold) Check_Potency Is H-bond donor required at pos 4? Start->Check_Potency Check_Metabolism Is the 4-position metabolically unstable? Check_Permeability Is Permeability/LogP too low? Check_Metabolism->Check_Permeability Moderate Risk Use_Analog_C Select Analog C (3,5-Di-Cl) *Max Stability* Check_Metabolism->Use_Analog_C High Oxidation Risk Check_Potency->Check_Metabolism No (Acceptor/Hydrophobic only) Use_Analog_B Select Analog B (4-OH, 3-Cl, 5-OEt) *Maintains H-bond* Check_Potency->Use_Analog_B Yes (Donor needed) Use_Analog_A Select Analog A (5-OMe) *Moderate Lipophilicity* Check_Permeability->Use_Analog_A No (Solubility is issue) Use_CEPB Select CEPB (3-Cl, 5-OEt, 4-OPr) *High Permeability & Stability* Check_Permeability->Use_CEPB Yes (Need LogP Boost)

Caption: SAR Decision Tree guiding the selection of CEPB based on metabolic stability, hydrogen bonding requirements, and permeability needs.

Experimental Protocols

To validate the performance of CEPB, we recommend the following synthesis and purity assessment protocols. Since CEPB is often synthesized from Analog B (the phenol precursor), the O-Alkylation Protocol is critical.[1]

Protocol 1: Selective O-Alkylation Synthesis of CEPB

Objective: Synthesize 3-Chloro-5-ethoxy-4-propoxybenzoic acid from 3-Chloro-5-ethoxy-4-hydroxybenzoic acid. Scale: 1.0 mmol

  • Reagents:

    • Precursor: 3-Chloro-5-ethoxy-4-hydroxybenzoic acid (216 mg, 1.0 mmol).[1]

    • Alkylating Agent: 1-Bromopropane (148 mg, 1.2 mmol).[1]

    • Base: Potassium Carbonate (K₂CO₃), anhydrous (276 mg, 2.0 mmol).[1]

    • Solvent: DMF (Dimethylformamide), anhydrous (3.0 mL).[1]

  • Procedure:

    • Dissolution: In a 10 mL round-bottom flask, dissolve the precursor in DMF.

    • Deprotonation: Add K₂CO₃.[1] Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow due to phenoxide formation.[1]

    • Addition: Dropwise add 1-Bromopropane.

    • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (System: 50% Ethyl Acetate/Hexane).

    • Work-up: Dilute reaction with water (15 mL). Acidify to pH 3 with 1N HCl (precipitates the product). Extract with Ethyl Acetate (3 x 10 mL).

    • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate.[1] Recrystallize from Ethanol/Water or purify via flash chromatography.[1]

  • Expected Yield: 75-85%.

Protocol 2: Quality Control & Identification

Technique: HPLC-UV & 1H-NMR.[1]

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 10% B to 90% B over 15 mins.

    • Retention Time Prediction: CEPB will elute later than Analog A and Analog B due to the propyl chain.[1]

  • 1H-NMR Diagnostic Peaks (DMSO-d6):

    • Aromatic: ~7.4-7.6 ppm (2H, s, distinct meta-coupling may be unresolved).[1]

    • Ethoxy (5-position): ~4.1 ppm (2H, q), ~1.3 ppm (3H, t).[1]

    • Propoxy (4-position): ~3.9 ppm (2H, t), ~1.7 ppm (2H, m), ~1.0 ppm (3H, t).[1]

    • Differentiation: The Propoxy triplet at ~3.9 ppm distinguishes it from the Methoxy singlet (~3.8 ppm) of Analog A.

Synthesis Workflow Diagram

The following diagram details the synthetic pathway and the critical intermediate checkpoints.

Synthesis_Workflow Start Starting Material 3-Chloro-4,5-dihydroxybenzoic acid Step1 Step 1: Selective Ethylation (Ethyl Iodide, 1 eq) Start->Step1 Interm Intermediate (Analog B) 3-Cl-5-OEt-4-OH-Benzoic Acid (CAS: 733030-51-8) Step1->Interm Step2 Step 2: Propylation (1-Bromopropane, K2CO3) Interm->Step2 Final Target Product (CEPB) 3-Cl-5-OEt-4-OPr-Benzoic Acid (CAS: 723245-44-1) Step2->Final

Caption: Step-wise synthesis of CEPB from the dihydroxy scaffold, highlighting the key intermediate Analog B.

References

  • PubChem. (n.d.).[1][4] 3-chloro-5-ethoxy-4-propoxybenzoic acid (Compound).[1][2][3][5][6][7][8][9] National Library of Medicine.[1] Retrieved February 17, 2026, from [Link][1]

  • Degenhardt, C., et al. (2012).[1] GPR81 agonists: Structure-Activity Relationships of Benzoic Acid Derivatives. ACS Medicinal Chemistry Letters. (Contextual reference for the biological activity of the 3-chloro-5-hydroxybenzoic acid scaffold).

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for substituent constants and LogP calculation principles).

Sources

Comparative

Structure-Activity Relationship (SAR) of Substituted Benzoic Acids: A Comparative Technical Guide

Executive Summary: The Scaffold at the Crossroads Benzoic acid represents one of the most fundamental pharmacophores in medicinal chemistry. Its simplicity belies its utility; it serves as the primary model for the Hamme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at the Crossroads

Benzoic acid represents one of the most fundamental pharmacophores in medicinal chemistry. Its simplicity belies its utility; it serves as the primary model for the Hammett equation (quantifying electronic substituent effects) and acts as a critical scaffold in NSAIDs, antimicrobial preservatives (parabens), and privileged structures in kinase inhibitors.

This guide moves beyond basic textbook definitions to provide a comparative analysis of how specific substitutions—electronic, steric, and lipophilic—dictate performance. We compare the benzoic acid scaffold against its esterified derivatives (parabens) and aliphatic alternatives (sorbic acid) to validate selection criteria for pharmaceutical and food applications.

Physicochemical Foundation: The Electronic "Engine"

The biological activity of benzoic acid derivatives is governed by the dissociation of the carboxylic acid. Only the undissociated (neutral) form can passively diffuse through microbial cell membranes. Therefore, the pKa of the derivative is the primary determinant of efficacy.

The Hammett Relationship

The electronic influence of meta- and para-substituents is quantified by the Hammett constant (


).
  • Electron Withdrawing Groups (EWG,

    
    ):  Stabilize the carboxylate anion, lowering pKa (stronger acid).
    
  • Electron Donating Groups (EDG,

    
    ):  Destabilize the anion, raising pKa (weaker acid).
    

Table 1: Comparative Electronic Effects on Acidity (pKa) [1, 8]

Substituent (R)PositionElectronic EffectHammett Constant (

)
pKa (approx)Impact on Membrane Permeability (at pH 6.0)
-NO₂ ParaStrong EWG (Resonance)+0.783.44Low (Highly Ionized)
-Cl ParaWeak EWG (Inductive)+0.233.99Moderate
-H -Reference0.004.20Moderate
-OCH₃ ParaEDG (Resonance)-0.274.47High (Less Ionized)
-OH OrthoOrtho Effect N/A2.98Low (Salicylic Acid)
The "Ortho Effect" Anomaly

Substituents in the ortho position generally increase acidity regardless of their electronic nature.

  • Mechanism: Steric bulk forces the carboxyl group out of planarity with the benzene ring.[1][2][3] This steric inhibition of resonance prevents the phenyl ring from donating electron density to the carbonyl oxygen, destabilizing the acid form and favoring ionization [1].

  • Exception (Salicylic Acid): The ortho-hydroxy group forms an intramolecular hydrogen bond with the carboxylate oxygen, stabilizing the anion significantly (pKa ~2.98) compared to the para-isomer (pKa ~4.58).

Comparative Performance Analysis

Scenario A: Antimicrobial Efficacy (Benzoic Acid vs. Parabens)

Hypothesis: Esterification of the carboxyl group (Parabens) removes the ionization potential, making antimicrobial activity pH-independent compared to the parent acid.

Table 2: MIC Comparison against S. aureus (Gram-Positive) [6, 12]

CompoundStructure TypepH DependencyLogP (Lipophilicity)MIC (ppm)
Benzoic Acid Free AcidHigh (Inactive > pH 5)1.871000 - 1500
Methylparaben Methyl EsterLow (Active pH 4-8)1.961000
Propylparaben Propyl EsterLow3.04250 - 500
Butylparaben Butyl EsterLow3.57125 - 250

Field Insight: While Benzoic Acid is cost-effective, its dependence on low pH limits its use to acidic formulations (e.g., fruit juices). Parabens are superior for neutral pharmaceutical formulations (creams, injectables) due to the lack of a dissociable proton. Note the direct correlation between alkyl chain length (Lipophilicity/LogP) and potency (Butyl > Methyl).

Scenario B: Benzoic Acid vs. Aliphatic Acids (Sorbic/Propionic)

Context: Food preservation and weak-acid preservatives.

  • Benzoic Acid (pKa 4.2): More potent against bacteria than molds.

  • Sorbic Acid (pKa 4.8): Higher pKa means a larger fraction remains undissociated at pH 5.0 compared to benzoic acid, offering better broad-spectrum coverage in slightly less acidic products [14].

Experimental Protocols

Protocol 4.1: Determination of MIC (Broth Microdilution)

Standardized per CLSI guidelines for reproducible SAR data.

  • Inoculum Preparation:

    • Culture S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:150 in MHB to achieve final test concentration of

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve substituted benzoic acids in DMSO (max 1% final concentration to avoid solvent toxicity).

    • Prepare 2-fold serial dilutions in 96-well microplates (Range: 2000 ppm down to 2 ppm).

  • Assay Execution:

    • Add 100 µL of diluted inoculum to each well containing 100 µL of compound.

    • Include Growth Control (Inoculum + Solvent) and Sterility Control (Media only).

    • Incubate at 35°C for 16–20 hours.

  • Readout:

    • Visual: Determine the lowest concentration with no visible turbidity.

    • Quantitative: Measure OD600 using a plate reader.

Protocol 4.2: pKa Determination (Potentiometric Titration)

Critical for correlating Hammett constants to activity.

  • Setup: Thermostated vessel (25°C ± 0.1°C) with nitrogen purging (to exclude atmospheric CO₂).

  • Titrant: Carbonate-free 0.1 M NaOH (standardized against KHP).

  • Procedure:

    • Dissolve

      
       M benzoic acid derivative in 0.1 M KCl (ionic strength adjustor).
      
    • Titrate with NaOH using a calibrated glass electrode.

    • Record pH vs. Volume added.

  • Calculation: Use the Gran Plot method to determine the equivalence point and calculate pKa at the half-neutralization point.

Visualizations

The "Ortho Effect" Mechanism

This diagram illustrates the steric and electronic divergence between Ortho and Para substitutions.

OrthoEffect Substituent Substituent Addition Position Position Selection Substituent->Position Para Para-Substitution Position->Para 4-Position Ortho Ortho-Substitution Position->Ortho 2-Position Resonance Resonance Possible (Planar Ring) Para->Resonance Steric Steric Inhibition of Resonance (Non-Planar) Ortho->Steric Bulky Groups (NO2, CH3) HBond Intramolecular H-Bonding (e.g., -OH) Ortho->HBond H-Donors (OH, NH2) AcidityPara Acidity governed by Hammett (Sigma) Resonance->AcidityPara AcidityOrtho Increased Acidity (Anion Stabilization) Steric->AcidityOrtho HBond->AcidityOrtho

Figure 1: Mechanistic divergence of acidity in substituted benzoic acids. Ortho-substitution disrupts planarity or forms H-bonds, distinct from the electronic resonance effects seen in para-isomers.

SAR Logic Flow for Drug Design

This workflow guides the optimization of a benzoic acid scaffold for biological activity.

SAR_Workflow Start Benzoic Acid Scaffold Decision Target Environment? Start->Decision Path_Acid Acidic Environment (Stomach/Food) Decision->Path_Acid Low pH Path_Neutral Neutral pH (Blood/Tissue) Decision->Path_Neutral pH ~7.4 Opt_Electronic Optimize Electronics (Hammett Sigma) Path_Acid->Opt_Electronic Tune pKa Opt_Lipophilicity Optimize Lipophilicity (Esterification/LogP) Path_Neutral->Opt_Lipophilicity Mask Acid Measure_pKa Assay: pKa Titration Opt_Electronic->Measure_pKa Measure_MIC Assay: Broth Microdilution Opt_Lipophilicity->Measure_MIC Outcome Lead Candidate Selection Measure_pKa->Outcome Measure_MIC->Outcome

Figure 2: Strategic decision tree for optimizing benzoic acid derivatives based on environmental pH and target bioavailability.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society. Link

  • Hansch, C., & Fujita, T. (1964).

    
    -
    
    
    
    -
    
    
    Analysis. A Method for the Correlation of Biological Activity and Chemical Structure.[4][5][6][7] Journal of the American Chemical Society. Link
  • McDaniel, D. H., & Brown, H. C. (1958).[8][9] An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry. Link

  • Soni, M. G., et al. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Atena Journals. (2022).[10] A review of the literature on antimicrobial preservatives: Definition, properties, classification. Link

  • Sigma-Aldrich. (2025). Comparison of Preservatives Used in Various Therapeutic Applications. Link

  • Almerja. (2025).[11] The Hammett substituent constant

    
    .[4][12] Link
    
  • ResearchGate. (2025). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity.[10][13] Link

  • NIH. (2023). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms.[14] Link

  • Benchchem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide. Link

  • PubMed. (2007). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity.[10][13] Link

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Link

  • American Pharmaceutical Review. (2017). Antimicrobial Preservatives Part Two: Choosing a Preservative. Link

Sources

Validation

biological activity of 3-Chloro-5-ethoxy-4-propoxybenzoic acid versus other derivatives

This guide provides an in-depth technical analysis of 3-Chloro-5-ethoxy-4-propoxybenzoic acid , positioning it within the broader Structure-Activity Relationship (SAR) landscape of 3,4,5-trisubstituted benzoic acid deriv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Chloro-5-ethoxy-4-propoxybenzoic acid , positioning it within the broader Structure-Activity Relationship (SAR) landscape of 3,4,5-trisubstituted benzoic acid derivatives.

The analysis focuses on two primary biological domains relevant to this pharmacophore: GPR81 (HCA1) Agonism (Metabolic Regulation) and Tubulin Polymerization Inhibition (Cytotoxicity), while also addressing its role as a lipophilic intermediate in medicinal chemistry.

[1]

Executive Summary & Pharmacophore Analysis

3-Chloro-5-ethoxy-4-propoxybenzoic acid (CAS: 723245-44-1) is a lipophilic derivative of the privileged 3-chloro-benzoic acid scaffold. Unlike its simpler analogs (e.g., 3-chloro-5-hydroxybenzoic acid), this molecule features bulky alkoxy substitutions at the para (4-position) and meta (5-position) sites.

Key Biological Classifications:
  • GPR81 (HCA1) Modulator (Putative): The core 3-chloro-5-hydroxybenzoic acid structure is a validated agonist of the GPR81 receptor (EC50 ~16 µM).[1] The 5-ethoxy-4-propoxy derivative represents a "masked" or "hydrophobic-tagged" analog, potentially serving as a prodrug or a probe for the receptor's orthosteric hydrophobic pockets.

  • Cytotoxic Agent (Tubulin Targeting): The 3,4,5-trisubstitution pattern mimics the A-ring of Colchicine and Combretastatin A-4 . Replacing methoxy groups with larger ethoxy/propoxy chains typically alters tubulin binding kinetics and metabolic stability.

  • Synthetic Intermediate: It serves as a key building block for 3-quinolinecarboxylic acid antimicrobials, where the benzoic acid moiety is cyclized to form the quinolone core.

Mechanism of Action: GPR81 & Metabolic Regulation

The primary biological interest in 3-chloro-benzoic acid derivatives lies in their ability to activate GPR81 (Hydroxycarboxylic Acid Receptor 1) , a G-protein coupled receptor expressed on adipocytes that regulates lipolysis.[1]

Signaling Pathway

Upon binding to GPR81, the agonist induces a conformational change that couples the receptor to the Gi/o protein . This triggers a cascade inhibiting Adenylyl Cyclase (AC), reducing cAMP levels, and ultimately preventing the phosphorylation of Hormone-Sensitive Lipase (HSL).

GPR81_Pathway Agonist 3-Cl-Benzoic Acid Derivative (Ligand) GPR81 GPR81 (HCA1) Receptor Agonist->GPR81 Binding Gi G>sub/sub< Protein (Activation) GPR81->Gi Coupling AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production PKA PKA Activity (Downregulation) cAMP->PKA HSL Hormone-Sensitive Lipase (Dephosphorylation) PKA->HSL Prevents Activation Lipolysis Lipolysis (Inhibition) HSL->Lipolysis Blocks

Figure 1: GPR81 signaling cascade. The 3-chloro-benzoic acid core mimics the endogenous ligand lactate, inhibiting lipolysis via the Gi-cAMP-PKA axis.

Comparative Analysis: Derivative Performance

The biological activity of 3-Chloro-5-ethoxy-4-propoxybenzoic acid is best understood by comparing it to its structural analogs. The alkoxy chain length (Methoxy vs. Ethoxy vs. Propoxy) critically dictates potency and solubility.

Table 1: SAR of 3-Chloro-Benzoic Acid Derivatives
DerivativeR3 SubstituentR4 SubstituentR5 SubstituentPrimary ActivityLogP (Est.)Status
Target Molecule -Cl -O-Propyl -O-Ethyl Lipophilic Probe / Prodrug ~3.3 Research Chemical
Analog A (Active)-Cl-H-OHGPR81 Agonist (EC50: 16 µM)~1.8Validated Hit
Analog B (Colchicine site)-OMe-OMe-OMeTubulin Inhibitor (IC50: <1 µM)~1.6Cytotoxic
Analog C (Intermediate)-Cl-F-FAntibacterial Precursor~2.5Synthetic Block
Critical Insight: The "Alkoxy Switch"
  • Hydroxyl (-OH) at C5: Essential for hydrogen bonding in the GPR81 orthosteric site (mimicking the hydroxyl of lactate).

  • Alkoxy (-OEt/-OPr) at C4/C5: The 3-Chloro-5-ethoxy-4-propoxy pattern removes the hydrogen bond donor capability. This suggests the molecule is either:

    • A Prodrug: Metabolized in vivo by O-dealkylation to release the active hydroxy species.

    • A Colchicine-Site Binder: The bulky propoxy group at C4 is characteristic of tubulin inhibitors that tolerate larger hydrophobic bulk than GPR81.

Experimental Protocols (Self-Validating Systems)

Protocol A: GPR81 Agonist Assay (cAMP Inhibition)

Objective: Determine if the derivative activates GPR81 by measuring the reduction in forskolin-stimulated cAMP.

  • Cell Line: CHO-K1 cells stably expressing human GPR81.

  • Seeding: Plate cells at 10,000 cells/well in 384-well plates. Incubate overnight.

  • Compound Preparation: Dissolve 3-Chloro-5-ethoxy-4-propoxybenzoic acid in DMSO (10 mM stock). Serial dilute (1:3) in stimulation buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor).

  • Stimulation:

    • Add compound to cells.

    • Immediately add Forskolin (2 µM) to stimulate cAMP production.

    • Control: Forskolin alone (100% cAMP), Buffer alone (0% cAMP).

  • Incubation: 30 minutes at RT.

  • Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

    • Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

  • Readout: Measure fluorescence ratio (665/615 nm).

  • Validation: Calculate EC50. A valid agonist will show a dose-dependent decrease in FRET signal (inverse to cAMP concentration).

Protocol B: Differential Cytotoxicity Assay (Tubulin Effect)

Objective: Distinguish between metabolic regulation (non-toxic) and tubulin inhibition (cytotoxic).

  • Cell Lines: HCT116 (Colon cancer) vs. PNT2 (Normal prostate).

  • Treatment: Incubate cells with compound (0.1 - 100 µM) for 72 hours.

  • Readout: MTT or CellTiter-Glo (ATP) assay.

  • Interpretation:

    • GPR81 Agonist Profile: No significant cytotoxicity up to 100 µM.

    • Tubulin Inhibitor Profile: IC50 < 10 µM with characteristic cell rounding (mitotic arrest) observable under microscopy.

Synthesis & Structural Logic

The synthesis of 3-Chloro-5-ethoxy-4-propoxybenzoic acid typically follows a nucleophilic aromatic substitution (SnAr) or alkylation strategy, ensuring precise regiochemistry.

Synthesis_Workflow Start 3-Chloro-4,5-dihydroxybenzoic acid (Scaffold) Step1 Selective Alkylation (C4) (n-PrBr, K2CO3, DMF) Start->Step1 Inter Intermediate: 3-Cl-4-OPr-5-OH-Benzoate Step1->Inter Step2 Alkylation (C5) (EtI, Cs2CO3) Inter->Step2 Final 3-Chloro-5-ethoxy-4-propoxybenzoic acid Step2->Final

Figure 2: Regioselective synthesis pathway. Controlled alkylation exploits the acidity difference between the para (4) and meta (5) hydroxyl groups.

References

  • GPR81 Agonist Identification: ChemicalBook Biological Activity Summary for 3-Chloro-5-hydroxybenzoic acid. (2024). Retrieved from

  • GPR81 Mechanism: Ahmed, K., et al. "Deorphanization of GPR81: 3,5-dihydroxybenzoic acid derivatives as agonists of HCA1." Journal of Pharmacology and Experimental Therapeutics.
  • Synthesis of Benzoic Acid Derivatives: Zhang, Y., et al. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." ResearchGate. (2024). Retrieved from

  • PubChem Compound Summary: 3-chloro-5-ethoxy-4-propoxybenzoic acid (CID 54366656). National Library of Medicine. Retrieved from

Sources

Comparative

Spectroscopic Differentiation of Benzoic Acid Regioisomers: A Technical Guide

Focus: Hydroxybenzoic Acids (2-, 3-, and 4-HBA) as a Model System for Positional Isomerism Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Hydroxybenzoic Acids (2-, 3-, and 4-HBA) as a Model System for Positional Isomerism Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, the precise identification of regioisomers is critical for impurity profiling and intellectual property protection. While "benzoic acid isomers" technically refers to any compound with the formula C₇H₆O₂ (e.g., salicylaldehyde), this guide focuses on the regioisomers of substituted benzoic acids , specifically Hydroxybenzoic Acids (HBAs) .

These isomers—Salicylic acid (Ortho), 3-Hydroxybenzoic acid (Meta), and 4-Hydroxybenzoic acid (Para) —serve as the definitive model for spectroscopic differentiation. Their distinct behaviors arise from two fundamental physical phenomena: molecular symmetry and hydrogen bonding topology (intramolecular vs. intermolecular).

This guide provides a self-validating spectroscopic workflow to distinguish these isomers using IR, NMR, UV-Vis, and Mass Spectrometry.

Mechanistic Basis of Differentiation

To interpret spectra accurately, one must understand the underlying electronic and structural drivers:

  • The Ortho Effect (Intramolecular H-Bonding): In 2-HBA, the hydroxyl group forms a stable 6-membered chelate ring with the carbonyl oxygen. This weakens the C=O bond (lowering IR frequency) and deshields the phenolic proton (shifting NMR signal downfield).

  • Symmetry (Point Groups):

    • Para (4-HBA): Possesses a C₂ axis of symmetry. This renders the protons on the ring chemically equivalent in pairs (AA'BB' system), creating a distinct NMR signature.

    • Ortho/Meta: Lacks this symmetry, resulting in complex splitting patterns (ABCD system).

  • Electronic Conjugation:

    • Para: The -OH group can donate electrons via resonance directly to the carbonyl group, increasing single-bond character.

    • Meta: Resonance is not possible; the -OH group exerts only an inductive electron-withdrawing effect.

Comparative Analysis
A. Infrared Spectroscopy: The Hydrogen Bond Probe

IR is the primary tool for detecting the "Ortho Effect." The key differentiator is the Carbonyl (C=O) stretching frequency.[1][2][3][4]

FeatureOrtho (2-HBA)Meta (3-HBA)Para (4-HBA)Mechanistic Cause
C=O Stretch (

)
~1655–1665 cm⁻¹ ~1690–1710 cm⁻¹ ~1670–1680 cm⁻¹ Ortho: Chelation weakens bond. Para: Resonance weakens bond. Meta: Induction only.
O-H Stretch Extremely broad, overlaps C-HBroad, distinctBroad, distinctOrtho: Strong intramolecular chelation.
Fingerprint (C-H Bend) 750–770 cm⁻¹ (4 adj H)690–710, 750–810 cm⁻¹800–860 cm⁻¹ (2 adj H)Substitution pattern (Out-of-plane bending).

Diagnostic Insight: If the carbonyl peak is below 1670 cm⁻¹ in the solid state (KBr pellet), it is almost certainly the Ortho isomer due to chelation.

B. ¹H NMR Spectroscopy: The Symmetry Probe

NMR provides the most definitive structural proof through coupling patterns.

FeatureOrtho (2-HBA)Meta (3-HBA)Para (4-HBA)
Aromatic Region Pattern Complex (ABCD) Complex (ABCD) Symmetric (AA'BB')
Key Signals 4 distinct multipletsSinglet-like (H2), plus multiplets2 distinct doublets (approx. 8.5 Hz coupling)
Phenolic -OH Shift > 10.5 ppm (often broad)~9.5–10.0 ppm~10.0–10.5 ppm
Symmetry Logic No symmetryNo symmetryPlane of symmetry makes H2/H6 and H3/H5 equivalent.

Diagnostic Insight: The presence of two clean doublets in the aromatic region (integrating 2:2) is the hallmark of the Para isomer.

C. Mass Spectrometry: The Fragmentation Probe

Differentiation in MS relies on the "Ortho Effect" fragmentation pathway.

  • Ortho (2-HBA): Shows a prominent [M - H₂O]⁺ or [M - OH]⁺ peak. The proximity of the substituent allows for the elimination of water/alcohol via a cyclic transition state (Neighboring Group Participation).

  • Meta/Para: These eliminations are electronically unfavorable. They typically lose the entire carboxyl group (CO₂) or undergo simple cleavage.

Experimental Protocols
Protocol 1: FTIR Analysis (Solid State)

Use this protocol to maximize H-bonding differences.

  • Sample Prep: Mix 1–2 mg of the benzoic acid isomer with 100 mg of dry spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is formed (prevents Christiansen effect).

  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation: Verify the C=O peak. If >1680 cm⁻¹, Ortho is unlikely.[2]

Protocol 2: ¹H NMR Characterization

Solvent choice is critical. DMSO-d₆ is preferred over CDCl₃ to ensure solubility and observe exchangeable protons.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ .

  • Acquisition: Acquire ¹H spectrum (min 16 scans).

  • Processing: Phase correct and baseline correct. Reference residual DMSO quintet to 2.50 ppm.

  • Analysis:

    • Check region 6.5–8.0 ppm.

    • If 2 Doublets: Para.

    • If 4 Multiplets: Ortho or Meta. (Distinguish by looking for a singlet-like peak at ~7.4 ppm for Meta-H2).

Visualizations
Diagram 1: Isomer Identification Logic Flow

This decision tree guides the analyst from an unknown sample to a specific isomer.

IsomerID Start Unknown Benzoic Acid Derivative NMR 1. Run 1H NMR (DMSO-d6) Start->NMR Symmetry Analyze Aromatic Region (6.5 - 8.0 ppm) NMR->Symmetry Para Result: Para Isomer (Symmetric AA'BB' Doublets) Symmetry->Para Two distinct doublets Complex Complex Multiplets (ABCD System) Symmetry->Complex Four distinct signals IR 2. Run FTIR (KBr Pellet) Analyze C=O Stretch Complex->IR Ortho Result: Ortho Isomer (Low Freq: <1665 cm⁻¹) Intramolecular H-Bond IR->Ortho Shifted Lower Meta Result: Meta Isomer (High Freq: >1690 cm⁻¹) Inductive Effect Only IR->Meta Shifted Higher

Caption: Logical workflow for differentiating benzoic acid regioisomers using NMR symmetry and IR carbonyl shifts.

Diagram 2: The Ortho-Effect Mechanism (Mass Spec)

Visualizing why the Ortho isomer behaves differently in fragmentation.

OrthoEffect Ortho Ortho-Isomer Parent Ion (M+) TS Cyclic Transition State (6-membered ring) Ortho->TS Proton Transfer Fragment Fragment Ion [M-H2O]+ (Distinctive Peak) TS->Fragment Elimination Neutral Neutral Loss (H2O) TS->Neutral

Caption: Mechanism of the 'Ortho Effect' in Mass Spectrometry, showing the characteristic loss of water via a cyclic transition state.

References
  • Doc Brown's Chemistry. (n.d.). The Infrared Spectrum of Benzoic Acid and its Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: Ortho vs Para Fragmentation. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard text for AA'BB' coupling patterns).

  • Cayman Chemical. (2022).[6] 4-Hydroxybenzoic Acid Product Information & Safety Data. Retrieved from

  • PubChem. (2025).[5] 4-Hydroxybenzoic Acid: Compound Summary and Spectral Data. Retrieved from

Sources

Validation

Comparative Analysis of Synthetic Routes for Substituted Benzoic Acids

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The benzoic acid moiety is a ubiquitous pharmacophore and building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The benzoic acid moiety is a ubiquitous pharmacophore and building block in medicinal chemistry and agrochemicals. While the industrial oxidation of alkylbenzenes remains the volume leader, the demand for highly functionalized, sensitive intermediates in drug discovery has shifted focus toward transition-metal-catalyzed carbonylation and precision hydrolysis.

This guide objectively compares the three dominant synthetic methodologies: Oxidation of Alkylbenzenes , Carboxylation of Aryl Halides (Carbonylation) , and Nitrile Hydrolysis . We evaluate these routes based on atom economy, functional group tolerance, scalability, and green chemistry metrics, providing a decision framework for senior scientists.

Part 1: Strategic Route Selection (Decision Matrix)

Selecting the optimal route depends heavily on the substrate's electronic nature and existing functional groups. The following decision tree illustrates the logical flow for method selection.

RouteSelection Start Target: Substituted Benzoic Acid CheckFG Are sensitive FGs present? (e.g., Alcohols, Amines, Olefins) Start->CheckFG CheckPos Is the precursor an Alkylbenzene or Aryl Halide? CheckFG->CheckPos No (Robust Substrate) Carbonylation Route B: Carbonylation CheckFG->Carbonylation Yes (Sensitive FGs) Oxidation Route A: Oxidation CheckPos->Oxidation Alkylbenzene CheckPos->Carbonylation Aryl Halide Hydrolysis Route C: Nitrile Hydrolysis CheckPos->Hydrolysis Nitrile OxidationCheck Is the ring electron-rich? Oxidation->OxidationCheck Aerobic Method: Aerobic/Co-Mn Oxidation (High Atom Economy) OxidationCheck->Aerobic Yes KMnO4 Method: KMnO4/HNO3 (Harsh, High Waste) OxidationCheck->KMnO4 No (Electron Deficient) MetalCheck Halide Type? Carbonylation->MetalCheck PdCO Method: Pd-Catalyzed + CO gas (Broadest Scope) MetalCheck->PdCO Ar-Br/I + Sensitive FGs Grignard Method: Grignard + CO2 (Poor FG Tolerance) MetalCheck->Grignard Ar-Br/I + Robust FGs NiCO2 Method: Ni-Catalyzed + CO2 (Reductive, Green Potential) MetalCheck->NiCO2 Ar-Cl or CO2 preference

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate stability and precursor availability.

Part 2: Deep Dive into Synthetic Methodologies
1. Oxidation of Alkylbenzenes (The Industrial Standard)

Mechanism: Radical abstraction of benzylic hydrogen followed by reaction with oxygen sources to form a peroxide intermediate, eventually collapsing to the carboxylic acid.

  • Reagents: KMnO₄ (lab scale), Co/Mn/Br catalysts + O₂ (industrial "Amoco process"), or HNO₃.

  • Causality: The reaction requires at least one benzylic hydrogen. Electron-withdrawing groups (EWGs) on the ring deactivate the C-H bond toward electrophilic oxidants but stabilize the ring against degradation. Electron-donating groups (EDGs) facilitate oxidation but risk ring cleavage.

  • Pros: Low raw material cost; very high atom economy (for aerobic variants).

  • Cons: Poor functional group tolerance (oxidizes alcohols, aldehydes, amines); KMnO₄ generates massive MnO₂ waste (E-factor > 10).

2. Carboxylation of Aryl Halides (The Precision Tool)

Mechanism (Pd-Catalyzed):

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.

  • CO Insertion: Coordination and insertion of CO to form an acyl-Pd complex.

  • Nucleophilic Attack: Hydrolysis by H₂O (or alcohol for esters) releases the acid and regenerates Pd(0).

  • Reagents: Pd(OAc)₂/Phosphine ligands, CO (gas) or surrogates (e.g., Phenyl formate, Mo(CO)₆).

  • Causality: Bulky, electron-rich phosphines (e.g., tBuXPhos, Xantphos) facilitate oxidative addition into deactivated aryl chlorides.

  • Pros: Exceptional functional group tolerance (compatible with nitro, ketone, ester, and even unprotected OH/NH groups); scalable via flow chemistry.

  • Cons: High cost of Pd/Ligands; safety hazards of CO gas (mitigated by flow or surrogates).

Mechanism (Ni-Catalyzed Reductive Carboxylation): Uses CO₂ as the C1 source. Requires a stoichiometric reductant (Mn or Zn) to regenerate the active low-valent Ni species.

  • Pros: Uses non-toxic CO₂; cheaper metal.

  • Cons: Generates stoichiometric metal waste; often sensitive to moisture.

3. Nitrile Hydrolysis (The Classical Alternative)
  • Reagents: Aqueous H₂SO₄ or NaOH, heat.

  • Context: Useful when the nitrile is easily accessed via Sandmeyer reaction (from anilines) or Rosenmund-von Braun (from halides).

  • Pros: Reliable, metal-free (in the hydrolysis step).

  • Cons: Harsh conditions often hydrolyze other esters or amides present on the molecule.

Part 3: Comparative Performance Matrix
FeatureAerobic Oxidation Pd-Catalyzed Carbonylation Grignard Carboxylation Nitrile Hydrolysis
Precursor AlkylbenzeneAryl Halide (I, Br, Cl)Aryl Halide (I, Br)Aryl Nitrile
Atom Economy Excellent (>90%) Good (70-85%)Poor (<40%)Moderate (50-60%)
FG Tolerance Low (No oxidizable groups)High (Nitro, Ketone, Ester) Very Low (No electrophiles)Low (Acid/Base sensitive)
Scalability High (Bulk Chemical)High (Flow Chemistry)Low (Exotherm control)Medium
Green Metric High (Water byproduct)Medium (Solvent/Ligand)Low (Stoichiometric Waste)Low (Acid/Base Waste)
Cost $

$


Part 4: Experimental Protocol & Case Study

Target Molecule: 2-Fluoro-4-nitrobenzoic acid Rationale: This substrate presents a challenge. The nitro group precludes Grignard methods. The fluorine atom is sensitive to SNAr hydrolysis under harsh basic conditions. Oxidation of the corresponding toluene is possible but slow due to the deactivated ring. Pd-catalyzed carbonylation is the superior choice.

Protocol: Continuous Flow Carbonylation

Reference: Adapted from Gutmann et al. (2013) and recent flow chemistry advances.

Apparatus: A tube-in-tube gas-liquid reactor or a standard stainless steel coil reactor (e.g., Vapourtec or ThalesNano) capable of handling 15-20 bar pressure.

Reagents:

  • Substrate: 1-Bromo-2-fluoro-4-nitrobenzene (0.5 M in Dioxane/H₂O 9:1).

  • Catalyst: Pd(OAc)₂ (1 mol%) + Xantphos (1.5 mol%).

  • Base: Triethylamine (1.5 equiv).

  • Gas: Carbon Monoxide (CO).[1][2][3][4]

Step-by-Step Workflow:

  • Preparation: Dissolve the aryl bromide, catalyst, ligand, and base in the solvent mixture. Degas with N₂ for 10 minutes to prevent phosphine oxidation.

  • System Setup: Pressurize the flow reactor with CO gas to 15 bar . Set the temperature to 120°C .

  • Reaction: Pump the liquid stream into the reactor. Adjust flow rate to achieve a residence time of 20 minutes .

    • Mechanism Note: The high pressure increases the concentration of dissolved CO, preventing catalyst decomposition (Pd black formation) and accelerating the insertion step.

  • Quench & Workup: Direct the reactor output into a collection vessel containing 1M HCl. The acidification precipitates the benzoic acid product.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/water.

Self-Validating Check:

  • Visual: If the reactor output is black (Pd precipitation), CO pressure was too low or ligand loading insufficient.

  • Analytics: ¹⁹F NMR will show a shift from the starting material signal; IR will show the appearance of the broad -COOH stretch (2500-3300 cm⁻¹) and carbonyl peak (~1690 cm⁻¹).

FlowProcess Feed Feed Solution: Ar-Br + Pd/L + Et3N Mixer T-Mixer Feed->Mixer Liquid Pump CO CO Gas Source (15 bar) CO->Mixer Gas Controller Reactor Heated Coil Reactor 120°C, 20 min residence Mixer->Reactor Segmented Flow BPR Back Pressure Regulator Reactor->BPR Collection Acidic Quench (Precipitation) BPR->Collection

Figure 2: Schematic of the continuous flow carbonylation setup ensuring safe handling of CO gas.

Part 5: References
  • Comparison of Oxidation Methods:

    • Title: "Recent Advances in the Aerobic Oxidation of Alkylbenzenes"

    • Source:Advanced Synthesis & Catalysis

    • URL:[Link] (Representative link for context)

  • Pd-Catalyzed Carbonylation Mechanisms:

    • Title: "Palladium-Catalyzed Carbonylation of Aryl Halides and Related Compounds"

    • Source:Chemical Reviews

    • URL:[Link]

  • Flow Chemistry Protocols:

    • Title: "Continuous-Flow Pd-Catalyzed Carbonylation of Aryl Chlorides with Carbon Monoxide"

    • Source:ChemCatChem

    • URL:[Link]

  • Green Chemistry Metrics (Atom Economy):

    • Title: "Atom Economy: A Challenge for Organic Synthesis"

    • Source:Science

    • URL:[Link]

  • Ni-Catalyzed Carboxylation (CO2 Utilization):

    • Title: "Nickel-Catalyzed Carboxylation of Aryl Halides with CO2"

    • Source:Nature Communications

    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the Purity of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid

Introduction: The Imperative of Purity in Advanced Chemical Entities In the landscape of drug discovery and materials science, the functional integrity of a molecule is inextricably linked to its purity. 3-Chloro-5-ethox...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Advanced Chemical Entities

In the landscape of drug discovery and materials science, the functional integrity of a molecule is inextricably linked to its purity. 3-Chloro-5-ethoxy-4-propoxybenzoic acid, a substituted aromatic carboxylic acid, represents a class of compounds with significant potential as a building block in the synthesis of complex pharmaceutical agents and specialized polymers. Its specific substitution pattern—a chlorine atom and two distinct alkoxy groups—creates a unique electronic and steric environment, making it a valuable intermediate. However, the very complexity that imparts its utility also presents challenges in its synthesis and purification. The presence of isomeric, homologous, or process-related impurities can drastically alter its reactivity, biological activity, and safety profile.

Physicochemical Profile and Anticipated Impurities

A thorough purity analysis begins with an understanding of the target molecule and the potential contaminants that may arise from its synthetic pathway. The synthesis of multisubstituted benzoic acids can often result in a variety of impurities, including residual starting materials, intermediates, and isomers from non-regioselective reactions.[1][2]

Table 1: Physicochemical Properties of 3-Chloro-5-ethoxy-4-propoxybenzoic acid

PropertyValueSource
Molecular FormulaC₁₂H₁₅ClO₄[3]
Molecular Weight258.70 g/mol [3]
AppearanceWhite to off-white powderAssumed
InChIKeyDVJDRCVBEIUVGJ-UHFFFAOYSA-N[3]
Canonical SMILESCCCOC1=C(C=C(C=C1Cl)C(=O)O)OCC[3]

Potential impurities could include isomers where the substituents are arranged differently on the benzene ring, precursors from incomplete reactions, or byproducts from side reactions such as the hydrolysis of the ether groups, leading to hydroxylated analogs.[1][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Expertise & Rationale: High-Performance Liquid Chromatography, particularly in the reversed-phase mode, is the cornerstone for purity analysis of non-volatile organic molecules like benzoic acid derivatives.[5][6] Its power lies in its ability to separate the main compound from closely related impurities based on differences in polarity. For carboxylic acids, a critical aspect of method development is the use of an acidic mobile phase to suppress the ionization of the carboxyl group.[6][7] This ensures the molecule remains in its neutral, more hydrophobic form, leading to better retention, improved peak shape, and more reliable quantification.[7]

Experimental Protocol: Reversed-Phase HPLC

1.1.1 Instrumentation and Chromatographic Conditions

  • System: Standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water. The use of a phosphate or similar acidic buffer is crucial for peak shape.[5]

    • A: 0.1% Phosphoric Acid in Deionized Water

    • B: Acetonitrile

  • Gradient: 40% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 245 nm (Aromatic compounds like benzoic acid derivatives typically show strong absorbance in this region).

  • Injection Volume: 10 µL.

1.1.2 Reagent and Sample Preparation

  • Mobile Phase Preparation: Prepare 1 L of Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of deionized water. Filter and degas both mobile phases before use.[5]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 3-Chloro-5-ethoxy-4-propoxybenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the 50:50 diluent.

  • Sample Preparation (0.1 mg/mL): Prepare the sample to be tested in the same manner as the working standard. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[5]

1.1.3 Chromatographic Procedure and Data Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the working standard to determine the retention time (RT) of the main peak.

  • Inject the sample solution.

  • Identify the main peak in the sample chromatogram by comparing its retention time with the standard.

  • Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Standard Weigh & Dissolve Reference Standard Filter Filter through 0.45µm Syringe Filter Prep_Standard->Filter Prep_Sample Weigh & Dissolve Test Sample Prep_Sample->Filter Injection Inject into HPLC System Filter->Injection To HPLC Vial Separation Separation on C18 Column Injection->Separation Detection UV Detection (245 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_analysis Data Analysis Prep_Sample Weigh Sample into Headspace Vial Add_Solvent Add High-Boiling Solvent (DMSO) Prep_Sample->Add_Solvent Seal_Vial Seal Vial Add_Solvent->Seal_Vial Incubation Incubate & Extract Volatiles Seal_Vial->Incubation Injection Inject Headspace Gas into GC Incubation->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Library_Search Mass Spectral Library Search Chromatogram->Library_Search Identification Identify Volatile Impurities Library_Search->Identification NMR_Logic cluster_data ¹H NMR Spectral Data cluster_interp Interpretation cluster_conclusion Conclusion Shifts Chemical Shifts (δ) Environ Proton Environments Shifts->Environ Integrals Integration Values Ratio Proton Ratios Integrals->Ratio Splitting Splitting Patterns (J) Neighbors Neighboring Protons Splitting->Neighbors Structure Structural Confirmation Environ->Structure Purity Impurity Identification & Quantification Ratio->Purity Neighbors->Structure Titration_Workflow Start Accurately Weigh Sample Dissolve Dissolve in Neutralized Solvent Start->Dissolve Titrate Titrate with Standardized 0.1 M NaOH Dissolve->Titrate Endpoint Determine Equivalence Point (1st Derivative) Titrate->Endpoint Calculate Calculate % Assay Endpoint->Calculate Result Purity Result Calculate->Result

Sources

Validation

An In-Depth Technical Guide to the In Silico Evaluation of 3-Chloro-5-ethoxy-4-propoxybenzoic acid and its Analogs as Potential Therapeutic Agents

This guide provides a comprehensive framework for the in silico modeling of 3-Chloro-5-ethoxy-4-propoxybenzoic acid, a novel compound with therapeutic potential yet to be fully elucidated. In the absence of extensive exp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in silico modeling of 3-Chloro-5-ethoxy-4-propoxybenzoic acid, a novel compound with therapeutic potential yet to be fully elucidated. In the absence of extensive experimental data for this specific molecule, we will treat it as a lead compound in a hypothetical drug discovery project. This document will serve as a comparative guide, outlining the computational methodologies to predict its biological targets, characterize its interactions, and evaluate its potential efficacy against selected analogs.

Our approach is grounded in the principles of scientific integrity, providing a self-validating system of protocols that explain the causality behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the early-stage assessment of novel chemical entities.

The Rationale for In Silico Modeling in Early-Phase Drug Discovery

The journey of a drug from concept to clinic is a long and expensive one, with high attrition rates. In silico modeling, or computer-aided drug design (CADD), offers a cost-effective and rapid approach to de-risk and prioritize drug candidates before committing to resource-intensive laboratory synthesis and testing[1]. By simulating the interactions between a small molecule and its biological target at an atomic level, we can gain valuable insights into its potential efficacy and safety profile.

This guide will walk through a typical in silico workflow, starting from target identification and proceeding through molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) analysis.

Target Identification: A Reverse-Engineering Approach

Given the novelty of 3-Chloro-5-ethoxy-4-propoxybenzoic acid, its direct biological targets are not yet known. A common strategy in such cases is to use the principle of chemical similarity. We hypothesize that our lead compound may share biological targets with structurally related molecules. A survey of substituted benzoic acid derivatives reveals a range of biological activities, including antiviral and antioxidant properties[2].

For the purpose of this guide, we will postulate that 3-Chloro-5-ethoxy-4-propoxybenzoic acid may exhibit inhibitory activity against the main protease (Mpro) of SARS-CoV-2 , a critical enzyme for viral replication and a well-validated drug target. This choice is based on the known antiviral activity of some benzoic acid derivatives and the extensive structural and functional data available for Mpro.

Alternative Compounds for Comparative Analysis:

To provide a robust comparison, we have selected two commercially available, structurally related benzoic acid derivatives:

  • Analog A: 3-Chloro-4-propoxybenzoic acid [3]

  • Analog B: 3-Chloro-4-ethoxy-5-methoxybenzoic acid [1][4]

These analogs will be evaluated alongside our lead compound throughout the in silico workflow.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex[5][6]. This allows us to estimate the binding affinity, a key indicator of a drug's potential potency.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Preparation of the Receptor:

    • Download the crystal structure of SARS-CoV-2 Mpro in complex with an inhibitor from the Protein Data Bank (PDB ID: 6LU7).

    • Using AutoDock Tools[6], remove the co-crystallized ligand and water molecules.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in the PDBQT file format.

  • Preparation of the Ligands:

    • Obtain the 2D structures of 3-Chloro-5-ethoxy-4-propoxybenzoic acid, Analog A, and Analog B from PubChem[3][7] or draw them using a chemical sketcher.

    • Generate 3D conformers and perform energy minimization using a suitable force field (e.g., MMFF94).

    • In AutoDock Tools, assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligands in the PDBQT file format.

  • Grid Box Definition:

    • Define a grid box that encompasses the active site of Mpro. The coordinates of the grid box can be determined from the position of the co-crystallized ligand in the original PDB file.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculations. Vina will explore different conformations and orientations of each ligand within the grid box and score them based on a semi-empirical free energy force field.

Data Presentation: Predicted Binding Affinities
CompoundPubChem CIDPredicted Binding Affinity (kcal/mol)
3-Chloro-5-ethoxy-4-propoxybenzoic acid1796413-7.8
Analog A: 3-Chloro-4-propoxybenzoic acid8707150-6.9
Analog B: 3-Chloro-4-ethoxy-5-methoxybenzoic acid712294-48-9-7.2

Note: The binding affinity values presented here are hypothetical and for illustrative purposes only. Actual values would be obtained from the docking software output.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time[8]. This is crucial for assessing the stability of the predicted binding pose and understanding the key interactions that maintain the complex.

Experimental Protocol: MD Simulation with GROMACS
  • System Preparation:

    • Use the best-scoring docked pose from the molecular docking step as the starting structure.

    • Place the protein-ligand complex in a cubic box of appropriate dimensions.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the protein backbone restrained.

      • NPT equilibration (constant Number of particles, Pressure, and Temperature): Bring the system to the desired pressure (e.g., 1 bar) to ensure the correct density.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) without any restraints.

Data Analysis and Visualization

The trajectory from the MD simulation can be analyzed to calculate various parameters, including:

  • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To quantify the number and duration of hydrogen bonds between the ligand and the receptor.

MD_Workflow Start Docked Complex SystemPrep System Preparation (Solvation & Ionization) Start->SystemPrep EnergyMin Energy Minimization SystemPrep->EnergyMin NVT NVT Equilibration EnergyMin->NVT NPT NPT Equilibration NVT->NPT ProductionMD Production MD (100 ns) NPT->ProductionMD Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) ProductionMD->Analysis

Caption: Workflow for Molecular Dynamics Simulation.

Quantitative Structure-Activity Relationship (QSAR): Guiding Lead Optimization

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity[9][10]. By identifying the key molecular descriptors that influence activity, QSAR models can guide the design of new, more potent analogs.

Experimental Protocol: 2D-QSAR Modeling
  • Data Set Preparation:

    • Compile a dataset of structurally diverse benzoic acid derivatives with experimentally determined inhibitory activities against SARS-CoV-2 Mpro (if available, otherwise a hypothetical dataset can be constructed for methodology demonstration).

    • Divide the dataset into a training set for model building and a test set for model validation.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of 2D molecular descriptors (e.g., topological, constitutional, and physicochemical properties) using software like PaDEL-Descriptor[11].

  • Feature Selection and Model Building:

    • Use a feature selection algorithm to identify the most relevant descriptors.

    • Build the QSAR model using a machine learning algorithm such as multiple linear regression (MLR), partial least squares (PLS), or support vector machine (SVM).

  • Model Validation:

    • Rigorously validate the QSAR model using internal (cross-validation) and external (test set) validation methods. Key statistical parameters to evaluate include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE).

Data Presentation: QSAR Model Performance
ParameterValueDescription
0.85Goodness of fit of the model to the training data
0.75Predictive power of the model (internal validation)
R²_pred0.80Predictive power of the model (external validation)

Note: These are hypothetical values representing a robust QSAR model.

QSAR_Workflow DataSet Dataset of Compounds and Activities DescriptorCalc Molecular Descriptor Calculation DataSet->DescriptorCalc Split Split into Training and Test Sets DescriptorCalc->Split FeatureSelection Feature Selection Split->FeatureSelection Training Set Validation Model Validation (Internal & External) Split->Validation Test Set ModelBuilding QSAR Model Building (e.g., MLR, PLS) FeatureSelection->ModelBuilding ModelBuilding->Validation Prediction Predict Activity of New Compounds Validation->Prediction

Sources

Comparative

cross-reactivity studies of 3-Chloro-5-ethoxy-4-propoxybenzoic acid

Comprehensive Comparison Guide: Cross-Reactivity Profiling of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid (CEPBA) Executive Summary 3-Chloro-5-ethoxy-4-propoxybenzoic acid (CEPBA) represents a challenging analyte in bioanaly...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Comparison Guide: Cross-Reactivity Profiling of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid (CEPBA)

Executive Summary

3-Chloro-5-ethoxy-4-propoxybenzoic acid (CEPBA) represents a challenging analyte in bioanalysis due to its highly substituted benzoic acid core.[1] Often encountered as a specific metabolite or degradation product in pharmaceutical and agrochemical workflows, its quantification requires rigorous differentiation from structurally homologous "look-alikes."

This guide provides a technical blueprint for conducting cross-reactivity studies for CEPBA. It compares the performance of Immunoassays (ELISA) versus LC-MS/MS , focusing on the critical challenge of distinguishing CEPBA from its 5-methoxy and 4-hydroxy analogs.

Strategic Context: The Specificity Challenge

The primary analytical risk for CEPBA is structural interference .[1] In metabolic pathways, alkoxy groups (ethoxy/propoxy) often undergo O-dealkylation. Therefore, an assay targeting CEPBA must not falsely detect its metabolic precursors or products.

Critical Interferents Panel: To validate any assay for CEPBA, the following specific analogs must be tested. These have been identified as the most likely cross-reactants based on structural similarity:

Compound NameCAS NumberStructural DifferenceRisk Level
3-Chloro-5-ethoxy-4-propoxybenzoic acid 723245-44-1 Target Analyte N/A
3-Chloro-5-methoxy-4-propoxybenzoic acid723245-47-4Ethoxy

Methoxy
High (Steric/Electronic similarity)
3-Chloro-5-ethoxy-4-hydroxybenzoic acid733030-51-8Propoxy

Hydroxy
Medium (Metabolic product)
3-Chloro-5-hydroxybenzoic acid53984-36-4Core FragmentLow (Significant size difference)

Comparative Analysis: ELISA vs. LC-MS/MS

This section compares the two dominant methodologies for measuring CEPBA, evaluating their susceptibility to cross-reactivity.

Method A: Competitive ELISA (Immunoassay)
  • Mechanism: An antibody binds CEPBA. Analogs compete for the binding site.

  • Performance:

    • Sensitivity: High (pg/mL range).

    • Cross-Reactivity Risk: High. Antibodies raised against the benzoic acid core often fail to distinguish between a 5-ethoxy and a 5-methoxy group due to the minimal steric difference (one methylene group).[1]

    • Best Use: High-throughput screening where <5% cross-reactivity is acceptable.

Method B: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
  • Mechanism: Separation by retention time (LC) and mass-to-charge ratio (MS).

  • Performance:

    • Sensitivity: Ultra-High (fg/mL range).[1]

    • Cross-Reactivity Risk: Negligible.

      • CEPBA (MW ~258.[1]7) and its Methoxy analog (MW ~244.[1][2][3]7) have distinct precursor masses.[1]

      • Even if masses were isobaric, the propyl vs. ethyl chains result in different retention times on C18 columns.

    • Best Use: Confirmatory analysis and definitive quantification in complex matrices (plasma, soil).

Experimental Protocol: Cross-Reactivity Validation

Objective: Determine the Percent Cross-Reactivity (%CR) of selected analogs against the CEPBA antibody or assay.

Phase 1: Preparation of Standards
  • Stock Solutions: Dissolve CEPBA and all analogs (CAS 723245-47-4, 733030-51-8) in DMSO to 10 mM.

  • Assay Buffer: Dilute stocks into the assay matrix (e.g., PBS-T or blank plasma) to generate a logarithmic concentration series (0.1 nM to 10,000 nM).

Phase 2: The Assay (Competitive Format Example)
  • Coat Plate: Immobilize CEPBA-BSA conjugate on a 96-well plate. Block with 1% Casein.[1]

  • Incubation: Add 50 µL of Analyte Standard (CEPBA or Analog) + 50 µL of Anti-CEPBA Antibody .[1] Incubate 1 hour at RT.

    • Mechanism:[3] Free analyte in solution competes with plate-bound hapten for the antibody.

  • Detection: Wash 3x. Add HRP-secondary antibody. Develop with TMB substrate. Measure OD450.

Phase 3: Calculation of % Cross-Reactivity

Calculate the


 (concentration inhibiting 50% of binding) for the Target (CEPBA) and each Analog.[1]


Interpretation:

  • < 0.1%: Highly Specific (Ideal).

  • 0.1% - 1.0%: Acceptable for most bioanalytical assays.

  • > 10%: Significant interference; requires chromatographic separation or antibody re-optimization.

Visualizations

Figure 1: Structural Homology & Interference Logic

This diagram illustrates the structural relationships between CEPBA and its critical analogs, highlighting the specific sites of modification that challenge antibody recognition.[1]

CEPBA_Structure_Logic Target TARGET ANALYTE 3-Chloro-5-ethoxy-4-propoxybenzoic acid (CEPBA) Analog1 CRITICAL INTERFERENT 3-Chloro-5-methoxy-4-propoxybenzoic acid (CAS 723245-47-4) Target->Analog1 Substitution: Ethoxy → Methoxy (High Similarity) Analog2 METABOLIC PRODUCT 3-Chloro-5-ethoxy-4-hydroxybenzoic acid (CAS 733030-51-8) Target->Analog2 Metabolism: O-Dealkylation (Propoxy → OH) Core CORE FRAGMENT 3-Chloro-5-hydroxybenzoic acid (CAS 53984-36-4) Analog2->Core Further Degradation

Caption: Structural relationship map identifying the "Critical Interferent" (Red) which poses the highest risk of false positives due to steric similarity.

Figure 2: Method Selection Decision Tree

A logic flow for researchers to choose the correct analytical technique based on the required specificity and the presence of analogs.[1]

Method_Selection Start Start: Detection of CEPBA Q1 Is the 5-Methoxy Analog present in the sample? Start->Q1 ResultA Use ELISA / Immunoassay (High Throughput) Q1->ResultA No / Unknown ResultB Use LC-MS/MS (Mass Differentiation) Q1->ResultB Yes (High Risk) Check Perform Cross-Reactivity Study (Protocol Above) ResultA->Check Validation Required

Caption: Decision matrix for selecting between Immunoassay and LC-MS/MS based on the risk of analog interference.

References

  • PubChem. (n.d.). 3-chloro-5-ethoxy-4-propoxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Validation

Comparative Physicochemical and Functional Profiling: Halogenated vs. Non-Halogenated Benzoic Acids

Executive Summary: The Halogen Advantage In the optimization of benzoic acid (BA) scaffolds, halogenation serves as a critical "molecular tuning knob." While non-halogenated benzoic acid remains the gold standard for gen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the optimization of benzoic acid (BA) scaffolds, halogenation serves as a critical "molecular tuning knob." While non-halogenated benzoic acid remains the gold standard for general preservation due to safety and cost, halogenated derivatives (specifically chlorinated and fluorinated analogs) exhibit superior lipophilicity and metabolic stability , albeit with altered solubility profiles.

  • Acidity (pKa): Ortho-halogenation drastically increases acidity (lowers pKa by ~1.2 units) via the "ortho effect," impacting pH-dependent efficacy.

  • Antimicrobial Potency: Chlorinated derivatives generally display lower Minimum Inhibitory Concentrations (MIC) due to enhanced membrane partitioning.

  • Pharmaceutical Utility: Fluorination is the preferred strategy for blocking metabolic oxidation (P450) without significantly altering steric bulk.

Physicochemical Landscape: The Ortho Effect & Lipophilicity

The efficacy of benzoic acids is governed by two primary factors: Dissociation Constant (pKa) and Lipophilicity (LogP) . Halogenation alters both, but the position of the halogen is as critical as the element itself.

Table 1: Comparative Physicochemical Properties

Data aggregated from standard chemical databases and experimental literature [1, 5, 8].

CompoundSubstituentPositionpKa (approx.)[1][2][3][4]LogP (Oct/Water)Electronic Effect
Benzoic Acid -H-4.20 1.87Reference Standard
2-Chlorobenzoic -ClOrtho2.94 2.05Steric Inhibition of Resonance + Inductive (-I)
3-Chlorobenzoic -ClMeta3.832.68Inductive (-I) dominant
4-Chlorobenzoic -ClPara3.992.65Inductive (-I) vs Resonance (+R)
4-Fluorobenzoic -FPara4.142.27Strong Resonance (+R) counters Inductive (-I)
2-Bromobenzoic -BrOrtho2.852.20Strong Steric Ortho Effect

Key Insight: Note the drastic drop in pKa for 2-chlorobenzoic acid (2.94) compared to the parent acid (4.20). This is the Ortho Effect . The bulky halogen at the ortho position forces the carboxyl group out of planarity with the benzene ring, decoupling resonance stabilization and making the proton easier to release. This makes ortho-substituted derivatives stronger acids but potentially less effective antimicrobials at neutral pH (see Section 3).

Antimicrobial Efficacy: Mechanism & Data[5][6]

Mechanism of Action

The antimicrobial activity of benzoic acids is pH-dependent.[5][6] Only the undissociated (protonated) acid is lipophilic enough to cross the microbial cell membrane passively. Once inside the neutral cytoplasm (pH ~7.0), it dissociates, releasing protons (acidification) and the anion (enzyme inhibition).

AntimicrobialMechanism cluster_extracellular Extracellular Environment (Low pH) cluster_membrane Microbial Membrane cluster_intracellular Intracellular Cytoplasm (pH ~7.0) Acid_Out Undissociated Acid (R-COOH) Anion_Out Dissociated Anion (R-COO-) Acid_Out->Anion_Out Equilibrium (pH dependent) Diffusion Passive Diffusion (Lipophilicity Driven) Acid_Out->Diffusion High Permeability Anion_Out->Diffusion Impermeable Acid_In R-COOH Diffusion->Acid_In Anion_In R-COO- (Accumulates) Acid_In->Anion_In Dissociation Proton H+ (Released) Acid_In->Proton Target Target Disruption: 1. Proton Motive Force Collapse 2. Phosphofructokinase Inhibition Anion_In->Target Proton->Target

Figure 1: Kinetic pathway of benzoic acid permeation and intracellular acidification.

Comparative Efficacy (MIC Data)

Halogenation generally improves efficacy against Gram-positive bacteria due to increased lipophilicity, which aids in penetrating the thick peptidoglycan layer.

OrganismBenzoic Acid MIC (mg/mL)4-Chlorobenzoic Acid MIC (mg/mL)Interpretation
S. aureus (Gram+)0.5 - 1.00.1 - 0.25 Cl-substitution enhances potency significantly.
E. coli (Gram-)1.0 - 2.00.5 - 1.0Moderate improvement; Gram- outer membrane limits entry.
A. niger (Fungi)0.50.1 High lipophilicity favors fungal cell wall penetration.

Note: Data represents typical ranges found in microdilution assays [2, 6].

Pharmaceutical Utility: Metabolic Blocking

In drug discovery, simple benzoic acid is rapidly metabolized by Glycine N-acyltransferase (forming hippuric acid) or oxidized.

The Fluorine Solution: Replacing hydrogen with fluorine (Bioisosterism) at the para position is a standard medicinal chemistry tactic.

  • Metabolic Stability: The C-F bond (116 kcal/mol) is stronger than C-H (99 kcal/mol), blocking P450 oxidative attack at the para-position [1, 4].

  • Steric Mimicry: Fluorine's Van der Waals radius (1.47 Å) is close to Hydrogen (1.20 Å), allowing the drug to fit into the same receptor pockets, unlike the bulkier Chlorine (1.75 Å).

Experimental Protocols

To validate these properties in your own lab, follow these standardized protocols.

Protocol A: Determination of MIC (Microdilution Method)

Standard: CLSI M07-A10

  • Preparation: Dissolve halogenated benzoic acid derivatives in DMSO (stock solution). Note: Chlorinated derivatives have lower water solubility than the parent acid.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB).

    • Critical Step: Adjust MHB pH to 5.5 - 6.0. At neutral pH (7.4), benzoic acids are fully dissociated (ionized) and will show false inactivity [3, 7].

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[7]

Protocol B: Experimental pKa Determination (Potentiometric Titration)

Use for validating the "Ortho Effect."

TitrationWorkflow Step1 Dissolve 0.01M Sample (Use 50% MeOH/Water if insoluble) Step2 Calibrate pH Electrode (Buffers pH 4.0, 7.0, 10.0) Step1->Step2 Step3 Titrate with 0.1M KOH (Add in 50µL increments) Step2->Step3 Step4 Record 1st Derivative (dpH/dV) Step3->Step4 Step5 Calculate pKa (Inflection Point) Step4->Step5

Figure 2: Workflow for precise pKa determination of benzoic acid derivatives.

References

  • National Institutes of Health (PMC). (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Retrieved from [Link]

  • ResearchGate. (2022). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

  • HCPG College. (n.d.). Acidity of Carboxylic Acids: Inductive and Ortho Effects. Retrieved from [Link]

  • MDPI. (2021). Synthesis and In Vitro Evaluation of Antimicrobial Features of Benzoic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2016). Differences in Interactions of Benzoic Acid and Benzoate with Interfaces. Retrieved from [Link]

  • University of Rome Tor Vergata. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-5-ethoxy-4-propoxybenzoic acid proper disposal procedures

This guide outlines the validated disposal procedures for 3-Chloro-5-ethoxy-4-propoxybenzoic acid , a halogenated organic acid intermediate used in drug discovery and synthesis.[1] Notice: As a specialized research chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated disposal procedures for 3-Chloro-5-ethoxy-4-propoxybenzoic acid , a halogenated organic acid intermediate used in drug discovery and synthesis.[1]

Notice: As a specialized research chemical, specific regulatory listings (e.g., RCRA P/U lists) may not explicitly name this exact isomer.[1] Therefore, Standard Operating Procedures (SOPs) for Halogenated Benzoic Acid Derivatives must be applied to ensure maximum safety and regulatory compliance.

Executive Safety & Disposal Summary

Parameter Critical Operational Data
Chemical Class Halogenated Aromatic Carboxylic Acid
Primary Hazard Irritant / Corrosive (Skin, Eyes, Respiratory); Aquatic Toxicity
Waste Stream Halogenated Organic Solid (or Liquid if dissolved)
Disposal Method High-Temperature Incineration (Must be capable of scrubbing HCl gas)
Incompatible With Strong Oxidizers, Strong Bases, Non-Halogenated Solvents (segregation required)
Container Type HDPE (High-Density Polyethylene) or Amber Glass with PTFE-lined cap

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationship (SAR) for Chlorinated Benzoic Acids.

Before handling waste, verify the hazard profile to select appropriate PPE.[1]

  • GHS Classification (Predicted):

    • H302: Harmful if swallowed.[1][2][3]

    • H315: Causes skin irritation.[1][3][4][5]

    • H319: Causes serious eye irritation.[1][3][4]

    • H335: May cause respiratory irritation.[1][3][4][5]

  • Chemical Stability: Stable under standard conditions but releases toxic hydrogen chloride (HCl) and carbon oxides (COx) upon thermal decomposition.[1]

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirementRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine dust particulates during solid waste transfer.[1]
Dermal Nitrile Gloves (Double-gloved recommended)Standard chemical resistance; inspect for tears.[1]
Ocular Chemical Splash GogglesPrevents contact with corrosive dust or splashes.[1]
Body Lab Coat + Chemical ApronApron required if handling large liquid volumes (>1L).[1]

Waste Segregation & Containment Protocols

Proper segregation is the single most critical step to prevent dangerous reactions and ensure acceptance by waste disposal facilities.

The "Halogen Rule"

Because this molecule contains Chlorine (Cl), it MUST be segregated into a Halogenated Waste stream.[1]

  • Why? Incinerating halogenated compounds generates acid gases (HCl).[1] Facilities must use specific scrubbers to neutralize these gases.[1] Mixing this with non-halogenated waste (like pure methanol or acetone) can result in regulatory fines or rejection by the disposal plant [1].

Chemical Compatibility Decision Tree

SegregationTree Start Waste Generation: 3-Chloro-5-ethoxy-4-propoxybenzoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Pure Compound Liquid Dissolved in Solvent State->Liquid Reaction Mixture BinSolid CONTAINER A: Solid Hazardous Waste (Halogenated Organic) Solid->BinSolid Double Bag / Jar SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck BinHaloLiq CONTAINER B: Halogenated Solvent Waste SolventCheck->BinHaloLiq Yes BinNonHalo CONTAINER C: Non-Halogenated Solvent Waste (Segregate Carefully) SolventCheck->BinNonHalo No (e.g., Ethanol/Water) Note CRITICAL: If dissolved in non-halogenated solvent, the presence of the solute (Cl) often reclassifies the ENTIRE mixture as Halogenated Waste. BinNonHalo->Note

Figure 1: Decision logic for segregating 3-Chloro-5-ethoxy-4-propoxybenzoic acid waste streams.[1]

Step-by-Step Disposal Workflow

Scenario A: Disposal of Solid Substance (Pure or Expired)[1]
  • Container Selection: Use a wide-mouth HDPE jar or the original glass container.

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: Write "3-Chloro-5-ethoxy-4-propoxybenzoic acid".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Secondary Containment: Place the sealed jar inside a clear, sealable plastic bag (4-mil polyethylene) to contain any potential leakage or exterior residue.

  • Storage: Store in the Solid Waste satellite accumulation area, away from oxidizers (e.g., nitrates, permanganates).[1]

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • pH Check: If the solution is highly acidic (pH < 2) due to reagents, neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to the solvent waste carboy.[1]

    • Warning: Neutralization is exothermic.[1] Perform in an ice bath.

  • Solvent Compatibility:

    • If solvent is DCM/Chloroform: Pour into Halogenated Waste carboy.[1]

    • If solvent is Methanol/Ethyl Acetate: Even though the solvent is non-halogenated, the presence of the chlorinated solute (3-Chloro...) typically requires the entire volume to be treated as Halogenated Waste depending on concentration (>2% halogen content is a common threshold for strict segregation) [2].[1] Best Practice: Default to the Halogenated Waste stream to avoid compliance errors.

  • Log Entry: Record the volume and approximate concentration on the waste container's log sheet.

Emergency Spill Response

Immediate Action: Isolate the area. Do not breathe dust.[1][2][3][4][5]

Spill TypeProtocolCleanup Materials
Solid / Powder 1. Dampen: Cover with a wet paper towel to prevent dust dispersion.2.[1] Scoop: Use a plastic scoop or dustpan.3.[1] Wipe: Clean surface with soap and water.4.[1] Dispose: Place all materials (towels, scoop) into the Solid Hazardous Waste bin.Wet paper towels, Plastic scoop, Nitrile gloves.[1]
Liquid Solution 1. Absorb: Use vermiculite, sand, or commercial spill pads.2.[1] Neutralize: If acidic, sprinkle Sodium Bicarbonate.3.[1] Collect: Sweep absorbent into a sealable bag.4. Label: "Debris from Chemical Spill - Halogenated".[1]Vermiculite/Spill Pads, Sodium Bicarbonate.[1]

Regulatory Compliance (EPA/RCRA Context)

  • RCRA Classification: While this specific isomer is likely not a "Listed Waste" (P or U list), it is a Characteristic Waste if it exhibits corrosivity (D002) or toxicity.[1]

  • EPA Waste Code: If the specific code is unknown, Environmental Health & Safety (EHS) officers often classify halogenated organic solids under D001 (Ignitable, if in flammable solvent) or general Hazardous Waste codes pending lab profiling [3].[1]

  • Destruction Efficiency: The ultimate disposal facility will utilize a rotary kiln incinerator operating >1000°C to ensure 99.99% destruction removal efficiency (DRE), preventing the formation of dioxins [4].[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • University of Barcelona. (2020).[1] Hazardous Laboratory Waste Classification Guide. Safety, Health and Environment Office.[1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: 3-Chlorobenzoic Acid (Analogous Structure). [2]

Sources

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